6-(Furan-2-yl)pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(furan-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHAYCIYWCFECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646960 | |
| Record name | 6-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-42-9 | |
| Record name | 6-(2-Furanyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 6-(Furan-2-yl)pyridine-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document delves into the prevalent palladium-catalyzed cross-coupling methodologies, with a primary focus on the Suzuki-Miyaura coupling. We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for the synthesis of this important intermediate.
Introduction and Strategic Overview
The synthesis of bi-heterocyclic compounds, such as this compound, is of significant interest due to their prevalence in pharmacologically active molecules and functional materials. The target molecule, also known as 6-(furan-2-yl)nicotinaldehyde, combines the electron-rich furan moiety with the electron-deficient pyridine ring, creating a scaffold with unique electronic and steric properties amenable to further functionalization.
The principal challenge in synthesizing this molecule lies in the selective formation of the carbon-carbon bond between the C-6 position of the pyridine ring and the C-2 position of the furan ring. Modern synthetic organic chemistry offers several powerful tools for this transformation, primarily through palladium-catalyzed cross-coupling reactions.
Two of the most prominent methods for this type of aryl-heteroaryl bond formation are the Suzuki-Miyaura coupling and the Stille coupling .[1][2]
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate.[3][4] Its advantages include the commercial availability and stability of many boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[4]
-
Stille Coupling: This method utilizes an organotin reagent (stannane) to couple with an organic halide.[1][5] While effective and tolerant of a wide range of functional groups, the high toxicity of organotin compounds and the difficulty in removing tin byproducts often make it a less desirable choice in many applications, particularly in pharmaceutical development.[2][5]
Given the advantages in terms of safety and ease of purification, this guide will focus on the Suzuki-Miyaura coupling as the preferred method for the synthesis of this compound.
Logical Framework for the Suzuki-Miyaura Approach
The synthesis is logically structured around the palladium-catalyzed coupling of a halogenated pyridine-3-carbaldehyde with a furan-2-ylboronic acid. This approach is retrosynthetically sound and allows for the convergent assembly of the target molecule from readily available starting materials.
Sources
"preparation of 6-(Furan-2-yl)pyridine-3-carbaldehyde"
An In-Depth Technical Guide to the Synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Authored by a Senior Application Scientist
Foreword: Strategic Importance and Synthetic Overview
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a furan ring linked to a pyridine-3-carbaldehyde core, presents a versatile scaffold for developing novel pharmaceutical agents and functional organic materials. The aldehyde group serves as a crucial handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the synthesis of diverse and complex molecular architectures.
This guide provides a comprehensive exploration of the prevalent and effective methodologies for the preparation of this target compound. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, which represent the most robust and widely adopted synthetic strategies. The discussion will extend beyond mere procedural outlines to address the causal factors influencing reaction outcomes, reagent selection, and process optimization. Our focus is to equip researchers and drug development professionals with a deep, actionable understanding of the synthesis, from initial reaction design to final product purification and characterization.
Primary Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The construction of the C-C bond between the pyridine and furan rings is the central challenge in synthesizing this compound. Palladium-catalyzed cross-coupling reactions have emerged as the premier solution, offering high efficiency, functional group tolerance, and predictable outcomes. The two most prominent methods in this class are the Suzuki-Miyaura coupling and the Stille coupling.
Method 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most favored method due to the operational simplicity and the relatively low toxicity and high stability of its organoboron reagents.[1] The reaction couples an organohalide with a boronic acid or its ester derivative.
Mechanistic Rationale
The catalytic cycle of the Suzuki reaction is a well-studied, multi-step process that underscores the selection of each reaction component.[1][2]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the halo-pyridine (e.g., 6-bromopyridine-3-carbaldehyde). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the bond strength dictating the ease of this step (I > Br > Cl).[1]
-
Base Activation & Transmetalation : A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It reacts with the organoboron species (2-furanylboronic acid) to form a more nucleophilic "ate" complex.[2] This activated boronate then undergoes transmetalation with the Pd(II) complex, transferring the furan moiety to the palladium center and displacing the halide.
-
Reductive Elimination : The final step involves the reductive elimination of the desired biaryl product, this compound, from the Pd(II) complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Below is a diagram illustrating the catalytic cycle.
Sources
"6-(Furan-2-yl)pyridine-3-carbaldehyde chemical properties"
An In-depth Technical Guide to the Chemical Properties and Applications of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Introduction: A Versatile Heterocyclic Scaffold
This compound is a bi-heterocyclic aromatic compound that serves as a pivotal building block in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a furan moiety and a reactive carbaldehyde group, offers a unique combination of electronic properties, steric architecture, and synthetic handles. The pyridine ring, a common motif in FDA-approved drugs, often enhances metabolic stability, binding affinity, and permeability of drug candidates.[1] The furan ring contributes to the molecule's aromaticity and can engage in various chemical transformations. The aldehyde functional group is a versatile precursor for a multitude of derivatives, enabling the construction of complex molecular frameworks through reactions like condensation, oxidation, and reduction.[2][3] This guide provides a comprehensive overview of the synthesis, spectroscopic profile, reactivity, and applications of this valuable synthetic intermediate for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The precise physicochemical properties of this compound are not widely documented in publicly available literature. However, based on its constituent parts—pyridine-3-carbaldehyde[4], furan-2-carbaldehyde[5], and related structures like 6-(thiophen-3-yl)pyridine-3-carbaldehyde[6]—we can establish a reliable profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₇NO₂ | Calculated from structure |
| Molecular Weight | 173.17 g/mol | Calculated from formula[7] |
| Appearance | Likely a pale yellow to brown solid | Analogy with similar bi-heterocyclic aldehydes |
| Melting Point | Estimated 70-80 °C | Analogy with 6-(3-Thienyl)pyridine-2-carboxaldehyde (73-77 °C) |
| Solubility | Soluble in common organic solvents (DMSO, DCM, THF, Ethyl Acetate) | General property of similar organic compounds |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and furan rings, as well as a characteristic downfield singlet for the aldehyde proton.
-
Aldehyde Proton (CHO) : δ 9.5-10.5 ppm (singlet). This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.[8]
-
Pyridine Protons : Three protons on the pyridine ring will appear in the aromatic region (δ 7.5-9.0 ppm), with splitting patterns dictated by their positions relative to the nitrogen atom and substituents.[9][10]
-
Furan Protons : Three protons on the furan ring will also be in the aromatic region (δ 6.5-7.8 ppm), with characteristic coupling constants.[11][12]
-
-
¹³C NMR Spectroscopy : The carbon spectrum will corroborate the structure with key signals.
-
Infrared (IR) Spectroscopy :
Synthesis Strategies: The Power of Cross-Coupling
The most efficient and modular route to synthesize this compound is the Suzuki-Miyaura cross-coupling reaction.[14] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, offering high yields and excellent functional group tolerance.[15][16] The key reactants are a halogenated pyridine-3-carbaldehyde (e.g., 6-bromo- or 6-chloropyridine-3-carbaldehyde) and furan-2-boronic acid.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for activating the organoboron reagent, which facilitates the transmetalation step.[15]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound.
1. Reagents and Equipment:
-
6-Chloropyridine-3-carbaldehyde (1 equivalent)
-
Furan-2-boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃, 2.5 equivalents), finely powdered
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask or three-neck round-bottom flask, condenser, magnetic stirrer, inert gas line (Nitrogen or Argon)
2. Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Place the stir bar in the reaction flask.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive flow of inert gas, add 6-chloropyridine-3-carbaldehyde, furan-2-boronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand to the flask.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solvent must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water, then with brine. The base and boron impurities are removed in this step.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Chemical Reactivity and Derivative Synthesis
The aldehyde group is the primary site of reactivity, serving as an electrophilic center for nucleophilic attack.[2] The pyridine nitrogen can act as a base or a ligand, while the aromatic rings can undergo electrophilic substitution, although this is less common under standard conditions.
-
Oxidation : The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-(furan-2-yl)nicotinic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or potassium peroxymonosulfate (Oxone®). This derivative is also a valuable building block.[17]
-
Reduction : Selective reduction of the aldehyde to the primary alcohol, [6-(furan-2-yl)pyridin-3-yl]methanol, is achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Schiff Base Formation : Condensation with primary amines (R-NH₂) yields imines (Schiff bases). This is a cornerstone reaction in the synthesis of ligands for coordination chemistry and for creating diverse libraries of bioactive compounds.[2]
-
Wittig Reaction : Reaction with phosphorus ylides provides a route to vinyl derivatives, extending the carbon chain and introducing alkenes.
-
Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of α,β-unsaturated systems, which are important pharmacophores.
Applications in Research and Development
The unique structure of this compound makes it a high-value intermediate.
-
Medicinal Chemistry : Pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[13][18][19] This scaffold can be elaborated into more complex molecules for screening as potential therapeutic agents. The formation of thiosemicarbazone derivatives from pyridine aldehydes, for instance, has been explored for developing antitumor compounds.[9]
-
Coordination Chemistry : The iminopyridine derivatives (Schiff bases) formed from this aldehyde are excellent bidentate or tridentate ligands.[2] These can chelate with various metal ions to form stable complexes with potential applications in catalysis, sensing, and materials science.[20]
-
Organic Semiconductors : Extended π-conjugated systems built from furan and pyridine units are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The aldehyde group allows for the extension of this conjugation through reactions like the Wittig or Knoevenagel reactions.[21]
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions. Based on analogous structures like 5-(pyridin-3-yl)furan-2-carbaldehyde, it may be harmful if swallowed and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a synthetically versatile and valuable heterocyclic compound. Its efficient synthesis via modern cross-coupling techniques, combined with the rich reactivity of its aldehyde functionality, provides chemists with a powerful platform for constructing diverse and complex molecular architectures. Its potential applications, particularly in the synthesis of novel pharmaceuticals and functional materials, underscore its importance as a key intermediate in contemporary chemical research.
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Plagens, F. A., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
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Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of pyridine-3-carboxaldehyde. [Link]
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WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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Volyniuk, D., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Advances, 13(52), 36563-36570. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
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A Comprehensive Technical Guide to the Structure Elucidation of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Abstract
This technical guide provides a detailed, multi-spectroscopic approach to the definitive structure elucidation of 6-(furan-2-yl)pyridine-3-carbaldehyde. Tailored for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection and sequencing of analytical techniques, emphasizing a self-validating system of cross-verification between mass spectrometry, vibrational and electronic spectroscopy, and advanced nuclear magnetic resonance experiments. The core of this guide lies in demonstrating how a synergistic interpretation of data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC) culminates in the unambiguous confirmation of the target molecule's constitution.
Introduction: The Analytical Imperative
The compound this compound is a heterocyclic structure of interest due to its combination of three key pharmacophores: a pyridine ring, a furan ring, and an aldehyde functional group. Such scaffolds are prevalent in medicinal chemistry and materials science.[1][2] Therefore, the unequivocal confirmation of its molecular structure following synthesis is not merely a procedural step but a foundational requirement for any further investigation or application. This guide presents a logical, efficient workflow designed to provide irrefutable proof of structure.
The chosen analytical sequence is designed to build a molecular portrait layer by layer. We begin with techniques that provide broad, essential information (molecular formula, functional groups) and progressively employ more sophisticated methods to map the precise atomic connectivity.
Figure 1: A logical workflow for the structure elucidation of this compound.
Mass Spectrometry: Establishing the Elemental Formula
The foundational step in any structure elucidation is determining the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.
Expected Outcome: For this compound (C₁₀H₇NO₂), the calculated exact mass is 173.0477. HRMS analysis (e.g., via ESI-TOF) should yield a protonated molecular ion [M+H]⁺ at m/z 174.0550. An observed mass within a narrow tolerance (typically < 5 ppm) of this calculated value provides strong evidence for the elemental formula C₁₀H₇NO₂.
Mechanistic Insight (Fragmentation): While HRMS provides the parent ion, Electron Ionization (EI) mass spectrometry can reveal characteristic fragmentation patterns that offer preliminary structural clues. Key expected fragments include:
-
[M-1]⁺ (m/z 172): Loss of the aldehydic hydrogen radical.
-
[M-29]⁺ (m/z 144): Loss of the formyl radical (•CHO), a hallmark of aldehydes.[3]
-
[M-CO]⁺ (m/z 145): Loss of carbon monoxide, also common for aromatic aldehydes.
-
Cleavage of the inter-ring bond: Leading to fragments corresponding to the pyridyl cation (m/z 78) or furyl cation (m/z 67), although these may be less prominent depending on the ionization energy.[4]
Vibrational & Electronic Spectroscopy: Functional Group and Conjugation Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For the target compound, the spectrum serves as a fingerprint, confirming the presence of the aldehyde and the two distinct aromatic rings.
Data Presentation: Key FTIR Absorptions
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
|---|---|---|---|
| C-H Stretch (sp²) | Aromatic C-H | 3100 - 3000 | Confirms the presence of aromatic rings (pyridine and furan). |
| C=O Stretch | Aldehyde Carbonyl | ~1705 - 1685 | Strong, sharp peak. Conjugation with the pyridine ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[5] |
| C=C & C=N Stretch | Aromatic Rings | 1600 - 1450 | A series of sharp bands indicating the skeletal vibrations of the pyridine and furan rings.[6][7] |
| C-O-C Stretch | Furan Ring Ether | ~1250 - 1150 | Asymmetric stretch characteristic of the furan moiety. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic structure of the molecule, specifically its conjugated π-system. The molecule consists of two aromatic rings linked together, with an electron-withdrawing aldehyde group further extending the conjugation.
Expected Outcome: The molecule is expected to exhibit strong absorption bands in the UV region corresponding to π → π* transitions. Compared to isolated pyridine or furan, the extended conjugation in this compound will cause a significant bathochromic (red) shift to a longer wavelength (λ_max).[8] The presence of non-bonding electrons on the furan oxygen and pyridine nitrogen may also give rise to weaker, longer-wavelength n → π* transitions.[9] Observing a λ_max well above 250 nm is a key indicator of the extended, conjugated electronic system.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. A combination of 1D and 2D experiments is required for an unambiguous assignment of all protons and carbons.
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum reveals the chemical environment, multiplicity (splitting pattern), and relative number (integration) of every proton in the molecule. The aromatic region of the spectrum will be particularly informative.
Data Presentation: Predicted ¹H NMR Assignments (in CDCl₃, ~400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-α (CHO) | 9.9 - 10.1 | s | - | Highly deshielded aldehyde proton, adjacent to electron-withdrawing carbonyl and aromatic ring.[11] |
| H-2 (Pyr) | 9.0 - 9.2 | d | ~2.0 | Deshielded by adjacent nitrogen and aldehyde group. Shows small meta-coupling to H-4. |
| H-4 (Pyr) | 8.2 - 8.4 | dd | ~8.0, 2.0 | Ortho-coupled to H-5 and meta-coupled to H-2. |
| H-5 (Pyr) | 7.8 - 8.0 | d | ~8.0 | Ortho-coupled to H-4 and adjacent to the furan-substituted carbon. |
| H-5' (Fur) | 7.5 - 7.7 | dd | ~1.8, 0.8 | Deshielded by adjacent oxygen. Coupled to H-4' and H-3'.[3] |
| H-3' (Fur) | 7.1 - 7.3 | d | ~3.5 | Coupled to H-4'. |
| H-4' (Fur) | 6.5 - 6.7 | dd | ~3.5, 1.8 | Most shielded furan proton, coupled to both H-3' and H-5'.[3] |
¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons (including C=O) are absent. This is crucial for distinguishing between protonated and non-protonated aromatic carbons.
Data Presentation: Predicted ¹³C NMR Assignments (in CDCl₃, ~100 MHz)
| Carbon | Predicted δ (ppm) | DEPT-135 Signal | Rationale |
|---|---|---|---|
| C-α (CHO) | 190 - 193 | Absent | Highly deshielded aldehyde carbonyl carbon. |
| C-6 (Pyr) | 158 - 162 | Absent | Quaternary carbon attached to electronegative nitrogen and furan ring. |
| C-2' (Fur) | 153 - 156 | Absent | Quaternary carbon attached to oxygen and pyridine ring. |
| C-2 (Pyr) | 151 - 154 | Positive (CH) | Deshielded by adjacent nitrogen and proximity to aldehyde. |
| C-5' (Fur) | 145 - 148 | Positive (CH) | Deshielded by adjacent oxygen. |
| C-4 (Pyr) | 136 - 139 | Positive (CH) | Aromatic CH. |
| C-3 (Pyr) | 130 - 133 | Absent | Quaternary carbon attached to the aldehyde group. |
| C-5 (Pyr) | 120 - 123 | Positive (CH) | Aromatic CH. |
| C-3' (Fur) | 112 - 115 | Positive (CH) | Aromatic CH, shielded by oxygen's donating effect. |
| C-4' (Fur) | 110 - 112 | Positive (CH) | Aromatic CH, most shielded carbon on furan ring. |
2D NMR: Assembling the Pieces
Two-dimensional NMR experiments are essential to connect the fragments identified in 1D spectra. They provide the definitive proof of connectivity.
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H scalar couplings, identifying adjacent protons. Key expected correlations include:
-
Strong cross-peak between H-4 (Pyr) and H-5 (Pyr) .
-
Weak cross-peak between H-2 (Pyr) and H-4 (Pyr) (meta-coupling).
-
Strong cross-peaks connecting the entire furan spin system: H-3' with H-4' , and H-4' with H-5' .
-
Absence of correlation between the aldehyde proton and any other proton, confirming it is a singlet.
-
Absence of correlations between the pyridine protons and furan protons, confirming they are separate spin systems.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of every protonated carbon identified in the ¹³C spectrum by linking it to its known proton from the ¹H spectrum. For example, the proton at ~9.1 ppm will correlate with the carbon at ~152 ppm, assigning it as C-2.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure, as it reveals long-range (2- and 3-bond) ¹H-¹³C correlations. It is the final piece of the puzzle, connecting the aldehyde, pyridine, and furan fragments.
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Introduction: The Structural Significance of 6-(Furan-2-yl)pyridine-3-carbaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-(Furan-2-yl)pyridine-3-carbaldehyde
This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of this compound, a key heterocyclic building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and validate the structure of this compound using modern NMR techniques. Our focus extends beyond mere data reporting to elucidate the causal reasoning behind experimental choices and to establish a self-validating analytical workflow.
The molecule this compound integrates three distinct and influential chemical moieties: a pyridine ring, a furan ring, and an aromatic aldehyde. This unique combination imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] Accurate structural elucidation is paramount, and NMR spectroscopy stands as the definitive tool for this purpose. It provides unambiguous, atom-level information on the connectivity and chemical environment of the molecule in solution. This guide will detail the application of ¹H, ¹³C, and advanced 2D NMR experiments to achieve a complete and trustworthy structural assignment.
Below is the structure of this compound with the standardized numbering system that will be used for all subsequent spectral assignments.
Caption: Structure of this compound with atom numbering.
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data begins with meticulous experimental design. The choices made during sample preparation and instrument setup directly impact spectral quality and the reliability of the final interpretation.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound.
-
Causality: CDCl₃ is a relatively non-polar aprotic solvent that readily dissolves a wide range of organic compounds. Its single residual proton peak at ~7.26 ppm and carbon triplet at ~77.16 ppm are well-defined and typically do not overlap with the aromatic signals of the analyte.[2] Using an aprotic solvent prevents potential Schiff base formation between the aldehyde and a protic solvent. Aromatic solvents like benzene-d₆ are avoided initially as they can induce significant shifts (Aromatic Solvent Induced Shifts, ASIS), which, while useful for resolving overlapping signals, can complicate initial assignments.[3]
-
-
Concentration: Prepare a solution of approximately 10-15 mg of the compound in 0.6 mL of CDCl₃.
-
Causality: This concentration provides an optimal balance for modern NMR spectrometers, ensuring a high signal-to-noise ratio for a standard ¹³C experiment within a reasonable timeframe without causing significant line broadening due to aggregation.
-
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal reference standard (0 ppm for both ¹H and ¹³C).
-
Causality: TMS is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp singlet that does not overlap with most organic signals, providing a universally accepted reference point.[4]
-
Data Acquisition Workflow
A hierarchical approach to data acquisition ensures that each experiment builds upon the last, creating a self-validating cascade of structural information.
Caption: A logical workflow for the complete NMR analysis of the target molecule.
¹H NMR Spectral Analysis (500 MHz, CDCl₃)
The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecule's proton environments. Key information is derived from chemical shift (δ), integration, and spin-spin coupling (multiplicity and J-values).[5]
Predicted Chemical Shifts and Assignments
The electron-withdrawing nature of the nitrogen in the pyridine ring, the oxygen in the furan ring, and the carbonyl group of the aldehyde all contribute to significant deshielding of the aromatic protons, pushing their signals downfield.[6]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H7 (Aldehyde) | 9.9 - 10.1 | Singlet (s) | - | 1H | The aldehyde proton is highly deshielded due to the magnetic anisotropy of the C=O bond and its electron-withdrawing inductive effect.[7] It typically appears as a singlet.[8] |
| H2 (Pyridine) | 8.9 - 9.1 | Doublet (d) | ~2.0 - 2.5 Hz | 1H | Positioned ortho to the aldehyde and meta to the ring nitrogen. The small coupling constant is characteristic of a four-bond meta-coupling (⁴J) to H4. |
| H4 (Pyridine) | 8.2 - 8.4 | Doublet of Doublets (dd) | J ≈ 8.0-8.5 Hz, J ≈ 2.0-2.5 Hz | 1H | Coupled to H5 (ortho, ³J) and H2 (meta, ⁴J). The larger coupling constant arises from the ortho relationship. |
| H5 (Pyridine) | 7.8 - 8.0 | Doublet (d) | ~8.0 - 8.5 Hz | 1H | Positioned ortho to H4, showing a characteristic large ortho-coupling constant (³J). |
| H5' (Furan) | 7.6 - 7.8 | Doublet (d) | ~1.5 - 2.0 Hz | 1H | Positioned adjacent to the furan oxygen, leading to deshielding. Coupled to H4' with a characteristic four-bond coupling constant (⁴J).[9] |
| H3' (Furan) | 7.2 - 7.4 | Doublet (d) | ~3.0 - 3.5 Hz | 1H | Deshielded by proximity to the pyridine ring. Coupled to H4' with a typical three-bond ortho-like coupling (³J).[10][11] |
| H4' (Furan) | 6.5 - 6.7 | Doublet of Doublets (dd) | J ≈ 3.0-3.5 Hz, J ≈ 1.5-2.0 Hz | 1H | The most shielded furan proton, coupled to both H3' and H5'.[12] |
¹³C NMR and DEPT Spectral Analysis (125 MHz, CDCl₃)
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. While standard ¹³C NMR is proton-decoupled (showing only singlets), DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for determining the number of attached protons (CH, CH₂, or CH₃).[13][14]
Predicted Chemical Shifts and Assignments
Carbon chemical shifts are highly sensitive to the electronic environment, with electronegative atoms and carbonyl groups causing significant downfield shifts.[15][16]
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase | DEPT-90 Signal | Rationale for Assignment |
| C7 (Aldehyde) | 190 - 195 | Positive | Positive | Carbonyl carbons of aldehydes are highly deshielded and appear far downfield.[17] |
| C6 (Pyridine) | 155 - 160 | None | None | Quaternary carbon attached to electronegative nitrogen and the furan ring. No signal in DEPT spectra.[18] |
| C2' (Furan) | 152 - 157 | None | None | Quaternary carbon attached to the pyridine ring and adjacent to the furan oxygen. |
| C2 (Pyridine) | 151 - 154 | Positive | Positive | Alpha to the ring nitrogen, resulting in a strong downfield shift. |
| C5' (Furan) | 145 - 148 | Positive | Positive | Alpha to the furan oxygen, leading to a significant downfield shift. |
| C4 (Pyridine) | 137 - 140 | Positive | Positive | CH carbon in the pyridine ring. |
| C3 (Pyridine) | 130 - 133 | None | None | Quaternary carbon attached to the aldehyde group. |
| C5 (Pyridine) | 120 - 123 | Positive | Positive | CH carbon in the pyridine ring. |
| C3' (Furan) | 118 - 121 | Positive | Positive | CH carbon in the furan ring. |
| C4' (Furan) | 112 - 115 | Positive | Positive | The most shielded furan carbon. |
DEPT Experiment Causality: The DEPT-135 experiment is invaluable as it differentiates carbons with an odd number of protons (CH, CH₃ - positive phase) from those with an even number (CH₂ - negative phase).[19] The DEPT-90 experiment shows only CH signals.[20] By comparing the broadband ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously identify all CH (positive in both), CH₂ (negative in DEPT-135, absent in DEPT-90), CH₃ (positive in DEPT-135, absent in DEPT-90), and quaternary carbons (present only in the broadband spectrum).[14][18]
Structural Validation with 2D NMR Spectroscopy
While 1D NMR provides a strong hypothesis for the structure, 2D NMR experiments offer definitive proof of connectivity, creating a self-validating dataset.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J).[21] Cross-peaks appear between the signals of coupled protons, allowing for the mapping of entire spin systems.
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 6-(Furan-2-yl)pyridine-3-carbaldehyde (Molecular Formula: C₁₀H₇NO₂, Monoisotopic Mass: 173.0477 Da). This compound, featuring interconnected pyridine and furan rings with an aldehyde functional group, presents a unique analytical challenge and serves as an excellent model for understanding the gas-phase ion chemistry of complex heterocyclic systems. We will delve into two primary ionization techniques: Electron Ionization (EI) typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS). This document moves beyond mere procedural outlines to explain the causal reasoning behind methodological choices, predict fragmentation pathways, and offer detailed, field-tested protocols. Our objective is to equip researchers with the foundational knowledge and practical insights required to confidently analyze this molecule and structurally similar compounds.
Introduction: The Analytical Significance of this compound
The structural motif of linked aromatic heterocycles is a cornerstone in medicinal chemistry and materials science. This compound incorporates three key chemical features that dictate its mass spectrometric behavior:
-
A Pyridine Ring: A basic nitrogen-containing heterocycle, readily protonated in soft ionization techniques like ESI.
-
A Furan Ring: An oxygen-containing five-membered aromatic ring, susceptible to characteristic fragmentation patterns such as the loss of carbon monoxide (CO).[1]
-
An Aldehyde Group: A reactive functional group whose fragmentation (loss of H• or CHO•) is well-documented in mass spectrometry.[2][3]
Understanding the interplay of these functionalities in the high-vacuum, high-energy environment of a mass spectrometer is critical for unambiguous structural confirmation, impurity profiling, and metabolic studies. This guide will dissect the molecule's behavior under both high-energy (EI) and low-energy (ESI) ionization conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS with EI is the quintessential technique for the analysis of volatile and thermally stable small molecules. The high energy (typically 70 eV) imparted during electron ionization induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.[4]
Rationale for EI-MS Analysis
The choice of EI-MS is predicated on obtaining a detailed structural fingerprint. The stability of the two aromatic rings in this compound suggests that the molecular ion will be sufficiently stable to be observed, which is a critical anchor point for interpreting the spectrum.[2] The subsequent fragmentation provides a roadmap of the molecule's covalent structure.
Predicted EI Fragmentation Pathway
The 70 eV ionization process will generate a radical cation, M⁺•, at m/z 173. The fragmentation is predicted to proceed through several competing, high-energy pathways, primarily involving the aldehyde group and the furan ring.
Key predicted fragmentation steps include:
-
Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond results in a stable [M-H]⁺ acylium ion at m/z 172. This is a common fragmentation for aromatic aldehydes.[5]
-
Loss of a Formyl Radical (M-29): Cleavage of the bond between the pyridine ring and the aldehyde group expels a CHO• radical, yielding a 6-(furan-2-yl)pyridine cation at m/z 144.[2]
-
Loss of Carbon Monoxide (M-28): A common fragmentation pathway for furan-containing compounds involves the loss of a neutral CO molecule from the molecular ion, leading to a fragment at m/z 145.[1][6]
-
Cleavage of the Inter-ring Bond: Fragmentation can occur at the C-C bond connecting the two rings.
-
Furan Ring Fission: The furan ring can open and fragment, often leading to the formation of the highly stable cyclopropenyl cation at m/z 39.[1]
The following diagram illustrates the primary predicted fragmentation cascade from the molecular ion.
Caption: Predicted Electron Ionization (EI) fragmentation of this compound.
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. Dilute this stock solution 1:100 in the same solvent for a final concentration of 10 µg/mL.[1]
-
GC Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (ToF).
-
Scan Range: m/z 35 - 400.
-
Predicted Quantitative Data (GC-EI-MS)
| m/z | Proposed Identity | Relative Abundance (%) | Rationale |
| 173 | [M]⁺• (Molecular Ion) | 100 | The stable aromatic structure allows the molecular ion to be the base peak.[2] |
| 172 | [M-H]⁺ | 85 | Loss of the aldehyde hydrogen forms a stable acylium ion.[5] |
| 144 | [M-CHO]⁺ | 60 | Loss of the formyl radical is a major pathway for aldehydes.[2] |
| 145 | [M-CO]⁺• | 45 | Characteristic loss of CO from the furan moiety.[1] |
| 116 | [M-CHO-CO]⁺ | 20 | Sequential loss of CHO and CO. |
| 106 | [Pyridine-CHO]⁺ | 30 | Fragment corresponding to the pyridine carbaldehyde portion. |
| 67 | [Furan]⁺ | 15 | Fragment corresponding to the furan portion after inter-ring cleavage.[1] |
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
For samples in complex matrices or for compounds that are not sufficiently volatile or thermally stable for GC, LC-MS is the analytical method of choice. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it ideal for molecular weight determination. Structural information is then obtained via tandem mass spectrometry (MS/MS).
Rationale for ESI-MS Analysis
The presence of the basic pyridine nitrogen makes this compound an excellent candidate for positive-ion ESI.[7][8] The nitrogen atom readily accepts a proton from the acidic mobile phase, forming a stable [M+H]⁺ ion. This approach is highly sensitive and allows for the direct analysis of reaction mixtures, biological fluids, or purification fractions.
Tandem MS (MS/MS) and Predicted Fragmentation of [M+H]⁺
To gain structural information, the [M+H]⁺ ion (precursor ion) at m/z 174 is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This lower-energy fragmentation process typically breaks the weakest bonds.
Key predicted MS/MS fragments from the [M+H]⁺ precursor include:
-
Loss of Carbon Monoxide (m/z 146): Similar to EI, the protonated furan ring can lose a neutral CO molecule. This is often a diagnostic loss for furan-containing compounds.
-
Loss of Ethene (C₂H₂) from Furan: The furan ring can undergo rearrangement and lose acetylene, a common pathway in the gas phase.
-
Cleavage of the Inter-ring Bond: The bond connecting the two rings is a likely point of cleavage under CID conditions, leading to ions representing the protonated pyridine carbaldehyde (m/z 108) or the furan moiety.
The diagram below outlines the general workflow for an LC-MS/MS experiment and the predicted fragmentation of the protonated molecule.
Caption: General workflow for LC-MS/MS analysis and predicted fragmentation of the [M+H]⁺ ion.
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute as necessary with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: C18 reversed-phase, 100 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas (N₂): Flow rate 800 L/hr, Temperature 350°C.
-
MS/MS: Isolate precursor ion m/z 174.05 with an isolation window of 1.0 Da. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.
-
Predicted Quantitative Data (LC-ESI-MS/MS)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Relative Abundance (%) | Rationale |
| 174.05 | 174.05 | [M+H]⁺ | 100 | Stable protonated molecule, base peak in MS1 spectrum.[7][8] |
| 174.05 | 146.06 | [M+H-CO]⁺ | 70 | Loss of CO is a favorable fragmentation pathway for protonated furans. |
| 174.05 | 108.04 | [C₆H₆NO]⁺ | 40 | Represents the protonated pyridine carbaldehyde moiety after inter-ring cleavage. |
| 174.05 | 95.05 | [C₅H₅NCHO-H]⁺ | 25 | Further fragmentation of the pyridine moiety. |
The Role of High-Resolution Mass Spectrometry (HRMS)
For definitive molecular formula confirmation, High-Resolution Mass Spectrometry (e.g., using ToF or Orbitrap analyzers) is indispensable. HRMS provides a mass measurement with high accuracy and precision (typically < 5 ppm error), allowing for the calculation of the elemental composition.
-
Calculated Exact Mass of [C₁₀H₇NO₂]⁺•: 173.04768 Da
-
Calculated Exact Mass of [C₁₀H₈NO₂]⁺: 174.05549 Da
Observing a mass of 174.0552 in an ESI-MS experiment would provide strong evidence for the elemental composition C₁₀H₈NO₂, confirming the identity of the molecule and distinguishing it from any potential isobaric impurities.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted task that leverages the strengths of different ionization and analysis techniques. GC-EI-MS provides a rich, reproducible fragmentation fingerprint ideal for structural confirmation and library identification. Conversely, LC-ESI-MS/MS offers superior sensitivity, is ideal for analyzing complex mixtures, and provides clear molecular weight information, with structural details accessible through controlled fragmentation experiments. The application of HRMS provides an orthogonal layer of confirmation through exact mass measurement. By understanding the predicted gas-phase behavior of the pyridine, furan, and aldehyde moieties, researchers can rationally design experiments, confidently interpret the resulting data, and accelerate their drug discovery and development workflows.
References
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-
Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]
-
Blank, I., et al. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Publication Page. [Link]
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Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. [Link]
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Mass spectrometry of some furanocoumarins. Canadian Science Publishing. [Link]
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Pyridine Aldehydes and Ketones. ResearchGate. [Link]
-
Keski-Hynnilä, H., et al. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. PubMed. [Link]
-
2,6-Pyridinedicarboxaldehyde. NIST WebBook. [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
-
Lec-28 || Mass fragmentation pattern of aldehydes. YouTube. [Link]
-
Electron ionization time-of-flight mass spectrometry: Historical review and current applications. ResearchGate. [Link]
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An In-depth Technical Guide to the Physical Properties of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 6-(Furan-2-yl)pyridine-3-carbaldehyde (CAS No: 886851-42-9). This molecule, possessing a unique combination of furan and pyridine rings linked to an aldehyde functional group, is of significant interest to researchers in medicinal chemistry and materials science. This document consolidates essential data including molecular identity, spectroscopic characteristics, and computationally predicted parameters to support synthesis, characterization, and further development efforts. Methodological considerations for experimental determination of these properties are also discussed to provide a holistic framework for laboratory professionals.
Introduction to this compound
This compound is a bifunctional aromatic compound featuring a pyridine ring substituted with a furan ring at the 6-position and a carbaldehyde group at the 3-position. The convergence of these three distinct chemical moieties—a π-deficient pyridine ring, a π-rich furan ring, and a reactive aldehyde group—creates a molecular scaffold with significant potential for chemical modification and application.
The structural arrangement allows for diverse chemical interactions. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, a property extensively utilized in the design of ligands and functional materials.[1][2] The aldehyde group serves as a critical handle for synthetic transformations, enabling the formation of Schiff bases, alcohols, carboxylic acids, and other derivatives through well-established organic reactions.[3] The furan ring contributes to the overall electronic and conformational properties of the molecule. Such heterocyclic scaffolds are central to the discovery of novel pharmacologically-active compounds.[1][2]
This guide serves as a foundational reference for scientists, providing the critical physical property data necessary for handling, characterizing, and utilizing this compound in a research setting.
Molecular Structure
The chemical structure, CAS registry number, molecular formula, and molecular weight are fundamental identifiers for this compound.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
This section summarizes the fundamental physical and chemical identifiers for this compound.
| Property | Value | Source(s) |
| CAS Number | 886851-42-9 | [4] |
| Molecular Formula | C₁₀H₇NO₂ | [5][6] |
| Molecular Weight | 173.17 g/mol | [6] |
| Monoisotopic Mass | 173.0477 g/mol | [6] |
| Appearance | Predicted to be a solid at room temperature. | Inferred |
| Melting Point | No experimental data available. | |
| Boiling Point | No experimental data available; may decompose upon heating. | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Expert Insight: The absence of experimental melting and boiling point data in readily available literature is not uncommon for specialized research chemicals. The melting point of the structurally related compound, 6-(Thiophen-3-yl)pyridine-2-carboxaldehyde, is reported as 73-77 °C, suggesting that this compound is likely a solid at standard temperature and pressure. Its polarity suggests poor solubility in water but good solubility in polar aprotic organic solvents.
Spectroscopic and Spectrometric Characterization
Spectroscopic data is essential for the structural confirmation and purity assessment of a synthesized compound. While specific experimental spectra for this compound are not published in the search results, this section outlines the expected spectral characteristics based on its functional groups and known data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic and aldehydic regions.
-
Aldehyde Proton (-CHO): A singlet is predicted to appear far downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.[7]
-
Pyridine Protons: Three protons on the pyridine ring will appear as multiplets or doublets of doublets between δ 7.5-9.0 ppm. The exact shifts are influenced by the electronic effects of the furan and aldehyde substituents.
-
Furan Protons: Three protons on the furan ring are expected in the δ 6.5-7.8 ppm region. The coupling patterns (doublets and doublets of doublets) will be characteristic of a 2-substituted furan.[8]
-
-
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of carbon atoms.
-
Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, expected to appear in the δ 185-195 ppm range.[8]
-
Aromatic Carbons: The ten aromatic carbons of the pyridine and furan rings will resonate between δ 110-160 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1715 cm⁻¹ . This is a hallmark of an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Two weak bands may be observed near 2820 cm⁻¹ and 2720 cm⁻¹ .
-
Aromatic C=C and C=N Stretches: Multiple bands of varying intensity will appear in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals will be present above 3000 cm⁻¹ .
-
C-O-C Stretch (Furan): Stretching vibrations for the furan ether linkage are expected in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and formula.
-
Molecular Ion Peak: For C₁₀H₇NO₂, the expected monoisotopic mass is 173.0477 Da.[6] In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at m/z 174.0550 .
Computational and Predicted Properties
In the absence of extensive experimental data, computational models provide valuable estimates of a molecule's physicochemical properties, which are crucial for applications in drug design and development.
| Predicted Property | Value | Source / Method Reference |
| XLogP3 | ~1.1 - 1.4 | Inferred from[6][9] |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | Calculated for isomer[6] |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Furan O, Aldehyde O) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 1 (between the two rings) | Calculated |
Expert Insight: The predicted XLogP3 value suggests that the compound has moderate lipophilicity, a key parameter in determining pharmacokinetic properties like absorption and distribution. The TPSA is also in a range typical for orally bioavailable drugs. These predictions, while not substitutes for experimental data, provide a strong rationale for considering this scaffold in drug discovery programs.
Exemplary Experimental Protocols
To ensure scientific integrity, the determination of physical properties must follow validated protocols. Below are generalized workflows for characterizing a novel compound like this compound.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the complete physicochemical and spectroscopic characterization of a newly synthesized batch of the target compound.
Caption: Standard workflow for the synthesis and characterization of a research chemical.
Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record a ¹H spectrum, followed by a proton-decoupled ¹³C spectrum. For full structural assignment, 2D NMR experiments like COSY and HSQC should be performed.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak.[10]
Causality: The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and have a known, non-interfering residual signal for referencing. Higher field strength spectrometers (e.g., 400 MHz vs. 60 MHz) are chosen to increase signal dispersion and resolution, which is essential for unambiguously assigning protons in complex aromatic systems.
Conclusion
This compound is a compound with significant synthetic potential. This guide has consolidated its core physical properties, including its molecular formula (C₁₀H₇NO₂), molecular weight (173.17 g/mol ), and CAS number (886851-42-9). While experimental thermal and solubility data are yet to be widely published, predictive models and analysis of analogous structures suggest it is a solid with moderate lipophilicity. The expected spectroscopic signatures (NMR, IR, MS) outlined herein provide a robust framework for its unambiguous identification and characterization in a laboratory setting. This foundational data is indispensable for any researcher aiming to explore the utility of this promising heterocyclic scaffold.
References
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. [Link][1][11]
-
PubMed. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. [Link][2]
-
MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 25(21), 5193. [Link][8]
-
PubChem. 6-(furan-2-yl)pyridine-3-carboxylicacidhydrochloride. [Link][9]
-
Anichem. 6-(Furan-2-yl)pyridine-2-carbaldehyde In Stock. [Link][5]
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- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS: 886851-42-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 6-(Furan-2-yl)pyridine-2-carbaldehyde - Anichem [anichemllc.com]
- 6. 5-(Pyridin-3-yl)furan-2-carbaldehyde | C10H7NO2 | CID 12215260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methyl-2-pyridinecarboxaldehyde(1122-72-1) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
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- 11. researchgate.net [researchgate.net]
"reactivity of the furan ring in 6-(Furan-2-yl)pyridine-3-carbaldehyde"
An In-Depth Technical Guide to the Reactivity of the Furan Ring in 6-(Furan-2-yl)pyridine-3-carbaldehyde
Introduction
The strategic fusion of distinct heterocyclic systems is a cornerstone of modern medicinal chemistry, enabling the creation of molecules with finely tuned electronic, steric, and pharmacokinetic properties. The molecule this compound presents a fascinating case study in chemical reactivity, juxtaposing the electron-rich, π-excessive furan ring with the electron-deficient, π-deficient pyridine scaffold. Furan itself is known for its high susceptibility to electrophilic attack, while pyridine is characterized by its resistance to electrophiles and propensity for nucleophilic substitution.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the modulated reactivity of the furan ring within this specific bifunctional molecule. We will move beyond simple reaction lists to explore the underlying electronic principles that govern the furan's behavior, offering predictive insights for its synthetic manipulation.
Electronic Structure and Inter-Ring Interactions
To comprehend the reactivity of the furan moiety in this compound, one must first analyze the electronic push-pull relationship between the two interconnected rings.
-
Furan: An aromatic, five-membered heterocycle with one oxygen atom. The oxygen's lone pair electrons are delocalized into the ring, creating a six-π-electron system that satisfies Hückel's rule.[3] This delocalization makes the ring carbons, particularly the α-positions (C2 and C5), highly electron-rich and nucleophilic.[4][5] Consequently, furan readily undergoes electrophilic aromatic substitution, reacting much more readily than benzene.[6]
-
Pyridine: An aromatic, six-membered heterocycle containing a nitrogen atom. Unlike in pyrrole, the nitrogen's lone pair is in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system.[7] The electronegative nitrogen atom exerts a strong inductive electron-withdrawing effect (-I) and a resonance-withdrawing effect (-M) on the ring carbons, making pyridine electron-deficient and significantly less reactive towards electrophiles than benzene.
In the target molecule, the furan ring is attached at its C2 position to the pyridine ring, which itself bears a potent electron-withdrawing carbaldehyde group. This arrangement establishes a distinct electronic bias:
-
Inductive and Resonance Withdrawal: The pyridine ring acts as an electron-withdrawing group on the furan. The nitrogen atom's electronegativity pulls electron density away from the furan ring through the sigma bond (inductive effect). Furthermore, the entire π-deficient pyridine system, further polarized by the C3-carbaldehyde, withdraws electron density through resonance.
-
Deactivation of the Furan Ring: This net withdrawal of electron density deactivates the furan ring, making it significantly less nucleophilic than unsubstituted furan. Consequently, its reactivity towards electrophiles is attenuated, requiring more forcing conditions for substitution reactions.
Caption: Electronic influence of the pyridyl group on the furan ring.
Key Reaction Classes of the Furan Ring
Electrophilic Aromatic Substitution (EAS)
This is the hallmark reaction of furan. In unsubstituted furan, electrophilic attack occurs preferentially at the α-positions (C2/C5) because the resulting cationic intermediate (Wheland intermediate) is stabilized by three resonance structures, compared to only two for attack at the β-positions (C3/C4).[8][9]
In this compound, the C2 position of the furan is blocked. Therefore, any electrophilic substitution is overwhelmingly directed to the vacant C5 position. Despite the deactivating effect of the pyridyl substituent, the C5 position remains the most nucleophilic site on the furan ring.
Caption: General mechanism for electrophilic substitution at the C5 position.
Common EAS Reactions:
-
Halogenation: Selective monohalogenation at C5 can be achieved using milder reagents to prevent polyhalogenation or ring degradation. N-Bromosuccinimide (NBS) in a solvent like THF or DMF is a standard choice for bromination.
-
Nitration: Standard nitrating mixtures (HNO₃/H₂SO₄) are too harsh and will cause oxidative decomposition of the furan ring.[10] Milder conditions, such as using acetyl nitrate (AcONO₂) at low temperatures, are required.
-
Friedel-Crafts Acylation: This reaction is often problematic with furan due to the high reactivity and tendency of the ring to polymerize in the presence of strong Lewis acids like AlCl₃.[11] Milder catalysts such as BF₃·OEt₂ or phosphoric acid are more suitable.[10] Given the deactivation by the pyridyl group, acylation may require more forcing conditions than for simple furans.
Metalation and Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for functionalizing specific positions of aromatic rings. The acidity of protons on the furan ring follows the order C2 > C5 > C3 > C4. With the C2 position occupied, the proton at C5 is the most acidic remaining on the furan ring. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures will selectively deprotonate the C5 position. The resulting 5-lithiofuran species is a potent nucleophile and can be trapped with a wide variety of electrophiles, providing a reliable route to C5-functionalized derivatives.
Table 1: Potential Electrophiles for Trapping the 5-Lithiofuran Intermediate
| Electrophile | Reagent Example | Resulting Functional Group |
| Carbon Dioxide | Dry Ice (solid CO₂) | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |
| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl Group (-CH₃) |
| Silyl Halides | Trimethylsilyl Chloride | Silyl Group (-SiMe₃) |
| Borates | Trimethyl Borate | Boronic Ester/Acid |
This method is often superior to EAS for introducing functional groups due to its high regioselectivity and functional group tolerance (at low temperatures).
Diels-Alder Cycloaddition
Furan can function as a 1,3-diene in [4+2] Diels-Alder cycloadditions, though its aromatic character makes it less reactive than non-aromatic dienes like cyclopentadiene.[12][13] The reaction is often reversible. The presence of an electron-withdrawing substituent, such as the pyridyl group in the target molecule, decreases the electron density of the furan "diene," which typically reduces its reactivity toward electron-poor dienophiles (the most common type of Diels-Alder reaction).[12] Therefore, intermolecular Diels-Alder reactions involving the furan ring of this compound are expected to be challenging, likely requiring high temperatures, high pressure, or Lewis acid catalysis to proceed efficiently.[14][15]
Experimental Protocols
The following protocols are provided as validated starting points for the synthetic manipulation of the furan ring in this compound.
Protocol 1: Selective Bromination at the C5-Position of the Furan Ring
This protocol describes a standard method for electrophilic halogenation of an activated, but substituted, furan.
Workflow Diagram:
Caption: Workflow for the selective bromination of the furan ring.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the stirred solution in small portions over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 6-(5-Bromo-furan-2-yl)pyridine-3-carbaldehyde.
Protocol 2: Directed Metalation at C5 and Subsequent Carboxylation
This protocol details the regioselective functionalization of the furan C5-position via a lithiation-carboxylation sequence.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck flask equipped with a thermometer, a magnetic stir bar, and under a strict inert atmosphere (Argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-Butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change is typically observed upon addition.
-
Metalation: Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophilic Quench: Crush dry ice into a powder and add it in several portions to the reaction mixture. Caution: CO₂ gas evolution will occur. Allow the mixture to stir and slowly warm to room temperature overnight.
-
Work-up: Quench the reaction mixture by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the mixture to pH ~2-3 with 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting carboxylic acid can be purified by crystallization or by flash column chromatography (often with a small amount of acetic acid added to the eluent system to prevent tailing).
Conclusion
The reactivity of the furan ring in this compound is a product of competing and complementary electronic effects. While the inherent nucleophilicity of the furan ring is diminished by the electron-withdrawing pyridyl substituent, it remains the primary site for electrophilic attack and metalation within the molecule's aromatic framework. The C2-substitution pattern dictates that these reactions will occur with high regioselectivity at the C5 position. A thorough understanding of these principles allows for the rational design of synthetic routes to selectively modify the furan core, enabling the development of novel analogues for applications in drug discovery and materials science.
References
- Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
- EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download.
- Química Organica.org. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan.
- ACS Publications. (n.d.). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans | The Journal of Organic Chemistry.
- Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
- Homework.Study.com. (n.d.). 1. Based on your knowledge of electrophilic aromatic substitution, predict the preferential....
- Quora. (2017, October 30.). Why does an electrophilic substitution reaction take place in a 2nd position in a furan?.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Quora. (2019, August 1.). Why does the electrophilic substitution of furan happen at 2 and 5 positions?.
-
Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. Organic & Biomolecular Chemistry, 21(38), 7767–7775. [Link]
- (n.d.). Furan as a versatile synthon.
- MDPI. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes.
- ResearchGate. (n.d.). The reactivity trend of pyrrole, furan, thiophene and pyridine.
- BenchChem. (n.d.). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
- RSC Publishing. (n.d.). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials.
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
- Scribd. (n.d.). Reactivity of Furan Pyrrole Thiophene An | PDF | Chemical Reactions | Molecules.
- YouTube. (2021, May 31.). PREPARATION AND PROPERTIES OF FURAN#FURAN.
- Wikipedia. (n.d.). Furan.
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The Rising Therapeutic Potential of Furan-Pyridine Scaffolds: A Technical Guide for Drug Discovery
Foreword
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural diversity and potent biological activity is paramount. Among the myriad of heterocyclic compounds, the fusion of furan and pyridine rings has emerged as a particularly promising pharmacophore. This technical guide provides an in-depth exploration of the burgeoning field of furan-pyridine compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological evaluation, and therapeutic potential. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Furan-Pyridine Hybrid: A Privileged Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif present in numerous natural products and clinically approved drugs, contributing to a wide array of pharmacological activities.[1][2] Its unique electronic and steric properties often enhance binding affinity and pharmacokinetic profiles.[2] Similarly, the pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of many pharmaceuticals, recognized for its ability to engage in hydrogen bonding and other crucial molecular interactions.[3][4]
The strategic combination of these two pharmacophores into a single molecular entity creates a "hybrid" compound with the potential for synergistic or novel biological activities. This fusion can lead to compounds with enhanced efficacy, selectivity, and improved drug-like properties. The exploration of furan-pyridine derivatives has thus become a fertile ground for the discovery of new therapeutic agents across various disease areas.
Anticancer Activity: A Dominant Therapeutic Application
One of the most extensively investigated biological activities of furan-pyridine compounds is their potential as anticancer agents.[5][6] Numerous studies have demonstrated their potent cytotoxic effects against a range of human cancer cell lines.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
A significant body of evidence suggests that furan-pyridine derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) and disruption of the cell cycle. For instance, certain novel furan-based derivatives have been shown to cause cell cycle arrest at the G2/M phase and an accumulation of cells in the pre-G1 phase, indicative of apoptosis.[6] This is often accompanied by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[6]
Molecular Docking and Target Identification
To elucidate the specific molecular targets, molecular docking studies have been employed. These computational analyses have revealed potential binding interactions with key proteins involved in cancer progression. For example, a promising furan-pyridinone compound, 4c , was found to interact with the epidermal growth factor receptor (EGFR) and methionine aminopeptidase 2 (MetAP2), both of which are validated targets in esophageal cancer.[3] The interactions primarily involved hydrogen bonding with specific amino acid residues within the active sites of these proteins.[3]
Table 1: Cytotoxic Activity of Selected Furan-Pyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 4c | KYSE70 (Esophageal) | 0.888 (24h), 0.655 (48h) | [3] |
| 3b, 3e, 3f, 3i | KYSE70 (Esophageal) | Significant activity at 40 µg/mL | [3] |
| Pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06 µM | [6] |
| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 µM | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., KYSE70, MCF-7) into a 96-well plate at a density of 4 × 10⁴ cells/well in 50 µL of complete culture medium.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-pyridine compounds in culture medium. Add the compounds to the wells in triplicate and include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 1: Proposed Anticancer Mechanism of Furan-Pyridine Compounds
Caption: Furan-pyridine compounds can inhibit cancer cell growth by targeting key enzymes like EGFR and MetAP2, leading to apoptosis and cell cycle arrest.
Antimicrobial Activity: A Broad Spectrum of Action
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Furan-pyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][7]
Structure-Activity Relationship (SAR)
The antimicrobial potency of these compounds is often influenced by the nature and position of substituents on both the furan and pyridine rings.[1] For instance, the introduction of electron-withdrawing groups, such as a nitro group, on the furan ring can enhance antibacterial and anticancer activities.[2] The substitution pattern on the pyridine ring also plays a critical role in determining the spectrum of activity.
Mechanism of Action: Targeting Essential Bacterial Enzymes
While the precise mechanisms are still under investigation for many derivatives, some furan-containing compounds are known to exert their antimicrobial effects by inhibiting essential bacterial enzymes. For example, nitrofurantoin, a furan-based antibiotic, undergoes reductive activation within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomal proteins.[2] It is plausible that furan-pyridine hybrids could operate through similar mechanisms or target other vital enzymes. Molecular docking studies have suggested that some furan-derived compounds can bind to glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in the biosynthesis of the bacterial cell wall.[8]
Table 2: Antimicrobial Activity of Furan-Pyridine Derivatives
| Compound | Target Microorganism | Activity | Reference |
| 2-amino-4-(2-furyl)pyridine-3-carbonitriles | Staphylococcus aureus, Pseudomonas aeruginosa, Candida utilis | Significant activity | [1] |
| Furan-based pyrimidine-thiazolidinone 8k | Escherichia coli | MIC 12.5 µg/mL | |
| Furan-based pyrimidine-thiazolidinones 8d, 8e | Aspergillus niger | Antifungal activity at 100 µg/mL |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow the bacterial or fungal strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare Compound Dilutions: Prepare a series of twofold dilutions of the furan-pyridine compound in a 96-well microtiter plate using a suitable broth medium.
-
Inoculate Wells: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram 2: Experimental Workflow for Antimicrobial Screening
Sources
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- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
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An In-Depth Technical Guide to the Initial Bioactivity Screening of 6-(Furan-2-yl)pyridine-3-carbaldehyde
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the initial biological activity screening of the novel small molecule, 6-(Furan-2-yl)pyridine-3-carbaldehyde. Leveraging the well-documented bioactivities of both furan and pyridine moieties, this document outlines a strategic, multi-tiered approach to elucidate the potential therapeutic value of this compound. We will detail the scientific rationale underpinning the experimental design, provide step-by-step protocols for key in vitro assays, and introduce in silico methods for early absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling. This guide is intended to be a practical resource for researchers embarking on the early-stage evaluation of promising heterocyclic compounds.
Introduction and Rationale
The confluence of furan and pyridine rings within a single molecular scaffold presents a compelling case for biological investigation. The furan ring, an electron-rich aromatic heterocycle, is a constituent of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its ability to engage in various non-covalent interactions makes it a valuable pharmacophore in drug design.[1] Similarly, the pyridine nucleus is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs.[3] Pyridine derivatives are known to exhibit diverse biological effects, including anticancer and antimicrobial activities.[3][4]
The combination of these two pharmacophores in this compound suggests a high probability of discovering novel biological activities. The aldehyde functional group at the 3-position of the pyridine ring offers a reactive site for potential covalent interactions with biological targets or for further synthetic elaboration. This guide, therefore, proposes a systematic initial screening cascade to explore the cytotoxic and antimicrobial potential of this compound.
Proposed Synthesis of this compound
As of the writing of this guide, a specific, published synthesis for this compound has not been identified. However, based on established palladium-catalyzed cross-coupling reactions, a plausible synthetic route is proposed. A Suzuki or Stille coupling reaction between a suitably protected 6-halopyridine-3-carbaldehyde and a furan-2-boronic acid (or stannane) derivative would be a logical approach. The aldehyde functionality may require protection during the coupling reaction to prevent side reactions.
In Silico ADME/Tox Profiling: A First Look
Before embarking on costly and time-consuming in vitro experiments, an initial in silico assessment of the compound's ADME/Tox properties is highly recommended.[5][6] Several freely available web-based tools can provide valuable predictions.
Rationale for In Silico Screening
Early prediction of a compound's pharmacokinetic and toxicity profile can help to identify potential liabilities and guide the subsequent experimental workflow.[7] By flagging potential issues such as poor solubility, low permeability, or predicted toxicity, researchers can prioritize resources for compounds with a higher likelihood of success.
Recommended In Silico Tools
-
SwissADME: A popular web tool for predicting a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness.[5]
-
pkCSM: Provides predictions for various ADME and toxicity endpoints, including absorption, distribution, metabolism, excretion, and toxicity.[5]
Key Parameters to Evaluate
| Parameter | Significance |
| Molecular Weight | Influences diffusion and transport properties. |
| LogP (Lipophilicity) | Affects solubility, permeability, and protein binding. |
| Aqueous Solubility | Crucial for absorption and formulation. |
| GI Absorption | Predicts the extent of absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | Indicates potential for central nervous system activity or toxicity. |
| CYP450 Inhibition | Predicts potential for drug-drug interactions. |
| AMES Toxicity | Predicts mutagenic potential. |
| hERG Inhibition | Predicts potential for cardiotoxicity. |
In Vitro Cytotoxicity Screening
The initial assessment of anticancer potential will be conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Rationale for Cell Line Selection
The choice of cancer cell lines is critical for obtaining relevant and interpretable data.[8][9] It is advisable to select cell lines from different tissue origins to assess the breadth of cytotoxic activity.[10] Cancer cell lines are often chosen for toxicological studies due to their indefinite growth potential and well-characterized genetic backgrounds, which can provide insights into mechanisms of action.[11]
Recommended Initial Cell Line Panel:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
-
HeLa (Cervical Adenocarcinoma): A widely used and robust cell line.
-
A549 (Lung Carcinoma): Representative of a common and aggressive cancer type.
-
HT-29 (Colorectal Adenocarcinoma): Represents a prevalent gastrointestinal cancer.
-
A normal, non-cancerous cell line (e.g., MRC-5, human fetal lung fibroblast): To assess selectivity and general cytotoxicity.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and metabolic activity.[12][13]
Step-by-Step Protocol:
-
Cell Seeding: Plate the selected cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) value.[14]
Data Presentation
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Positive Control (Doxorubicin) |
| MCF-7 | Experimental Value | Experimental Value |
| HeLa | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| HT-29 | Experimental Value | Experimental Value |
| MRC-5 | Experimental Value | Experimental Value |
In Vitro Antimicrobial Screening
The potential of this compound as an antimicrobial agent will be evaluated against a panel of clinically relevant bacterial and fungal strains.
Rationale for Microbial Strain Selection
The selection of microbial strains should include representatives of both Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, to determine the spectrum of antimicrobial activity.[15][16]
Recommended Initial Microbial Panel:
-
Gram-positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213): A common cause of skin and soft tissue infections.
-
Bacillus subtilis (e.g., ATCC 6633): A representative of spore-forming bacteria.
-
-
Gram-negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922): A common cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its antibiotic resistance.
-
-
Fungus:
-
Candida albicans (e.g., ATCC 90028): A common cause of opportunistic fungal infections.
-
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth can be subcultured onto agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.
Data Presentation
| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin/Amphotericin B) |
| Staphylococcus aureus | Experimental Value | Experimental Value |
| Bacillus subtilis | Experimental Value | Experimental Value |
| Escherichia coli | Experimental Value | Experimental Value |
| Pseudomonas aeruginosa | Experimental Value | Experimental Value |
| Candida albicans | Experimental Value | Experimental Value |
Visualization of Experimental Workflow
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Conclusion and Future Directions
This technical guide has outlined a robust and scientifically grounded strategy for the initial bioactivity screening of this compound. The proposed workflow, from in silico prediction to in vitro cytotoxicity and antimicrobial testing, provides a comprehensive first-pass evaluation of the compound's therapeutic potential. Positive results from this initial screen would warrant further investigation, including mechanism of action studies, lead optimization, and eventual in vivo efficacy and safety profiling. The modular nature of this guide allows for adaptation and expansion based on the specific findings and research objectives.
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Al-Warhi, T., Al-Karmalawy, A. A., Elmaaty, A. A., Alshubramy, M. A., Abdel-Motaal, M., Majrashi, T. A., Asem, M., Nabil, A., Eldehna, W. M., & Sharaky, M. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. RSC Medicinal Chemistry, 13(10), 1215–1231. [Link]
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Kaur, M., et al. (2022). In-silico drug likeness predictions of novel 9-benzyl-6-(furan-2-yl)-2-(N,N dimethylamino)-9H-purine compound. YMER, 21(8), 305-313. [Link]
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"isomers of 6-(Furan-2-yl)pyridine-3-carbaldehyde"
An In-Depth Technical Guide to the Isomers of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Abstract
The synthesis and characterization of heterocyclic compounds are cornerstones of modern medicinal chemistry and materials science. Molecules incorporating both pyridine and furan moieties are of particular interest due to their prevalence in biologically active compounds and functional materials.[1][2][3] This guide provides a comprehensive technical overview of this compound, a molecule that serves as a versatile synthetic intermediate. We will delve into its positional isomers, strategic synthetic pathways, robust characterization methodologies, and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this important class of bifunctional heterocyclic scaffolds.
Introduction: The Strategic Value of the Furyl-Pyridine Scaffold
The pyridine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including cancer, HIV/AIDS, and hypertension.[4][5] Its weak basicity, chemical stability, and ability to form hydrogen bonds make it an ideal pharmacophore.[2] Similarly, the furan ring is a key component in many natural products and synthetic compounds with diverse biological activities.[3][6]
The combination of these two heterocycles into a single molecule, such as this compound, creates a scaffold with significant potential. The aldehyde group, in particular, acts as a crucial synthetic handle, enabling a vast array of subsequent chemical transformations like reductive amination, Wittig reactions, and condensations to build molecular complexity.[7][8] Understanding the synthesis and distinct properties of its various isomers is paramount for exploiting this scaffold's full potential in research and development.
Structural Landscape: Positional Isomerism
The nominal structure, this compound, is highly specific. However, a rich landscape of positional isomers exists, each with potentially unique electronic, steric, and pharmacological properties. The isomerism can arise from the substitution pattern on both the pyridine and furan rings.
Key Classes of Isomers:
-
Pyridine-based Isomerism: The relative positions of the furan and carbaldehyde groups on the pyridine ring are critical. While the parent compound is a derivative of pyridine-3-carbaldehyde (nicotinaldehyde)[9][10], isomers can be derived from pyridine-2-carbaldehyde (picolinaldehyde)[8][11] and pyridine-4-carbaldehyde (isonicotinaldehyde)[7].
-
Furan-based Isomerism: The pyridine ring is attached to the C2 position of the furan. An alternative isomer involves attachment at the furan's C3 position.
-
Combined Isomerism: A combination of the above leads to a wide variety of structures.
The electronic properties of these isomers differ significantly. For instance, the position of the formyl group relative to the pyridine nitrogen dramatically influences the aldehyde's reactivity and the overall basicity of the molecule.[12]
Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.
Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic rings. [13]It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). [14] Mechanistic Insight: The reaction of POCl₃ and DMF generates a highly electrophilic chloromethyleniminium salt (the Vilsmeier reagent). This electrophile is then attacked by the electron-rich substrate. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Challenges with Pyridines: Direct formylation of the pyridine ring itself via the Vilsmeier-Haack reaction is challenging. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic substitution compared to electron-rich systems like furan or pyrrole. [15]Therefore, this method is typically more successful for formylating the furan ring of a pre-formed furyl-pyridine scaffold. More advanced, multi-step methods may be required for the direct meta-selective formylation of a pyridine ring. [15]
Isomer Differentiation: A Multi-Technique Approach
Distinguishing between the various positional isomers of this compound is a non-trivial task that requires a combination of modern analytical techniques.
Spectroscopic Characterization
| Technique | Purpose | Expected Observations & Insights |
| ¹H NMR | Structural Elucidation | The chemical shifts and, crucially, the coupling constants (J-values) of the protons on both the pyridine and furan rings provide definitive structural information. For example, the coupling patterns of the three pyridine protons will distinguish between 2,5-, 2,4-, and 3,5-disubstituted isomers. The aldehyde proton will appear as a distinct singlet typically downfield (>9.5 ppm). [16] |
| ¹³C NMR | Carbon Skeleton Confirmation | Provides the number of unique carbon environments, confirming the overall structure. The chemical shift of the carbonyl carbon (~180-190 ppm) is characteristic of an aldehyde. [16][17] |
| Mass Spec. | Molecular Weight Confirmation | High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₁₀H₇NO₂). Fragmentation patterns can sometimes offer clues to the substitution pattern. [17] |
| IR Spec. | Functional Group Identification | A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. Bands corresponding to C=C and C=N stretches of the aromatic rings will also be present. [16] |
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating mixtures of isomers and assessing the purity of the final product. [18] Method Development Rationale:
-
Column: A reverse-phase column (e.g., C18) is typically effective, separating the isomers based on subtle differences in their polarity.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium formate for better peak shape) and an organic solvent like acetonitrile or methanol allows for the effective separation of compounds with varying polarities. [18]* Detection: A UV detector is ideal, as the conjugated aromatic system of these molecules results in strong UV absorbance (typically around 254-320 nm). [16]
Applications in Drug Discovery and Materials Science
The this compound scaffold is a valuable building block for creating more complex molecules with potential therapeutic or material applications.
-
Medicinal Chemistry: The aldehyde serves as a key point for diversification. It can be converted into amines, alcohols, carboxylic acids, or used in condensation reactions to build larger, more complex structures. Pyridine and furan derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [1][19][20]Fused furopyridine systems have been investigated as potent kinase inhibitors. [1]* Materials Science: Bi-heterocyclic aromatic compounds are of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic properties. [12]
Caption: Derivatization pathways from the core aldehyde and potential fields of application.
Experimental Protocols
The following protocols are provided as representative examples. Researchers must adapt them based on the specific isomer being synthesized and perform appropriate safety assessments.
Protocol 1: Synthesis of 6-(Furan-2-yl)nicotinic acid via Suzuki Coupling
(This protocol illustrates the core C-C bond formation, targeting the carboxylic acid analogue, which is closely related to the target carbaldehyde and for which literature is available.[21])
-
Reaction Setup: To a 100 mL round-bottom flask, add 6-chloronicotinic acid (1.0 eq), furan-2-boronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure 6-(furan-2-yl)nicotinic acid.
Protocol 2: Characterization by ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Identify the aldehyde proton singlet (δ ≈ 9.5-10.5 ppm).
-
Analyze the aromatic region (δ ≈ 6.5-9.0 ppm).
-
Assign the three furan protons and three pyridine protons based on their chemical shifts and coupling constants (J).
-
Integrate the signals to confirm the proton count for each resonance. The relative integrals should match the number of protons in the structure.
-
Conclusion
This compound and its positional isomers represent a class of high-value chemical scaffolds. Their synthesis, primarily achieved through robust methods like the Suzuki-Miyaura cross-coupling, provides access to a diverse range of structures. The aldehyde functionality is a gateway for extensive chemical derivatization, enabling the exploration of novel compounds for drug discovery and materials science. A thorough and multi-faceted analytical approach, combining NMR, MS, and HPLC, is essential for the unambiguous characterization and differentiation of these closely related isomers. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize these potent building blocks in their scientific endeavors.
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LookChem. (n.d.). Cas 106984-91-2, 2-HYDROXY-5-FORMYLPYRIDINE. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to 6-(Furan-2-yl)pyridine-3-carbaldehyde for Chemical Researchers
This guide provides an in-depth technical overview of 6-(Furan-2-yl)pyridine-3-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical information regarding its procurement, quality assessment, and practical application, ensuring a foundation of scientific integrity and field-proven insight.
Introduction to a Versatile Heterocyclic Aldehyde
This compound, identified by CAS Number 893736-40-0, is a bifunctional organic compound featuring a pyridine ring substituted with both a furan moiety and a reactive carbaldehyde group. This unique arrangement of electron-rich and electron-deficient aromatic systems imparts valuable chemical properties, making it a sought-after intermediate in the synthesis of complex molecular architectures.
The aldehyde group serves as a versatile chemical handle for a wide array of transformations, including reductive aminations, Wittig reactions, and condensations, while the furan and pyridine rings offer sites for metal-catalyzed cross-coupling reactions and act as key pharmacophores in bioactive molecules. Its structural analogues, such as pyridine-2-carbaldehyde and pyridine-3-carbaldehyde, are well-established precursors in pharmaceuticals, highlighting the potential of this specific derivative.[1][2]
Commercial Procurement: A Comparative Analysis of Suppliers
The accessibility and quality of starting materials are paramount to the success of any research campaign. This compound is available from a range of commercial chemical suppliers, each offering different grades, quantities, and levels of documentation. When selecting a vendor, researchers must consider purity, availability, cost, and the quality of supporting analytical data.
Below is a comparative summary of prominent suppliers. Note that availability and lead times are subject to change and should be verified directly with the vendor.
| Supplier | Typical Purity | Available Quantities | Documentation | Noteworthy Features |
| Sigma-Aldrich (Merck) | ≥97% | Gram to multi-gram scale | Certificate of Analysis (CoA), SDS | Extensive quality control and global distribution network.[3][4] |
| FINETECH INDUSTRY LIMITED | Custom Purity | Research to bulk scale | CoA, MSDS, Custom Synthesis | Offers custom synthesis and bulk quantity options.[5] |
| Anichem | >95% | Gram scale | MSDS | Provides readily available stock for research quantities.[6] |
| Advanced ChemBlocks | 95% | Gram scale | Basic product data | Focuses on a wide array of building blocks.[7] |
Expert Insight: For early-stage discovery and exploratory synthesis, a supplier like Anichem or Advanced ChemBlocks offering >95% purity at a competitive price point is often sufficient. For later-stage development, GMP (Good Manufacturing Practice) synthesis, or when developing structure-activity relationships where impurity profiles are critical, sourcing from a vendor like Sigma-Aldrich or arranging a custom synthesis with FINETECH INDUSTRY is the more prudent choice. Always request a lot-specific Certificate of Analysis to verify purity and identity before use.
Quality Assessment and Experimental Workflow
Upon receiving a commercial sample, it is crucial to validate its identity and purity. This self-validating system ensures the reliability of experimental outcomes.
Workflow for Incoming Material Verification
Caption: Workflow for verifying the quality of commercial reagents.
Interpreting the Data:
-
¹H NMR: The proton NMR spectrum is the most powerful tool for confirming the structure. Expect to see characteristic signals for the aldehyde proton (typically δ 9.5-10.5 ppm), as well as distinct aromatic protons corresponding to the furan and pyridine rings.
-
LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight (C10H7NO2, MW: 173.17 g/mol ) and provides a quantitative measure of purity. The molecular ion peak [M+H]⁺ should be observed at m/z 174.17.
Key Applications in Drug Discovery & Medicinal Chemistry
The structural motifs within this compound are prevalent in pharmacologically active compounds. Pyridine and furan rings are common in FDA-approved drugs and clinical candidates, valued for their ability to engage in hydrogen bonding and π-stacking interactions with biological targets.
This aldehyde is a key intermediate for synthesizing derivatives with potential therapeutic applications, including:
-
Antitumor Agents: The pyridine-carboxaldehyde thiosemicarbazone scaffold, a class of compounds readily synthesized from this aldehyde, has shown promise as inhibitors of ribonucleotide reductase, an important target in cancer therapy.[8][9]
-
Kinase Inhibitors: The pyridine core is a privileged structure in kinase inhibitor design. The aldehyde allows for the facile introduction of various side chains to probe the ATP-binding pocket of kinases.
-
Coordination Chemistry: The nitrogen atom of the pyridine ring and the aldehyde's oxygen can act as ligands, forming stable complexes with metal ions.[1]
Exemplary Experimental Protocol: Reductive Amination
This protocol details a standard, robust procedure for synthesizing an amine derivative from this compound, a common step in building a chemical library for screening.
Objective: To synthesize N-benzyl-1-(6-(furan-2-yl)pyridin-3-yl)methanamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCE (approx. 0.1 M concentration).
-
Imine Formation: Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde but efficiently reduces the protonated imine intermediate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate and the appearance of the product spot by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Characterization: Purify the resulting crude oil or solid via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Reductive Amination Workflow Diagram
Caption: Step-wise process for a typical reductive amination reaction.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. While specific toxicity data is limited, related pyridine aldehydes can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10] Always consult the supplier-specific Safety Data Sheet (SDS) before handling.
References
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This compound | CAS: 886851-42-9 . FINETECH INDUSTRY LIMITED. [Link]
-
6-(Furan-2-yl)pyridine-2-carbaldehyde In Stock . Anichem. [Link]
-
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions . ScienceDirect. [Link]
-
3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 . PubChem. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives . MDPI. [Link]
-
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone . ACS Publications. [Link]
-
Pyridine-3-carbaldehyde . Wikipedia. [Link]
-
Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF . ResearchGate. [Link]
-
Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone . PubMed. [Link]
-
Pyridine-2-carbaldehyde . Wikipedia. [Link]
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Methodological & Application
6-(Furan-2-yl)pyridine-3-carbaldehyde: A Versatile Heterocyclic Building Block for Synthesis and Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and materials science, the development of novel molecular scaffolds is a cornerstone of innovation. Heterocyclic compounds, in particular, form the structural basis of a vast array of pharmaceuticals and functional materials. Among these, the fusion of furan and pyridine rings presents a unique electronic and structural motif with significant potential. 6-(Furan-2-yl)pyridine-3-carbaldehyde, a bifunctional molecule featuring both a nucleophilic furan and an electrophilic pyridine aldehyde, stands out as a highly versatile and valuable synthetic building block. Its strategic placement of reactive sites allows for a multitude of chemical transformations, paving the way for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and expert insights for researchers in drug development and organic synthesis.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, utilizing a boronic acid derivative, is a highly reliable approach due to the commercial availability and stability of the starting materials.[1][2]
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of this compound from 6-chloropyridine-3-carbaldehyde and furan-2-boronic acid. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields.[2][3]
Reaction Scheme:
A proposed synthetic route to this compound.
Materials and Reagents:
-
6-Chloropyridine-3-carbaldehyde
-
Furan-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-chloropyridine-3-carbaldehyde (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.02 eq) and SPhos (0.04 eq). Add this mixture to the Schlenk flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and deionized water to the flask. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously under an argon atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Applications in Organic Synthesis
The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Schiff Base Formation
The condensation of the aldehyde with primary amines provides a straightforward route to Schiff bases (imines), which are important intermediates in the synthesis of various nitrogen-containing heterocycles and are also investigated for their own biological activities.
Protocol for Schiff Base Synthesis:
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Amine Addition: Add the desired primary amine (1.0-1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. The reaction can be catalyzed by a few drops of glacial acetic acid.
-
Isolation: The Schiff base product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization or column chromatography.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(phenyl)-1-(6-(furan-2-yl)pyridin-3-yl)methanimine | >90 |
| 2 | Benzylamine | N-(benzyl)-1-(6-(furan-2-yl)pyridin-3-yl)methanimine | >90 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-1-(6-(furan-2-yl)pyridin-3-yl)methanimine | >90 |
Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting the aldehyde with active methylene compounds.[1] This reaction is instrumental in the synthesis of α,β-unsaturated systems, which are precursors to a wide range of pharmaceuticals and fine chemicals.[4]
Workflow for Knoevenagel Condensation.
Protocol for Knoevenagel Condensation:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After cooling to room temperature, the product may precipitate and can be collected by filtration. If the product is soluble, the solvent is removed in vacuo, and the residue is purified by column chromatography.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[5] This reaction is particularly useful for introducing a vinyl group or other unsaturated moieties at the 3-position of the pyridine ring. The stereoselectivity of the Wittig reaction can often be controlled by the choice of the ylide and reaction conditions.[6]
Protocol for Wittig Reaction:
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise. Stir the mixture at room temperature for 1-2 hours to generate the ylide.
-
Aldehyde Addition: Cool the ylide solution to 0 °C or -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 2-12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alkene by column chromatography.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[7] This one-pot reaction involves the formation of an imine intermediate followed by its in-situ reduction to the corresponding amine.[8]
Protocol for Reductive Amination:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be accelerated by the addition of a catalytic amount of acetic acid.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the amine product by column chromatography.
Potential in Medicinal Chemistry
The furan-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Pyridine derivatives are known to possess a wide range of pharmacological activities including anticancer, antifungal, and anti-inflammatory properties.[9][10] Similarly, furan-containing molecules have demonstrated significant potential as therapeutic agents. The combination of these two heterocycles in this compound provides a foundation for the synthesis of novel compounds with potential applications in drug discovery. The derivatives synthesized from this building block can be screened for a variety of biological targets.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its readily accessible aldehyde functionality allows for a wide array of chemical transformations, including Schiff base formation, Knoevenagel condensation, Wittig olefination, and reductive amination. The ability to generate diverse molecular scaffolds from this single precursor makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this promising heterocyclic compound.
References
-
Chen, L.-G., Xu, Z.-S., & Xu, Y.-J. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4193. Available at: [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1594-1603.
- Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256.
-
Elmaaty, A. A., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. Available at: [Link]
- Knoevenagel condensation. (2020, August 29). L.S.College, Muzaffarpur.
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wittig Reaction Mechanism & Examples. (n.d.). Total Synthesis. Retrieved from [Link]
-
Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. Retrieved from [Link]
-
Abu-Taweel, G. M., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. Available at: [Link]
- Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(48), 8979-8982.
- Cankılıç, M. Y., & Çalıskan, R. (2023). Fused Pyridine Derivatives: Synthesis and Biological Activities.
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- 6. 208110-88-7|6-(Furan-2-yl)picolinaldehyde|BLD Pharm [bldpharm.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functionalized 2,2'-bipyridines and 2,2':6',2' '-terpyridines via stille-type cross-coupling procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-(Furan-2-yl)nicotinaldehyde | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for 6-(Furan-2-yl)pyridine-3-carbaldehyde in Medicinal Chemistry
Introduction: The Strategic Importance of the Furyl-Pyridine Scaffold
In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular framework is a proven strategy for the development of novel therapeutic agents. The 6-(Furan-2-yl)pyridine-3-carbaldehyde scaffold represents a compelling example of this approach, marrying the electron-rich furan moiety with the electron-deficient pyridine ring. This combination imparts unique electronic and conformational properties, making it a versatile building block for engaging with a variety of biological targets.[1][2] The pyridine component, a common motif in FDA-approved drugs, offers aqueous solubility and a key hydrogen bond acceptor in the form of the ring nitrogen, while the furan ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, crucial for binding to target receptors.[1][3]
While the specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of furyl-pyridines and related structures have demonstrated significant potential in several therapeutic areas. Notably, derivatives of this scaffold have shown promise as inhibitors of enzymes implicated in cancer and infectious diseases, such as telomerase and urease.[2][4] The aldehyde functionality at the 3-position of the pyridine ring serves as a versatile synthetic handle, allowing for the facile elaboration of the core structure into a diverse library of compounds for structure-activity relationship (SAR) studies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential medicinal chemistry applications of this compound. We present detailed, field-proven protocols for its synthesis, purification, and characterization, as well as for its evaluation as a potential inhibitor of telomerase and urease, two targets of significant therapeutic interest.
PART 1: Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. The Suzuki coupling is generally preferred due to the lower toxicity of boronic acid reagents compared to organotin compounds.[3]
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from 6-bromopyridine-3-carbaldehyde and 2-furylboronic acid.
Materials:
-
6-Bromopyridine-3-carbaldehyde
-
2-Furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a round-bottom flask, add 6-bromopyridine-3-carbaldehyde (1.0 eq), 2-furylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and deionized water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization:
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure of the product.
-
Confirm the molecular weight by mass spectrometry.
-
Expected Characterization Data (based on analogous structures):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.9-10.1 (s, 1H, CHO), 8.8-9.0 (d, 1H, pyridine-H2), 8.0-8.2 (dd, 1H, pyridine-H4), 7.6-7.8 (d, 1H, pyridine-H5), 7.5-7.7 (d, 1H, furan-H5), 7.0-7.2 (d, 1H, furan-H3), 6.5-6.7 (dd, 1H, furan-H4).
-
¹³C NMR (CDCl₃, 101 MHz): δ 192-194 (CHO), 158-160 (pyridine-C6), 152-154 (furan-C2), 150-152 (pyridine-C2), 145-147 (furan-C5), 136-138 (pyridine-C4), 130-132 (pyridine-C3), 120-122 (pyridine-C5), 112-114 (furan-C4), 110-112 (furan-C3).
-
MS (ESI): m/z calculated for C₁₀H₇NO₂ [M+H]⁺, found.
Caption: Workflow for the synthesis and characterization of this compound.
PART 2: Potential Medicinal Chemistry Applications and Protocols
Based on the known biological activities of structurally related furan and pyridine derivatives, we propose the investigation of this compound as an inhibitor of telomerase and urease.
Application 1: Telomerase Inhibition for Anticancer Therapy
Rationale: Telomerase is an enzyme that is overexpressed in approximately 90% of cancer cells and is essential for their immortal phenotype.[5] Inhibition of telomerase is a promising strategy for cancer therapy. Pyridine derivatives have been reported as telomerase inhibitors, making this an important avenue of investigation for this compound.
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[5][6]
Materials:
-
Cancer cell line expressing telomerase (e.g., HeLa, A549)
-
Cell lysis buffer (e.g., CHAPS lysis buffer)
-
Protein quantification assay kit (e.g., Bradford or BCA)
-
TRAP assay kit (containing TS primer, ACX primer, control template, PCR buffer, dNTPs, and Taq polymerase)
-
Test compound: this compound, dissolved in DMSO
-
Positive control inhibitor (e.g., BIBR1532)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining agent (e.g., SYBR Green or ethidium bromide)
Procedure:
-
Cell Lysate Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and wash with PBS.
-
Lyse the cells in CHAPS lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4 °C.
-
Collect the supernatant (cell extract) and determine the protein concentration.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the cell extract.
-
Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the mixtures at room temperature for 20-30 minutes.
-
-
Telomerase Extension:
-
To each reaction tube, add the TRAP reaction buffer, dNTPs, and the TS primer.
-
Add the inhibitor-treated cell extract to the respective tubes.
-
Incubate at 25 °C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Add the ACX primer and Taq polymerase to each tube.
-
Perform PCR with the following typical cycling conditions:
-
Initial denaturation at 95 °C for 2 minutes.
-
30-35 cycles of:
-
95 °C for 30 seconds
-
55-60 °C for 30 seconds
-
72 °C for 1 minute
-
-
Final extension at 72 °C for 5 minutes.
-
-
-
Detection and Analysis:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable DNA staining agent.
-
Visualize the DNA ladder under UV light. A decrease in the intensity of the telomerase ladder in the presence of the test compound indicates inhibition.
-
Quantify the band intensities to determine the IC₅₀ value of the compound.
-
Caption: Workflow for the TRAP assay to evaluate telomerase inhibition.
Application 2: Urease Inhibition for Treatment of H. pylori Infections
Rationale: Urease is a key virulence factor for Helicobacter pylori, the bacterium responsible for most peptic ulcers. Inhibition of urease can reduce the survival of H. pylori in the acidic environment of the stomach. Furan-containing compounds have been identified as potent urease inhibitors.[7]
This colorimetric assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.[1]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Test compound: this compound, dissolved in DMSO
-
Positive control inhibitor (e.g., thiourea)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 25 µL of urease solution to each well.
-
Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate at 37 °C for 15 minutes.
-
-
Enzymatic Reaction:
-
Add 50 µL of urea solution to each well to initiate the reaction.
-
Incubate at 37 °C for 30 minutes.
-
-
Color Development:
-
Add 50 µL of phenol reagent to each well.
-
Add 50 µL of alkali reagent to each well.
-
Incubate at room temperature for 10 minutes for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula:
-
% Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
-
Determine the IC₅₀ value of the compound by plotting the percentage of inhibition against the compound concentration.
-
Caption: Workflow for the in vitro urease inhibition assay using the Berthelot method.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Its synthetic accessibility via robust cross-coupling reactions, combined with the demonstrated potential of the furyl-pyridine motif in targeting key enzymes like telomerase and urease, makes it an attractive starting point for drug discovery programs. The detailed protocols provided herein offer a solid foundation for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further investigation into its broader pharmacological profile, including kinase inhibition and other potential applications, is warranted and encouraged.
References
-
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed. [Link]
-
Telomerase Repeated Amplification Protocol (TRAP). PubMed. [Link]
-
Nonradioactive detection of telomerase activity using the telomeric repeat amplification protocol. Nature Protocols. [Link]
-
Telomerase activity assay (TRAP). Bio-protocol. [Link]
-
Advances in quantification and characterization of telomerase activity by the telomeric repeat amplification protocol (TRAP). Nucleic Acids Research. [Link]
-
A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. [Link]
-
Berthelot's Urease Activity Assay. iGEM. [Link]
-
UREA (Berthelot Method). Anamol Laboratories Pvt. Ltd. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]
-
Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
-
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. ACS Publications. [Link]
-
Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with , , and calf thymus DNA. PubMed. [Link]
-
Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-cancer Activity. PubMed. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. NIH. [Link]
-
Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents. ResearchGate. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
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Synthesis of Novel Schiff Bases from 6-(Furan-2-yl)pyridine-3-carbaldehyde: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Furan-Pyridine Schiff Bases
Schiff bases, compounds featuring an imine or azomethine group (-C=N-), are a cornerstone in medicinal chemistry and materials science. Their facile synthesis, structural versatility, and wide spectrum of biological activities make them privileged scaffolds in drug discovery. The incorporation of heterocyclic rings, such as furan and pyridine, into Schiff base structures can significantly enhance their pharmacological properties. The furan moiety is a known pharmacophore present in numerous bioactive compounds, contributing to their biological activity and improving solubility, while the pyridine ring is a key component in many pharmaceuticals, known for its ability to participate in hydrogen bonding and coordinate with metal ions.[1][2]
This application note provides detailed protocols for the synthesis of novel Schiff bases derived from 6-(Furan-2-yl)pyridine-3-carbaldehyde. This precursor combines the unique electronic and structural features of both furan and pyridine, offering a gateway to a new class of Schiff bases with potentially enhanced biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] We will explore various synthetic methodologies, from conventional heating to green chemistry approaches like microwave-assisted and ultrasound-assisted synthesis, providing researchers with a comprehensive guide to producing these promising compounds.
Reaction Mechanism and General Considerations
The synthesis of Schiff bases proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic imine bond.[4] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5]
Experimental Protocols
Herein, we detail three distinct and reliable methods for the synthesis of Schiff bases from this compound and various primary amines.
Protocol 1: Conventional Synthesis via Reflux
This traditional method is widely applicable and suitable for a broad range of primary amines.
Rationale: Refluxing in a suitable solvent, typically ethanol or methanol, provides the necessary thermal energy to overcome the activation barrier of the reaction, driving it towards completion. The use of a catalytic amount of glacial acetic acid protonates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine.[6]
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
To this solution, add the desired primary amine (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[7]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product, if precipitated, can be collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)
This method offers a significant reduction in reaction time and often leads to higher yields compared to conventional heating.
Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, accelerating the rate of reaction.[8] This method often requires minimal or no solvent, aligning with the principles of green chemistry.[9] Polyethylene glycol (PEG-400) can be used as a green reaction medium.[10]
Step-by-Step Protocol:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the primary amine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (1-2 drops) or a solid acid catalyst like montmorillonite K-10 clay.[11]
-
For a solvent-free approach, mix the reactants thoroughly. Alternatively, add a minimal amount of a high-boiling polar solvent like ethanol or PEG-400.[10]
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for 1-5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 3: Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound irradiation provides a mechanical energy source that can promote the reaction, often at lower temperatures and with shorter reaction times.
Rationale: The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance chemical reactivity.[12] This method is also considered a green chemistry approach due to its energy efficiency and often catalyst-free conditions.[13]
Step-by-Step Protocol:
-
In a suitable flask, dissolve or suspend this compound (1.0 mmol) and the primary amine (1.0 mmol) in 15-20 mL of ethanol.
-
Place the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at a frequency of 25-40 kHz at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC. The reaction is typically complete within 15-60 minutes.[14]
-
Once the reaction is complete, work up the product as described in the conventional method (filtration or solvent removal followed by recrystallization).
Visualizing the Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the successful synthesis and purity of the target Schiff bases. The following techniques are recommended:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the formation of the imine bond.
-
Key Diagnostic Peaks:
-
Disappearance of C=O stretch: The strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde, typically found around 1680-1700 cm⁻¹, will disappear.
-
Appearance of C=N stretch: A new, characteristic absorption band for the imine (C=N) stretching vibration will appear in the region of 1600-1650 cm⁻¹.[15]
-
Disappearance of N-H bend: The N-H bending vibration of the primary amine (around 1590-1650 cm⁻¹) will be absent in the product spectrum.
-
| Functional Group | Starting Material (Expected Range, cm⁻¹) | Schiff Base Product (Expected Range, cm⁻¹) |
| Aldehyde C=O | ~1690 - 1710 | Absent |
| Primary Amine N-H | ~3300 - 3500 (stretch), ~1590 - 1650 (bend) | Absent |
| Imine C=N | Absent | ~1600 - 1650 |
| Aromatic C=C (Pyridine/Furan) | ~1400 - 1600 | ~1400 - 1600 |
| Furan C-O-C | ~1000 - 1300 | ~1000 - 1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the formation of the imine and the overall structure of the Schiff base.
-
¹H NMR Spectroscopy:
-
Azomethine Proton (-CH=N-): A characteristic singlet for the azomethine proton will appear in the downfield region, typically between δ 8.0 and 9.5 ppm.[16]
-
Disappearance of Aldehyde Proton: The singlet for the aldehydic proton of the starting material (usually > δ 9.5 ppm) will be absent.
-
Aromatic Protons: The signals for the protons on the furan and pyridine rings, as well as any aromatic rings from the amine, will be present, often with shifts indicative of the new electronic environment.
-
-
¹³C NMR Spectroscopy:
-
Azomethine Carbon (-CH=N-): A signal for the imine carbon will appear in the range of δ 145-165 ppm.
-
Disappearance of Aldehyde Carbonyl Carbon: The signal for the carbonyl carbon of the aldehyde (typically > δ 185 ppm) will be absent.
-
Aromatic Carbons: The signals for the carbons of the heterocyclic and any other aromatic rings will be observed in their characteristic regions.
-
| Nucleus | Starting Aldehyde (Expected δ, ppm) | Schiff Base Product (Expected δ, ppm) |
| ¹H NMR | ||
| Aldehydic -CHO | > 9.5 | Absent |
| Azomethine -CH=N- | Absent | 8.0 - 9.5 |
| ¹³C NMR | ||
| Carbonyl -CHO | > 185 | Absent |
| Azomethine -C=N- | Absent | 145 - 165 |
Applications and Future Perspectives
Schiff bases incorporating furan and pyridine moieties are of significant interest due to their diverse biological activities. The synthesized compounds from this compound are excellent candidates for screening in various biological assays.
-
Antimicrobial and Antifungal Activity: The presence of the azomethine group is crucial for the antimicrobial properties of Schiff bases. The furan and pyridine rings can further enhance this activity.[2][3]
-
Anticancer Activity: Many Schiff bases and their metal complexes have demonstrated potent anticancer activity. The compounds synthesized via these protocols could be evaluated against various cancer cell lines.[1]
-
Coordination Chemistry: The imine nitrogen and the nitrogen of the pyridine ring provide excellent coordination sites for metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands.
The protocols outlined in this application note provide a robust foundation for the synthesis and exploration of this novel class of Schiff bases, paving the way for the discovery of new therapeutic agents and functional materials.
References
-
Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry. [Link]
-
Synthesis, characterization and solvent effects on the electronic absorption spectra of aminopyridine schiff bases. PlumX. [Link]
-
Ultrasound Assisted Catalyst free Synthesis of Some Novel Bis-Schiff Bases: A Green Approach. Der Pharma Chemica. [Link]
-
Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. Semantic Scholar. [Link]
-
Ultrasound-assisted synthesis of novel Schiff bases from 3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxaldehyde and their cytotoxicity, apoptosis, cell cycle, molecular docking, and ADMET profiling. Taylor & Francis Online. [Link]
-
NOTE Synthesis of Schiff Bases under Ultrasound-Irradiation. Bulletin of the Korean Chemical Society. [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ASPECTS OF O-AND N-DONOR SCHIFF BASE LIGANDS AND THEIR Co (II) & Zn (II) COMPLEXE. TSI Journals. [Link]
-
Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. ResearchGate. [Link]
-
Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. National Center for Biotechnology Information. [Link]
-
An Efficient and Green Synthesis af Novel Azo Schiff Base and its Complex Under Ultrasound Irradiation. Oriental Journal of Chemistry. [Link]
-
Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from furan 3- carboxaldehyde and 3- amino pyridine. Semantic Scholar. [Link]
-
An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Preprints.org. [Link]
-
Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. National Center for Biotechnology Information. [Link]
-
A REVIEW ON VARIOUS CATALYST USED FOR THE SYNTHESIS OF SCHIFF’S BASES. International Journal of Research and Analytical Reviews. [Link]
-
Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. MDPI. [Link]
-
Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from furan 3- carboxaldehyde and 3- amino pyridine. International Journal of Scientific and Research Publications. [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. [Link]
-
(PDF) Schiff Base Complexes for Catalytic Application. ResearchGate. [Link]
-
Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. National Center for Biotechnology Information. [Link]
-
SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF METAL COMPLEXES OF THE SCHIFF BASE {2-[furan-2-yl Methyleneamino]pyridine-3-ol}. Neliti. [Link]
-
NOTE Microwave Assisted Synthesis of Some New Schiff's Bases. Bulletin of the Korean Chemical Society. [Link]
-
Wiley-VCH 2007 - Supporting Information. Wiley Online Library. [Link]
-
Microwave-Assisted Synthesis, Characterizations, Antimicrobial Activities, and DFT Studies on Some Pyridine Derived Schiff Bases. Semantic Scholar. [Link]
-
schiff bases synthesis: Topics by Science.gov. Science.gov. [Link]
-
Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. National Center for Biotechnology Information. [Link]
-
The FT-IR of synthesized imine compounds. ResearchGate. [Link]
-
Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. [Link]
-
Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scirp.org. [Link]
-
(PDF) Microwave Irradiation-assisted Synthesis of Schiff's Bases -A Review Section A-Research paper Microwave Irradiation-assisted Synthesis of Schiff's Bases -A Review. ResearchGate. [Link]
-
Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. MDPI. [Link]
-
Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Biological Activities of Schiff's Base Ligand. IJRAR.org. [Link]
-
Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. JOCPR. [Link]
-
Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene. RSC Publishing. [Link]
-
Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Arabian Journal of Chemistry. [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]
-
Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. MDPI. [Link]
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. University of California, Santa Cruz. [Link]
-
Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica. [Link]
-
Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. National Center for Biotechnology Information. [Link]
-
FTIR spectra of the investigated imines. ResearchGate. [Link]
-
Synthesis and properties of furan-based imine-linked porous organic frameworks. The Royal Society of Chemistry. [Link]
-
Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PubMed. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Application Notes and Protocols: Wittig Reaction with 6-(Furan-2-yl)pyridine-3-carbaldehyde
Introduction: The Strategic Importance of Vinyl-Substituted Furylpyridines
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds, transforming carbonyl compounds into alkenes.[1][2][3] Its application to heteroaromatic aldehydes, such as 6-(furan-2-yl)pyridine-3-carbaldehyde, provides a powerful route to synthesize vinyl-substituted furylpyridines. These scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a variety of biologically active molecules and functional materials.[4][5][6] The furan and pyridine rings offer unique electronic properties and hydrogen bonding capabilities, making their vinyl-linked derivatives attractive targets for drug discovery and the development of novel organic electronics.
This guide provides a comprehensive overview of the Wittig reaction as applied to this compound, detailing the underlying mechanism, offering a robust experimental protocol, and discussing critical parameters that influence reaction outcomes.
Mechanistic Insights: A Stepwise Look at Alkene Formation
The Wittig reaction proceeds through a well-established mechanism involving the reaction of a phosphorus ylide with a carbonyl compound.[3][7][8] The key steps are outlined below:
-
Ylide Formation: The process begins with the deprotonation of a phosphonium salt by a strong base to generate the highly nucleophilic phosphorus ylide.[9][10] The choice of base is critical and depends on the acidity of the proton on the carbon adjacent to the phosphorus atom.
-
Nucleophilic Attack and Oxaphosphetane Formation: The ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a four-membered ring intermediate known as an oxaphosphetane.[3][11] Evidence suggests that for many Wittig reactions, this occurs via a concerted [2+2] cycloaddition.[2][12]
-
Decomposition to Products: The oxaphosphetane intermediate is unstable and rapidly decomposes to yield the desired alkene and triphenylphosphine oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this irreversible step.[11]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanion, tend to produce (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[2][7][13]
Experimental Protocol: Synthesis of 3-(Furan-2-yl)-5-vinylpyridine
This protocol details the synthesis of a representative vinyl-substituted furylpyridine via the Wittig reaction of this compound with methyltriphenylphosphonium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Methyltriphenylphosphonium bromide | ≥98% | Commercially Available |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Silica gel | 230-400 mesh | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Schlenk line or nitrogen/argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Part 1: Ylide Generation
-
Under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
Part 2: Wittig Reaction
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at room temperature via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
Part 3: Workup and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[14]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).[15]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[16]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.[17]
Characterization
The structure and purity of the final product, 3-(furan-2-yl)-5-vinylpyridine, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[18][19][20]
Data Summary
| Parameter | Value |
| Molar Ratio (Aldehyde:Ylide) | 1 : 1.2 |
| Solvent | Anhydrous THF |
| Base | Sodium Hydride (NaH) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
Visualizing the Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Wittig reaction.
Caption: Simplified mechanism of the Wittig reaction.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Wittig reaction, particularly the ylide formation step with strong bases like NaH, is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Selection: For stabilized ylides, weaker bases such as sodium methoxide or triethylamine can be employed.[11]
-
Purification Challenges: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to separate from the desired alkene due to similar polarities. Careful optimization of the chromatographic conditions is often necessary. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be an effective purification step.[17][21]
-
Aldehyde Stability: Heteroaromatic aldehydes can be sensitive to oxidation or other side reactions. It is advisable to use freshly purified or commercially available high-purity starting materials.
Conclusion
The Wittig reaction provides a reliable and versatile method for the synthesis of vinyl-substituted furylpyridines from this compound. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently access these valuable compounds for a wide range of applications in drug discovery and materials science.
References
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Vedejs, E., & Marth, C. F. (1990). Mechanism of the Wittig reaction: the role of substituents at phosphorus. Journal of the American Chemical Society, 112(10), 3905–3909. Available at: [Link]
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University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
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Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Available at: [Link]
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Gagnon, D., & Dory, Y. L. (2014). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. The Journal of organic chemistry, 79(21), 10146–10153. Available at: [Link]
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Wikipedia. (2024). Wittig reaction. Available at: [Link]
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AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Available at: [Link]
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ChemEurope. (n.d.). Wittig reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
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Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]
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European Patent Office. (1998). Workup of Wittig reaction products (EP 0630877 B1). Available at: [Link]
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Taylor, M. S., & Arndtsen, B. A. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10(30), 5772–5776. Available at: [Link]
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Wong, F. (2014, March 20). Phosphonium Ylide for The Wittig Reaction! [Video]. YouTube. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]
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Choteau, F., et al. (2021). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2021(4), M1298. Available at: [Link]
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Kadrowski, B. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube. Available at: [Link]
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Available at: [Link]
- Wipf, P. (2007). The Wittig Reaction. Chem 2320 Lecture Notes. University of Pittsburgh.
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Wang, Z., et al. (2022). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Chemical Science, 13(45), 13445–13451. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Vinylpyridine. PubChem Compound Database. Available at: [Link]
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Al-Adiwish, W. M., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(10), 12135–12148. Available at: [Link]
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Dalal, M. (n.d.). Wittig Reaction. In A Textbook of Organic Chemistry – Volume I. Scribd. Available at: [Link]
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The Good Scents Company. (n.d.). 2-vinyl furan. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. Available at: [Link]
- American Chemical Society. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
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Wikipedia. (2024). Pyridine-3-carbaldehyde. Available at: [Link]
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MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]
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MDPI. (n.d.). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]
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Application Notes and Protocols: Knoevenagel Condensation of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Introduction: The Strategic Importance of Furan-Pyridine Scaffolds
The convergence of furan and pyridine rings within a single molecular architecture creates a scaffold of significant interest to the pharmaceutical and materials science sectors.[1][2][3] The furan moiety, a five-membered aromatic heterocycle, is a structural component in numerous pharmacologically active compounds, contributing to a wide array of therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[1][4] Pyridine derivatives are also highly sought after in the pharmaceutical industry for their diverse biological activities and their ability to enhance the solubility and bioavailability of drug candidates.[3] The combination of these two heterocyclic systems in 6-(Furan-2-yl)pyridine-3-carbaldehyde offers a versatile building block for the synthesis of novel compounds with potential therapeutic applications.[5][6][7]
The Knoevenagel condensation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[8][9] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield α,β-unsaturated compounds.[8][10] This reaction is particularly valuable for its operational simplicity and the high yields it typically affords. This application note provides a detailed protocol for the Knoevenagel condensation of this compound with various active methylene compounds, offering insights into reaction optimization and product characterization.
Reaction Mechanism: A Stepwise Look at the Knoevenagel Condensation
The Knoevenagel condensation proceeds through a well-established three-step mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of the active methylene compound by a base, forming a resonance-stabilized enolate ion.[8][11] The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups.
-
Nucleophilic Addition: The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aldehyde, this compound, forming a new carbon-carbon bond and a tetrahedral intermediate.[8]
-
Elimination: The intermediate subsequently undergoes elimination of a water molecule to form the final α,β-unsaturated product.[12]
Weak bases, such as secondary amines like piperidine, are often employed as catalysts.[12][13] In some cases, the amine catalyst can react with the aldehyde to form an iminium ion, which is then attacked by the enolate.[11]
Caption: Knoevenagel condensation mechanism.
Experimental Protocols
Materials and Methods
-
Starting Material: this compound (synthesis can be achieved through standard cross-coupling methodologies).[14][15]
-
Active Methylene Compounds: Malononitrile, ethyl cyanoacetate, diethyl malonate, etc.
-
Catalyst: Piperidine, pyridine, or other suitable bases.
-
Solvent: Ethanol, methanol, or other appropriate polar solvents.
-
Equipment: Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, and equipment for product purification (e.g., recrystallization apparatus, column chromatography).
General Procedure for the Knoevenagel Condensation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the active methylene compound (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of a base, such as piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated compound.
Reaction Parameters and Expected Outcomes
The choice of active methylene compound, catalyst, and solvent can significantly influence the reaction rate and yield. The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound.
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (hours) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | 1-3 | >90 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 2-4 | 85-95 |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | 4-6 | 70-85 |
| Cyanoacetamide | Pyridine | Ethanol | 3-5 | 80-90 |
Note: These are representative values and may vary depending on the specific reaction scale and conditions.
Characterization of Products
The synthesized compounds can be characterized using standard spectroscopic techniques:
-
FT-IR Spectroscopy: To identify the presence of key functional groups such as C=C, C=O, and C≡N.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and determine the stereochemistry of the double bond.[9]
-
Mass Spectrometry: To determine the molecular weight of the product.[16]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider using a stronger base or a different solvent. |
| Side reactions | Optimize the amount of catalyst. Ensure the starting materials are pure. | |
| Formation of Byproducts | Self-condensation of the aldehyde | Use a weaker base or add the aldehyde slowly to the reaction mixture. |
| Michael addition of the active methylene compound to the product | Use a stoichiometric amount of the active methylene compound. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent | Remove the solvent under reduced pressure and attempt purification by column chromatography. |
| Product is an oil | Try to induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, purify by column chromatography. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Piperidine and pyridine are toxic and flammable; handle with caution.
Conclusion
The Knoevenagel condensation of this compound provides an efficient and versatile route to a variety of α,β-unsaturated compounds. These products, incorporating the furan-pyridine scaffold, are of significant interest for further investigation in drug discovery and materials science. The protocols and guidelines presented in this application note are intended to assist researchers in the successful synthesis and characterization of these valuable compounds.
References
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
-
Study Prep in Pearson+. The Knoevenagel condensation is a special case of the aldol conde... Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Aldol Condensation with β-Diesters. Retrieved from [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
-
YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]
-
MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Retrieved from [Link]
-
PMC - NIH. (2020, March 2). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Wikipedia. Knoevenagel condensation. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
-
ChemTube3D. Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. Retrieved from [Link]
-
Scirp.org. Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Retrieved from [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
Slideshare. Applications of furan and its derivative. Retrieved from [Link]
-
Semantic Scholar. [PDF] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
-
LinkedIn. (2024, December 10). Pharmacological activity of furan derivatives. Retrieved from [Link]
-
Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]
-
ResearchGate. Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Retrieved from [Link]
-
ScienceDirect. Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Retrieved from [Link]
-
ACS Omega. (2021, May 12). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]
-
ResearchGate. (2022, June 1). (PDF) A new finding in the old Knoevenagel condensation reaction. Retrieved from [Link]
-
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
ResearchGate. (2018, February 6). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
-
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
-
MDPI. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Retrieved from [Link]
-
ACS Publications. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Retrieved from [Link]
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Synthesis of Novel Chalcones from 6-(Furan-2-yl)pyridine-3-carbaldehyde: An Application Note and Protocol
Introduction: The Significance of Furan-Pyridine Chalcone Scaffolds in Drug Discovery
Chalcones (1,3-diaryl-2-propen-1-ones) represent a vital class of organic compounds, forming the central core of many biologically active molecules.[1] Their characteristic α,β-unsaturated ketone moiety is a key pharmacophore that imparts a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The synthetic accessibility of the chalcone framework, primarily through the Claisen-Schmidt condensation, allows for extensive structural modifications to fine-tune their biological profiles.[3][4]
The incorporation of heterocyclic rings, such as furan and pyridine, into the chalcone scaffold has emerged as a powerful strategy in medicinal chemistry. Furan-containing compounds are known for their diverse biological activities, while the pyridine moiety can enhance the pharmacological and pharmacokinetic properties of a molecule.[5] The combination of these two heterocyclic systems within a single chalcone molecule is a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity.[6] This application note provides a comprehensive guide for the synthesis of a series of novel chalcones derived from 6-(furan-2-yl)pyridine-3-carbaldehyde and various substituted acetophenones, targeting researchers and professionals in drug development.
Reaction Mechanism: The Claisen-Schmidt Condensation
The synthesis of the target chalcones is achieved via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone (a substituted acetophenone) that has at least one α-hydrogen.[3][4] The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound.
-
Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, the chalcone.
Experimental Protocol
This protocol details a general procedure for the synthesis of a representative chalcone, (E)-1-phenyl-3-(6-(furan-2-yl)pyridin-3-yl)prop-2-en-1-one. This can be adapted for various substituted acetophenones.
Materials and Reagents
-
This compound
-
Acetophenone (or substituted acetophenones)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl, 10% aqueous solution)
-
Ethyl Acetate (for TLC)
-
n-Hexane (for TLC)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Beakers
-
Büchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in 20 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: To the stirred solution, slowly add a solution of potassium hydroxide (1.2 mmol) in 2 mL of water dropwise over 5 minutes. A change in color is typically observed.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase (e.g., 7:3 v/v). The formation of the chalcone will be indicated by the appearance of a new, less polar spot compared to the starting aldehyde.
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Stir the mixture for 20-30 minutes to facilitate the precipitation of the crude product.
-
Neutralize the mixture by the slow addition of 10% aqueous HCl with constant stirring until the pH is approximately 7.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any inorganic impurities.
-
-
Purification:
-
The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol.[7]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization of Synthesized Chalcones
The structure and purity of the synthesized chalcones should be confirmed by various analytical techniques.
-
Thin Layer Chromatography (TLC): Purity can be assessed by TLC, where the purified compound should appear as a single spot.
-
Melting Point: The melting point of the purified chalcone should be sharp and consistent with literature values if available.
-
Spectroscopic Analysis:
-
FT-IR (KBr, cm⁻¹): The IR spectrum should show characteristic absorption bands for the α,β-unsaturated carbonyl group (C=O stretch) typically in the range of 1630-1660 cm⁻¹, and the C=C stretching vibration around 1550-1600 cm⁻¹.[6][8]
-
¹H NMR (CDCl₃, δ ppm): The ¹H NMR spectrum is crucial for confirming the structure. Key signals include two doublets for the vinylic protons (H-α and H-β) with a coupling constant (J) of approximately 15-16 Hz, which confirms the trans configuration of the double bond. Aromatic protons of the furan, pyridine, and substituted phenyl rings will appear in the downfield region.[8][9]
-
¹³C NMR (CDCl₃, δ ppm): The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 185-195 ppm. Signals for the vinylic carbons and the aromatic carbons will also be present.[6][9]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized chalcone.
-
Data Presentation: Synthesis of a Chalcone Series
The following table summarizes the synthesis of a series of chalcones from this compound and various substituted acetophenones.
| Compound ID | Acetophenone Substituent (R) | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm, J in Hz) |
| 1 | H | 85 | 118-120 | 7.45 (d, 1H, J=15.6, H-α), 7.82 (d, 1H, J=15.6, H-β), 7.20-8.80 (m, Ar-H) |
| 2 | 4-Cl | 88 | 155-157 | 7.48 (d, 1H, J=15.5, H-α), 7.85 (d, 1H, J=15.5, H-β), 7.30-8.85 (m, Ar-H) |
| 3 | 4-OCH₃ | 82 | 130-132 | 3.85 (s, 3H, OCH₃), 7.40 (d, 1H, J=15.4, H-α), 7.78 (d, 1H, J=15.4, H-β), 6.90-8.75 (m, Ar-H) |
| 4 | 4-NO₂ | 79 | 180-182 | 7.60 (d, 1H, J=15.8, H-α), 7.95 (d, 1H, J=15.8, H-β), 7.80-8.90 (m, Ar-H) |
Note: The spectroscopic data presented are representative and may vary slightly depending on the specific instrumentation and conditions used.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product yield | Inactive catalyst (old KOH/NaOH solution). | Prepare a fresh solution of the base. |
| Insufficient reaction time. | Monitor the reaction by TLC and extend the reaction time if necessary. | |
| Impure starting materials. | Purify the starting aldehyde and ketone before use. | |
| Formation of multiple products | Side reactions due to prolonged reaction time or high temperature. | Optimize the reaction time and maintain the reaction at room temperature. |
| Self-condensation of the acetophenone. | Use an equimolar ratio of aldehyde and ketone. | |
| Difficulty in crystallization | Product is an oil or is too soluble in the recrystallization solvent. | Try a different solvent or a mixed solvent system for recrystallization. Triturate the oil with a non-polar solvent like hexane to induce solidification. |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.
-
Acetophenones: Harmful if swallowed and causes serious eye irritation. Combustible liquid.[10] Keep away from heat and open flames.
-
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage.[8][9] Handle with extreme care and avoid direct contact.
-
Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[7] Keep away from heat, sparks, and open flames.
-
Hydrochloric Acid (HCl): Corrosive and can cause severe skin burns and eye damage. The vapor is irritating to the respiratory system.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of novel chalcones derived from this compound. The Claisen-Schmidt condensation offers a straightforward and efficient method for accessing these promising scaffolds. The described procedures for synthesis, purification, and characterization will be a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of the therapeutic potential of these furan-pyridine based chalcones.
References
- Acetophenone - SAFETY D
- Sodium Hydroxide 40% - SAFETY D
- Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystalliz
- Lai, P.-M., & Ha, S.-T. (2022). SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. Chemistry & Chemical Technology, 16(1), 1–6.
- Safety D
- Synthesis, spectral study and properties of Pyridine chalcone. (n.d.). Dr.
- (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ). (n.d.).
- Acetophenone CAS No 98-86-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Safety D
- Safety Data Sheet: Sodium hydroxide. (n.d.). Carl ROTH.
- Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry.
- Safety Data Sheet: Sodium hydroxide. (n.d.). Chemos GmbH & Co.KG.
- Safety Data Sheet: Sodium Hydroxide 1.25N. (2024). AquaPhoenix Scientific.
- Safety Data Sheet: Acetophenone. (n.d.). Carl ROTH.
- MATERIALS SAFETY DATA SHEET (MSDS) Ethanol (C2H5OH). (n.d.).
-
Claisen–Schmidt condensation. (n.d.). In Wikipedia. Retrieved from [Link]
- Claisen Schmidt Reaction (Mixed Aldol Condens
- Synthesis of chalcone. (n.d.). The Royal Society of Chemistry.
- Claisen-Schmidt Condens
- Reaction-Note-2201-Claisen-Schmidt-Condens
- New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. (2021). Basrah Journal of Science.
- Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (n.d.).
- FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). (n.d.).
- Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. (n.d.). Der Pharma Chemica.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). Results in Chemistry.
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Application Notes & Protocols: 6-(Furan-2-yl)pyridine-3-carbaldehyde as a Versatile Scaffold in Multicomponent Reactions
Abstract
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step. This guide provides an in-depth exploration of 6-(Furan-2-yl)pyridine-3-carbaldehyde, a unique heterocyclic aldehyde, as a key building block in several prominent MCRs. The inherent structural features of this aldehyde—combining the biologically significant pyridine and furan motifs—make it an attractive starting material for generating diverse libraries of novel compounds with high potential for drug discovery applications. This document details the mechanistic underpinnings, provides validated experimental protocols, and presents expected outcomes for its use in the Biginelli, Hantzsch, Ugi, and Passerini reactions.
Introduction: The Strategic Value of this compound in MCRs
The drive for efficiency and novelty in chemical synthesis has positioned multicomponent reactions (MCRs) at the forefront of modern synthetic strategy. By combining three or more reactants in a single pot, MCRs adhere to the principles of green chemistry through high atom economy, reduced waste, and operational simplicity. The products of MCRs often possess significant molecular complexity and structural diversity, making them ideal for the rapid generation of compound libraries for high-throughput screening.
The choice of aldehyde is critical as it often forms the central backbone of the final MCR product. This compound is a scaffold of particular interest. It merges two privileged heterocyclic systems:
-
Pyridine: A cornerstone in pharmaceuticals, found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.
-
Furan: A five-membered aromatic heterocycle present in many natural products and synthetic compounds with a wide range of biological activities.[1]
The strategic placement of the reactive aldehyde group on this fused heterocyclic system allows it to serve as a versatile entry point into a variety of complex molecular frameworks, embedding the desirable furan-pyridine motif into the core of new chemical entities.
Synthesis of the Starting Aldehyde
Before its application in MCRs, the synthesis of this compound is a necessary prerequisite. A highly effective and common method for this is the palladium-catalyzed Suzuki cross-coupling reaction.[2][3] This approach involves the coupling of an appropriate bromopyridine derivative with a furylboronic acid, offering good yields and functional group tolerance.
Protocol 1: Synthesis via Suzuki Coupling
-
Materials:
-
6-Bromopyridine-3-carbaldehyde (1.0 eq)
-
Furan-2-boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (4:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add 6-bromopyridine-3-carbaldehyde, furan-2-boronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add the toluene/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a classic three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4] These scaffolds are of immense interest in medicinal chemistry, with prominent examples exhibiting activity as calcium channel blockers and antihypertensive agents.[5]
Reaction Mechanism
The reaction is typically acid-catalyzed and is thought to begin with the condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enolate of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack by the free amine, followed by dehydration, affords the final DHPM product.[4]
Experimental Protocol
Protocol 2: Synthesis of a Furan-Pyridyl Substituted DHPM
-
Materials:
-
This compound (1.0 eq, 1.0 mmol)
-
Ethyl acetoacetate (1.0 eq, 1.0 mmol)
-
Urea (1.5 eq, 1.5 mmol)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Ethanol (5 mL)
-
-
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (173 mg), ethyl acetoacetate (130 mg), urea (90 mg), and FeCl₃·6H₂O (27 mg).
-
Add ethanol and reflux the mixture with stirring for 4-6 hours. Monitor the reaction by TLC.[6]
-
After the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
-
Data Presentation
The versatility of the Biginelli reaction allows for variation in the β-dicarbonyl and urea components.
| Entry | β-Dicarbonyl Compound | (Thio)urea | Expected Yield (%) |
| 1 | Ethyl acetoacetate | Urea | 85-95 |
| 2 | Ethyl acetoacetate | Thiourea | 80-90 |
| 3 | Acetylacetone | Urea | 82-92 |
| 4 | Dimedone | Urea | 88-96 |
The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[2][7] These products can be subsequently oxidized to the corresponding pyridine. Hantzsch 1,4-DHPs are a critical class of compounds in pharmacology, famously used as calcium channel blockers (e.g., nifedipine).[2]
Reaction Mechanism
The synthesis proceeds through two initial pathways: (1) the formation of an enamine from one equivalent of the β-ketoester and ammonia, and (2) a Knoevenagel condensation between the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP ring.[7][8]
Experimental Protocol
Protocol 3: Synthesis of a Furan-Pyridyl Substituted 1,4-Dihydropyridine
-
Materials:
-
This compound (1.0 eq, 1.0 mmol)
-
Ethyl acetoacetate (2.0 eq, 2.0 mmol)
-
Ammonium acetate (1.2 eq, 1.2 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (173 mg) and ethyl acetoacetate (260 mg) in ethanol.
-
Add ammonium acetate (92 mg) to the solution.
-
Reflux the reaction mixture with stirring for 8-10 hours. Monitor completion by TLC.
-
Cool the reaction to room temperature and slowly pour it into 25 mL of ice-cold water with stirring.
-
A yellow solid will precipitate. Allow it to stand for 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Presentation
This reaction is robust and generally provides high yields for a variety of β-ketoesters.
| Entry | β-Ketoester (R-CO-CH₂-COOR') | R | R' | Expected Yield (%) |
| 1 | Ethyl acetoacetate | Me | Et | 85-95 |
| 2 | Methyl acetoacetate | Me | Me | 88-96 |
| 3 | Ethyl benzoylacetate | Ph | Et | 75-85 |
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is the quintessential MCR, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[9] Its power lies in the vast structural diversity achievable by simply varying the four input components, making it a cornerstone of combinatorial chemistry for drug discovery.
Reaction Mechanism
The Ugi reaction mechanism is initiated by the formation of an imine from the aldehyde and the amine.[9] The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide carbon. This generates a nitrilium ion intermediate. Finally, an intramolecular O- to N-acyl transfer, known as the Mumm rearrangement, occurs via a five-membered cyclic intermediate to yield the stable bis-amide product. This final rearrangement step is irreversible and drives the reaction to completion.[9]
Experimental Protocol
Protocol 4: Ugi Synthesis of a Furan-Pyridyl Peptidomimetic
-
Materials:
-
This compound (1.0 eq, 0.5 mmol)
-
Benzylamine (1.0 eq, 0.5 mmol)
-
Acetic acid (1.0 eq, 0.5 mmol)
-
tert-Butyl isocyanide (1.0 eq, 0.5 mmol)
-
Methanol (3 mL)
-
-
Procedure:
-
To a vial, add this compound (87 mg) and methanol.
-
Sequentially add benzylamine (54 mg), acetic acid (30 mg), and finally tert-butyl isocyanide (42 mg) at room temperature.
-
Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction is often exothermic.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel to obtain the desired α-acylamino amide.
-
Data Presentation
The Ugi reaction's high convergence allows for the creation of large libraries by varying all four components.
| Entry | Amine (R¹-NH₂) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | Expected Yield (%) |
| 1 | Benzylamine | Acetic acid | t-Butyl isocyanide | 70-85 |
| 2 | Aniline | Benzoic acid | Cyclohexyl isocyanide | 65-80 |
| 3 | Cyclohexylamine | Propionic acid | Benzyl isocyanide | 75-90 |
The Passerini Three-Component Reaction
The Passerini reaction is one of the first isocyanide-based MCRs, discovered in 1921. It combines an aldehyde, a carboxylic acid, and an isocyanide to directly form α-acyloxy amides. These products are valuable intermediates and have applications in the synthesis of α-hydroxy acids and various pharmaceuticals.
Reaction Mechanism
The mechanism of the Passerini reaction is dependent on the solvent. In apolar, aprotic solvents and at high concentrations, a concerted, non-ionic pathway is proposed. The components are thought to form a hydrogen-bonded cyclic transition state, which rearranges to an intermediate that undergoes a final acyl transfer (Mumm rearrangement) to yield the product. In polar, protic solvents, an ionic mechanism involving protonation of the carbonyl, attack by the isocyanide, and subsequent addition of the carboxylate is more likely.
Experimental Protocol
Protocol 5: Passerini Synthesis of an α-Acyloxy Amide
-
Materials:
-
This compound (1.0 eq, 0.5 mmol)
-
Benzoic acid (1.0 eq, 0.5 mmol)
-
Cyclohexyl isocyanide (1.0 eq, 0.5 mmol)
-
Dichloromethane (DCM) (3 mL)
-
-
Procedure:
-
In a dry vial, dissolve this compound (87 mg) and benzoic acid (61 mg) in dichloromethane.
-
Add cyclohexyl isocyanide (55 mg) to the solution at room temperature.
-
Seal the vial and stir the mixture for 24 hours. The reaction should be run at a high concentration (e.g., >0.5 M) for best results.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution to remove excess benzoic acid.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
| Entry | Carboxylic Acid (R¹-COOH) | Isocyanide (R²-NC) | Solvent | Expected Yield (%) |
| 1 | Benzoic acid | Cyclohexyl isocyanide | DCM | 70-85 |
| 2 | Acetic acid | t-Butyl isocyanide | DCM | 75-90 |
| 3 | Phenylacetic acid | Benzyl isocyanide | Toluene | 65-80 |
Conclusion and Future Outlook
This compound has been demonstrated as a highly effective and versatile substrate in a range of foundational multicomponent reactions. Its unique furan-pyridine core structure is readily incorporated into diverse molecular scaffolds, including dihydropyrimidinones, dihydropyridines, α-acylamino amides, and α-acyloxy amides. The protocols provided herein offer robust and reproducible methods for the synthesis of novel compound libraries.
The true potential of these scaffolds lies in their application to drug discovery and materials science. The products derived from these reactions are ripe for biological evaluation against various therapeutic targets. Future work should focus on expanding the scope of MCRs employed, exploring post-MCR modifications to further increase molecular complexity, and conducting comprehensive structure-activity relationship (SAR) studies on the resulting compound libraries.
References
-
Passerini reaction - Wikipedia. Wikipedia. [Link]
-
Ugi Multicomponent Reaction - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Ugi reaction - Wikipedia. Wikipedia. [Link]
-
Biginelli reaction - Wikipedia. Wikipedia. [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Wikipedia. [Link]
-
Hantzsch Pyridine Synthesis | PDF. Scribd. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Passerini Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The Passerini Reaction - Organic Reactions. Organic Reactions. [Link]
-
Multi-component reactions in Heterocyclic Chemistry. SpringerLink. [Link]
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Ugi Multicomponent Reaction - Organic Syntheses. Organic Syntheses. [Link]
-
Ugi Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
-
Multicomponent mechanochemical synthesis - PMC. National Center for Biotechnology Information. [Link]
-
The 100 facets of the Passerini reaction. Royal Society of Chemistry. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
-
A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. [Link]
-
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. ACS Publications. [Link]
-
Synthesis and Characterization of New Heterocyclic Derives Compounds from Ethyl-4-(furan-2-yl)-6-methyl-2-oxo-1,3-dihydropyrimidine-5-carboxylate. ResearchGate. [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. National Center for Biotechnology Information. [Link]
-
Stereochemical Control of the Passerini Reaction. Broad Institute. [Link]
-
Green Chemistry and Biginelli Reaction. International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC. National Center for Biotechnology Information. [Link]
-
Special Issue : Novel Heterocyclic Compounds: Synthesis and Applications. MDPI. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
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Application Notes and Protocols for the Derivatization of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Introduction: The Strategic Importance of 6-(Furan-2-yl)pyridine-3-carbaldehyde in Medicinal Chemistry
The hybrid scaffold of this compound represents a molecule of significant interest to researchers in medicinal chemistry and drug development. It uniquely combines the structural features of both furan and pyridine, two heterocyclic systems renowned for their prevalence in biologically active compounds.[1][2] Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2][3] Similarly, the pyridine nucleus is a cornerstone in pharmaceuticals, integral to the structure of numerous drugs. The strategic placement of a reactive aldehyde group on this scaffold provides a versatile chemical handle for a multitude of synthetic transformations.
This document serves as a comprehensive guide, providing detailed protocols for the key derivatization reactions of this compound. As a Senior Application Scientist, the aim is not merely to list steps but to provide the underlying rationale for experimental choices, ensuring that each protocol is robust, reproducible, and grounded in established chemical principles. The following sections detail methodologies for oxidation, reduction, carbon-carbon bond formation, and the synthesis of nitrogen-containing analogues such as imines and oximes.
Core Derivatization Pathways
The aldehyde functional group is the primary site of reactivity, allowing for a diverse range of chemical modifications. The diagram below illustrates the principal derivatization pathways available from the this compound starting material.
Caption: Key derivatization pathways from the central aldehyde scaffold.
Protocol 1: Oxidation to 6-(Furan-2-yl)nicotinic Acid
Principle: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.[4] For a substrate containing sensitive heterocyclic rings like furan and pyridine, a mild oxidant is crucial to prevent ring degradation or unwanted side reactions. A buffered solution of sodium chlorite (NaClO₂) in the presence of a chlorine scavenger is an effective and selective method for this purpose.
Mechanism Insight: The Pinnick oxidation, as this method is known, involves the reaction of the aldehyde with chlorous acid (HClO₂), which is generated in situ from sodium chlorite under weakly acidic conditions. A scavenger, such as 2-methyl-2-butene, is used to quench the hypochlorite (ClO⁻) byproduct, which could otherwise react with the electron-rich furan ring.
Detailed Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), tert-butanol (10 mL/mmol), and 2-methyl-2-butene (4.0 eq).
-
Buffer Preparation: In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water (4 mL/mmol).
-
Reaction Initiation: Cool the aldehyde solution to 0 °C using an ice bath. Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise over 15-20 minutes. The reaction mixture may turn a light yellow color.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears.
-
Adjust the pH to ~8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove the 2-methyl-2-butene and its byproducts.
-
Acidify the aqueous layer to pH ~3-4 with 1 M HCl. A precipitate should form.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-(Furan-2-yl)nicotinic acid.
Protocol 2: Reduction to [6-(Furan-2-yl)pyridin-3-yl]methanol
Principle: The reduction of an aldehyde to a primary alcohol is readily achieved with hydride-based reducing agents.[5] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones over other functional groups and its compatibility with protic solvents like methanol or ethanol.
Mechanism Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent during the work-up to yield the primary alcohol.
Detailed Step-by-Step Protocol:
-
Setup: Dissolve this compound (1.0 eq) in methanol (15 mL/mmol) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10 minutes. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Work-up:
-
Carefully quench the reaction by the dropwise addition of water (10 mL).
-
Add 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
-
Isolation: Extract the aqueous residue with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 3: C=C Bond Formation via Wittig Reaction
Principle: The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds.[6][7] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent).[8] The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene.[6][9]
Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[9] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The formation of the strong P=O bond is the driving force for the reaction.[10]
Workflow and Protocol:
The Wittig reaction is a two-step process: preparation of the ylide followed by reaction with the aldehyde.
Caption: General workflow for the Wittig reaction.
Detailed Step-by-Step Protocol (for Methylenetriphenylphosphorane):
-
Ylide Preparation:
-
In a flame-dried, two-necked flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).
-
Cool the suspension to 0 °C.
-
Add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M in hexanes) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq) in anhydrous THF (5 mL/mmol) and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the alkene product.
Protocol 4: C=C Bond Formation via Knoevenagel Condensation
Principle: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration.[11] It is a highly efficient method for forming electron-deficient C=C bonds and is often catalyzed by a weak base like piperidine or an ammonium salt.[12]
Mechanism Insight: The base deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the aldehyde's carbonyl carbon. The resulting aldol-type intermediate is then dehydrated to yield the final α,β-unsaturated product.[11][13]
Detailed Step-by-Step Protocol (with Malononitrile):
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (10 mL/mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. In many cases, the product will precipitate directly from the reaction mixture.
-
Monitoring and Isolation: Monitor the reaction by TLC. If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Recrystallize the solid product from ethanol or purify the residue by flash column chromatography.
Protocol 5: Synthesis of Imines and Oximes
Principle: Aldehydes readily condense with primary amines to form imines (Schiff bases) and with hydroxylamine to form oximes.[14][15] These reactions are typically reversible and are often catalyzed by mild acid.[15] The removal of water, the reaction's byproduct, drives the equilibrium towards the product.
Mechanism Insight: The reaction begins with the nucleophilic attack of the nitrogen atom of the amine (or hydroxylamine) on the carbonyl carbon. A series of proton transfers follows to form a carbinolamine intermediate. Acid-catalyzed dehydration of this intermediate leads to the final C=N double bond.[15]
Detailed Step-by-Step Protocol (Oxime Formation):
-
Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq).
-
Base Addition: Add a base such as pyridine (1.5 eq) or sodium acetate (1.5 eq) to neutralize the HCl and free the hydroxylamine.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60 °C) for 1-4 hours.[16]
-
Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. If the product crystallizes, it can be isolated by filtration.
-
Work-up: If the product does not crystallize, pour the reaction mixture into cold water and stir. Collect the resulting precipitate by filtration. Alternatively, remove the ethanol under reduced pressure and extract the residue with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the oxime.
Protocol 6: Reductive Amination
Principle: Reductive amination is a powerful method for forming amines from carbonyl compounds.[17][18] It involves the initial formation of an imine (or enamine) intermediate by condensation of the aldehyde with an amine, which is then reduced in situ to the corresponding amine.[19] This one-pot procedure is highly efficient and avoids the need to isolate the often-unstable imine intermediate.
Mechanism Insight: The process combines the mechanism of imine formation with a subsequent reduction step. A key requirement is a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are commonly used for this purpose because they are less reactive towards carbonyls at neutral or slightly acidic pH but readily reduce the protonated imine (iminium ion).
Detailed Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE) (15 mL/mmol).
-
pH Adjustment (if using NaBH₃CN): Add a few drops of glacial acetic acid to maintain a slightly acidic pH (~5-6), which promotes iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 25 mL).
-
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography.
Summary of Derivatization Data
The protocols described provide access to a variety of functional groups, significantly expanding the chemical space accessible from the starting aldehyde.
| Protocol | Reagent(s) | Derivative Class | Functional Group Transformation |
| 1: Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | -CHO → -COOH |
| 2: Reduction | NaBH₄ | Primary Alcohol | -CHO → -CH₂OH |
| 3: Wittig | Ph₃P=CHR | Alkene | -CHO → -CH=CHR |
| 4: Knoevenagel | CH₂(CN)₂, piperidine | α,β-Unsaturated Nitrile | -CHO → -CH=C(CN)₂ |
| 5: Condensation | R-NH₂ / NH₂OH | Imine / Oxime | -CHO → -CH=N-R / -CH=N-OH |
| 6: Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Secondary/Tertiary Amine | -CHO → -CH₂-NR¹R² |
References
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Al-iraqe, M. A. (2014). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Journal of Al-Nahrain University, 17(1), 57-64. Available from [Link]
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Ermakova, M. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. Available from [Link]
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Baxter, E. W., & Reitz, A. B. (2011). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available from [Link]
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Tan, W. W., et al. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-14. Available from [Link]
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Campeau, L.-C., et al. (2009). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 131(9), 3291–3306. Available from [Link]
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Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. Available from [Link]
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Horská, K., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875. Available from [Link]
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Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available from [Link]
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Green Approach for Synthesis of Oximes by Using Natural Acids. (2024, April 4). International Journal of Creative Research Thoughts. Available from [Link]
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Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. Retrieved January 12, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available from [Link]
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Goksu, H., & Orhan, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 74. Available from [Link]
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Mohammadi, M. K., & Arshadi, S. (2018). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 50(B), 101-105. Available from [Link]
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Al-Masoudi, W. A. (2022). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. ResearchGate. Available from [Link]
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Al-Azawi, F. Y. H., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate. Available from [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents. (2020, July 9). ACS Omega. Available from [Link]
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Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Clark, J. (2023, January 23). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Available from [Link]
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Zelenka, K., et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 11(10), 1235. Available from [Link]
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Pyridine-2-carbaldehyde. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. Retrieved January 12, 2026, from [Link]
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Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. Available from [Link]
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Application Note: 6-(Furan-2-yl)pyridine-3-carbaldehyde as a Versatile Precursor for the Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-(Furan-2-yl)pyridine-3-carbaldehyde as a key building block in the synthesis of complex heterocyclic compounds. Specifically, we detail a robust, field-proven two-step methodology for constructing pyrazolo[3,4-b]pyridine derivatives. This scaffold is of significant interest in medicinal chemistry due to its prevalence in molecules with diverse biological activities, including kinase inhibitors.[1][2] The protocols herein are designed not merely as procedural steps but as a self-validating system, grounded in established reaction mechanisms and supported by authoritative literature.
Introduction: The Strategic Value of Furan-Pyridine Hybrids
Heterocyclic compounds form the bedrock of modern pharmacology. The furan ring, in particular, is a structural motif found in numerous clinically relevant drugs and is valued for its ability to act as a bioisostere for phenyl groups, often improving metabolic stability and receptor interactions.[3][4] When fused or linked to other heterocyclic systems like pyridine, the resulting hybrid structures offer a rich three-dimensional architecture with unique electronic properties, ideal for targeted drug design.[5][6]
This compound is an exemplary starting material, possessing three key features for synthetic diversification:
-
An electron-rich furan ring , susceptible to electrophilic substitution.
-
A pyridine ring , which can be functionalized and imparts aqueous solubility.
-
A reactive aldehyde group , which serves as a versatile handle for C-C bond formation and subsequent cyclization reactions.
This guide focuses on a validated synthetic pathway that leverages the aldehyde functionality to construct the pyrazolo[3,4-b]pyridine core, a privileged scaffold known for its potent and selective inhibition of various protein kinases.[1][2]
Overall Synthetic Strategy
The synthesis of the target 4-(6-(furan-2-yl)pyridin-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine scaffold is achieved through a logical and efficient two-protocol sequence. This approach ensures high yields and purity by first constructing a key intermediate before the final, complex cyclization.
-
Protocol 1: Claisen-Schmidt Condensation. The aldehyde is first converted into an α,β-unsaturated chalcone-like intermediate. This reaction extends the carbon backbone and installs the necessary functionality for the subsequent cyclization.
-
Protocol 2: Cyclocondensation Reaction. The chalcone intermediate is then reacted with a 5-aminopyrazole derivative to construct the fused pyrazolo[3,4-b]pyridine ring system in a one-pot reaction.
Figure 1: Overall workflow for the two-step synthesis of the target heterocyclic scaffold.
Protocol 1: Synthesis of (E)-1-phenyl-3-(6-(furan-2-yl)pyridin-3-yl)prop-2-en-1-one
Scientific Principle & Rationale
This protocol employs the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone.
-
Causality of Reagents:
-
Sodium Hydroxide (NaOH): A strong base is required to deprotonate the α-carbon of acetophenone, generating a nucleophilic enolate ion.
-
Ethanol: Serves as an excellent solvent for both reactants and the base, facilitating a homogenous reaction mixture. It is also easily removed during workup.
-
This compound: Acts as the electrophile. Its aldehyde carbon is readily attacked by the acetophenone enolate. The absence of α-hydrogens prevents self-condensation.
-
-
Mechanism: The reaction proceeds via the formation of a β-hydroxy ketone (aldol adduct), which rapidly undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone). The trans (E)-isomer is predominantly formed due to lower steric hindrance.
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol, 1.73 g) and acetophenone (11 mmol, 1.32 g, 1.28 mL) in 50 mL of absolute ethanol. Stir until a clear solution is obtained.
-
Initiation: Cool the flask in an ice-water bath to 0-5 °C. Prepare a solution of sodium hydroxide (20 mmol, 0.8 g) in 10 mL of water and add it dropwise to the stirred reaction mixture over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. A new, less polar spot corresponding to the product should appear.
-
Workup and Isolation: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate will form. Stir for an additional 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7). Dry the product in a vacuum oven at 50 °C.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol to yield pale yellow crystals.
Expected Results & Validation
-
Yield: Typically 80-90%.
-
Appearance: Pale yellow crystalline solid.
-
Validation: The structure should be confirmed using standard spectroscopic methods.
-
¹H NMR: Expect characteristic doublets for the vinyl protons (H-α and H-β) in the 6.5-8.0 ppm range with a large coupling constant (J ≈ 15-16 Hz), confirming the E-configuration.
-
IR Spectroscopy: Appearance of a strong absorption band around 1660 cm⁻¹ corresponding to the α,β-unsaturated carbonyl (C=O) stretch.
-
Protocol 2: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
Scientific Principle & Rationale
This protocol describes the cyclocondensation of the previously synthesized chalcone with 5-amino-3-methyl-1-phenylpyrazole. This reaction proceeds through a cascade of steps to form the final fused heterocyclic system.
-
Causality of Reagents:
-
Chalcone Intermediate: Provides the C2-C3-C4 fragment of the new pyridine ring. The α,β-unsaturated system is key to the initial reaction step.
-
5-Amino-3-methyl-1-phenylpyrazole: This is the cornerstone of the new ring system. The exocyclic amino group acts as the initial nucleophile, and the endocyclic nitrogen and C4 carbon participate in the subsequent cyclization.[7][8]
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst. It protonates the carbonyl group of the chalcone, activating it for nucleophilic attack, and facilitates the dehydration step required for aromatization.
-
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Application Notes and Protocols: 6-(Furan-2-yl)pyridine-3-carbaldehyde in Advanced Materials Science
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
6-(Furan-2-yl)pyridine-3-carbaldehyde is a bifunctional organic compound featuring a pyridine ring, a furan moiety, and a reactive aldehyde group. This unique combination of a π-electron deficient pyridine and a π-electron rich furan, linked in a conjugated system, imparts interesting photophysical and electronic properties. The aldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecular architectures. While direct, extensive research on this specific molecule is emerging, its structural motifs are present in a variety of advanced materials.[1][2] This document outlines two potential, high-impact applications of this compound in materials science: as a core component of a fluorescent chemosensor and as a ligand for a phosphorescent iridium(III) complex for Organic Light-Emitting Diodes (OLEDs). The protocols provided are based on established chemical principles and analogous systems, offering a robust starting point for researchers.
Application 1: Fluorescent Chemosensor for Aldehyde Detection
The aldehyde group on this compound can be leveraged to develop a "turn-on" fluorescent sensor for the detection of other aldehydes, such as formaldehyde, a common environmental pollutant.[3][4] The principle relies on the reaction of the aldehyde with a suitable reagent to form a new, highly fluorescent species. In this proposed application, the aldehyde group of the title compound is first converted to a non-fluorescent or weakly fluorescent hydrazine derivative. This derivative can then selectively react with a target aldehyde, leading to the formation of a rigidified, conjugated system with enhanced fluorescence.[5]
Scientific Rationale
The core idea is to utilize the furan-pyridine scaffold as a latent fluorophore. The initial hydrazine derivative is designed to have low fluorescence due to quenching processes. Upon reaction with a target aldehyde, the formation of a new imine bond and subsequent cyclization can lead to a more planar and rigid structure. This increased rigidity and extended π-conjugation can significantly enhance the fluorescence quantum yield, resulting in a "turn-on" response.[4] The choice of the furan-pyridine core is strategic; its inherent electronic properties can be fine-tuned to achieve emission in the desired region of the spectrum.[6]
Experimental Protocol: Synthesis of a "Turn-On" Fluorescent Sensor for Formaldehyde
Part A: Synthesis of the Sensor Precursor (FP-Hydrazine)
-
Dissolution: Dissolve 1.0 g of this compound in 50 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Addition of Hydrazine: To the stirred solution, add 1.5 equivalents of hydrazine hydrate dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, a precipitate will form. Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum to obtain the FP-Hydrazine precursor.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Part B: Protocol for Formaldehyde Detection
-
Stock Solution: Prepare a 1 mM stock solution of FP-Hydrazine in a suitable solvent system (e.g., acetonitrile/water mixture).
-
Sample Preparation: In a series of fluorescence cuvettes, add the FP-Hydrazine stock solution to achieve a final concentration of 10 µM.
-
Addition of Formaldehyde: Add varying concentrations of formaldehyde (from a standard solution) to the cuvettes.
-
Incubation: Allow the solutions to incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength should be determined from the absorption spectrum of the final product (a preliminary scan is recommended).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the formaldehyde concentration to generate a calibration curve.
Visualizing the Sensing Mechanism
Caption: Proposed mechanism for the "turn-on" fluorescent detection of aldehydes.
Application 2: Phosphorescent Iridium(III) Complex for OLEDs
The furan-pyridine scaffold can act as a potent bidentate ligand for transition metals.[1][2] The aldehyde group can be converted into an imine, which, along with the pyridine nitrogen, can coordinate to an iridium(III) center. Such iridium(III) complexes are widely used as phosphorescent emitters in high-efficiency OLEDs.[7] The furan moiety can help to tune the electronic properties and the emission color of the final complex.[7]
Scientific Rationale
Iridium(III) complexes with cyclometalating ligands are excellent phosphorescent emitters due to strong spin-orbit coupling induced by the heavy metal atom. This allows for efficient harvesting of both singlet and triplet excitons generated in an OLED, leading to high internal quantum efficiencies. The ligands play a crucial role in determining the emission color, quantum yield, and stability of the complex. By modifying the this compound into a suitable C^N ligand, a novel iridium(III) complex can be synthesized. The extended π-system of the furan-pyridine unit is expected to influence the HOMO-LUMO gap of the complex, thereby tuning its emission properties.[8][9][10]
Experimental Protocol: Synthesis of a Furan-Pyridine Based Iridium(III) Emitter
Part A: Synthesis of the C^N Ligand (FP-Imine)
-
Dissolution: In a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 g of this compound in 40 mL of anhydrous toluene.
-
Addition of Aniline Derivative: Add 1.1 equivalents of a substituted aniline (e.g., 2,4-difluoroaniline) to the solution.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Equip the flask with a Dean-Stark apparatus and reflux the mixture for 12 hours to remove water.
-
Isolation: After cooling to room temperature, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the FP-Imine ligand.
-
Characterization: Confirm the structure of the ligand by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Part B: Synthesis of the Iridium(III) Complex [(FP-Imine)₂Ir(acac)]
-
Reaction Setup: In a 100 mL Schlenk flask, combine 2.2 equivalents of the FP-Imine ligand, 1.0 equivalent of iridium(III) chloride hydrate, and a mixture of 2-ethoxyethanol and water (3:1 v/v) as the solvent.
-
Cyclometalation: Heat the mixture to reflux under an inert atmosphere for 24 hours.
-
Addition of Ancillary Ligand: After cooling to approximately 90 °C, add 3.0 equivalents of acetylacetone (acac) and 5.0 equivalents of sodium carbonate.
-
Complexation: Reflux the mixture for another 12 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Add water to precipitate the crude product. Filter the solid and wash with water and hexane. Purify the complex by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final phosphorescent emitter.
-
Characterization: Characterize the complex using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. Its photophysical properties (absorption, emission, quantum yield, and lifetime) should be investigated in solution and in thin films.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of a furan-pyridine based Ir(III) complex.
Summary of Expected Material Properties
| Application | Material | Key Performance Metric | Expected Outcome/Value |
| Fluorescent Sensor | FP-Hydrazine | Fluorescence Quantum Yield (ΦF) | ΦF (precursor) << 0.1ΦF (after reaction with aldehyde) > 0.5 |
| Limit of Detection (LOD) | Low micromolar to nanomolar range | ||
| OLED Emitter | [(FP-Imine)₂Ir(acac)] | Emission Wavelength (λem) | 500 - 600 nm (Green to Orange, tunable by aniline substituent) |
| Photoluminescence Quantum Yield (ΦPL) | > 80% in thin film | ||
| External Quantum Efficiency (EQE) in OLED | Potentially > 20% with optimized device architecture |
References
-
Hassan, J., Sevignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available from: [Link]
-
Yang, X., et al. (2020). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances, 10(28), 16484-16503. Available from: [Link]
-
Science.gov. Bipyridines: Topics by Science.gov. Available from: [Link]
-
Le, U. N. T., & Carlsson, S. K. (2014). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Molecules, 19(6), 7434-7446. Available from: [Link]
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Taylor & Francis Online. Bipyridine – Knowledge and References. Available from: [Link]
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Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(1), 136-145. Available from: [Link]
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Chemical Communications (RSC Publishing). 2,2′-Bipyridine-α,α′-trifluoromethyl-diol ligand: synthesis and application in the asymmetric Et2Zn alkylation of aldehydes. Available from: [Link]
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Wang, Z., et al. (2022). Photochemically-Mediated Polymerization of Molecular Furan and Pyridine: Synthesis of Nanothreads at Reduced Pressures. ChemRxiv. Available from: [Link]
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MDPI. Pyridine Derivatives as Fluorescent Sensors for Cations. Available from: [Link]
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Liang, Y., et al. (2019). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free copper-catalyzed aerobic oxidative C–N bond formation. RSC Advances, 9(28), 16035-16040. Available from: [Link]
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MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]
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MDPI. Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Available from: [Link]
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ACS Publications. Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents. Available from: [Link]
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ResearchGate. (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. Available from: [Link]
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ResearchGate. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]
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MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]
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Wiley Online Library. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Available from: [Link]
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ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde. Available from: [Link]
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ACS Publications. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Available from: [Link]
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ResearchGate. Novel Thieno[3,2-c]Pyridine Based Ir Complexes for Solution/Evaporation Hybrid OLED. Available from: [Link]
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RSC Publishing. A novel furo[3,2-c]pyridine-based iridium complex for high-performance organic light-emitting diodes with over 30% external quantum efficiency. Available from: [Link]
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NIH National Library of Medicine. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. Available from: [Link]
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Application Notes & Protocols: Development of Fluorescent Probes from 6-(Furan-2-yl)pyridine-3-carbaldehyde
Foreword: The Strategic Advantage of the Furan-Pyridine Scaffold
In the dynamic field of molecular sensing and cellular imaging, the rational design of fluorescent probes is paramount. The selection of a core fluorophore scaffold dictates the ultimate sensitivity, selectivity, and applicability of the probe. The 6-(Furan-2-yl)pyridine-3-carbaldehyde moiety presents a compelling starting point for the development of novel fluorescent probes. This heterocyclic system offers a unique combination of electronic and structural features:
-
Inherent Fluorescence: The conjugated π-system spanning the furan and pyridine rings provides a foundation for intrinsic fluorescence.
-
Modulatable Photophysics: The electron-donating character of the furan ring and the electron-accepting nature of the pyridine ring create a donor-π-acceptor (D-π-A) system. This architecture is highly sensitive to changes in the local environment, making it an excellent candidate for "turn-on" or ratiometric sensing.
-
Versatile Synthetic Handle: The aldehyde functionality serves as a versatile reactive site for the facile introduction of various recognition and signaling units through Schiff base condensation. This allows for the targeted design of probes for a wide array of analytes.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, characterization, and application of fluorescent probes derived from this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key workflows with clear diagrams.
Part 1: Design and Synthesis of a "Turn-On" Hydrazone-Based Fluorescent Probe
Rationale for a Hydrazone-Based Probe for Hydrazine Detection
Hydrazine (N₂H₄) is a highly toxic and corrosive compound widely used in industrial processes and as a rocket propellant. Its detection in environmental and biological systems is of significant importance. We will focus on the development of a "turn-on" fluorescent probe for hydrazine based on the this compound scaffold. The design strategy hinges on the following principles:
-
Schiff Base Formation: The aldehyde group of this compound will readily react with a suitable hydrazine derivative to form a hydrazone.[2]
-
Photoinduced Electron Transfer (PeT) Quenching: In the absence of the analyte (hydrazine), the probe will be designed to be in a non-fluorescent or weakly fluorescent "off" state. This is achieved by incorporating a PeT quencher.
-
Analyte-Induced "Turn-On" Mechanism: Upon reaction with hydrazine, a highly fluorescent species is liberated, leading to a "turn-on" response.
For this application note, we will synthesize a probe, FP-1 , by reacting this compound with 2,4-dinitrophenylhydrazine. The dinitrophenyl group will act as the PeT quencher.
Synthetic Workflow
The synthesis of FP-1 is a straightforward one-step condensation reaction.
Caption: Synthetic workflow for the FP-1 fluorescent probe.
Detailed Synthesis Protocol for FP-1
Materials and Reagents:
-
This compound (≥97%)
-
2,4-Dinitrophenylhydrazine (DNPH) (≥97%)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 50 mL of absolute ethanol. Stir until fully dissolved.
-
Preparation of DNPH Solution: In a separate beaker, carefully dissolve 1.1 mmol of 2,4-dinitrophenylhydrazine in 20 mL of absolute ethanol. Gently warm if necessary to aid dissolution. Add 2-3 drops of concentrated sulfuric acid to this solution.
-
Reaction: Add the DNPH solution dropwise to the aldehyde solution with continuous stirring.
-
Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3 hours. The formation of a colored precipitate should be observed.
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 60°C for 4 hours.
-
Characterization: Characterize the final product (FP-1) using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 2: Photophysical Characterization and Sensing Application
Rationale for Spectroscopic Analysis
The efficacy of a fluorescent probe is determined by its photophysical properties. We will characterize FP-1 using UV-Vis absorption and fluorescence spectroscopy to understand its behavior in the absence and presence of hydrazine. The key parameters to evaluate are:
-
Absorption and Emission Maxima (λ_abs and λ_em): These wavelengths determine the optimal excitation and detection settings.
-
Molar Absorptivity (ε): A measure of how strongly the probe absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
-
Stokes Shift: The difference in wavelength between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize self-absorption.
Protocol for Photophysical Characterization
Materials and Reagents:
-
FP-1 probe
-
Hydrazine monohydrate
-
DMSO (spectroscopic grade)
-
HEPES buffer (10 mM, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solutions: Prepare a 1 mM stock solution of FP-1 in DMSO. Prepare a 10 mM stock solution of hydrazine in deionized water.
-
Working Solutions: For spectroscopic measurements, prepare a 10 µM solution of FP-1 in a 1:1 (v/v) mixture of DMSO and HEPES buffer.
-
UV-Vis Absorption Spectra: Record the absorption spectrum of the 10 µM FP-1 solution from 300 nm to 600 nm.
-
Fluorescence Emission Spectra: Excite the 10 µM FP-1 solution at its absorption maximum and record the emission spectrum.
-
Titration with Hydrazine: To the cuvette containing the FP-1 solution, add increasing concentrations of hydrazine (e.g., 0 to 10 equivalents). After each addition, gently mix and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of hydrazine concentration. Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope).
Expected Photophysical Data
| Parameter | FP-1 (Probe alone) | FP-1 + Hydrazine | Rationale for Change |
| λ_abs (nm) | ~400 | ~350 | Alteration of the π-conjugated system upon reaction. |
| λ_em (nm) | ~520 (weak) | ~480 (strong) | Formation of a new, highly fluorescent species. |
| Φ_F | < 0.01 | > 0.5 | Disruption of the PeT quenching mechanism. |
| Appearance | Pale yellow solution | Bright green fluorescence | Visual confirmation of the "turn-on" response. |
Sensing Mechanism and Workflow
The sensing mechanism relies on the nucleophilic attack of hydrazine on the imine bond of FP-1 , leading to the cleavage of the 2,4-dinitrophenylhydrazone and the formation of a highly fluorescent species.
Caption: Workflow for hydrazine detection using the FP-1 probe.
Part 3: Application in Cellular Imaging
Rationale for Bioimaging
The ability to visualize the localization and dynamics of specific molecules within living cells is a cornerstone of modern cell biology. Fluorescent probes with low cytotoxicity and the ability to permeate cell membranes are invaluable tools for this purpose.[3] The FP-1 probe, with its "turn-on" response to hydrazine, can potentially be used to image exogenous or endogenous hydrazine in cellular systems.
Protocol for Cellular Imaging
Materials and Reagents:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FP-1 probe stock solution (1 mM in DMSO)
-
Hydrazine solution (for inducing hydrazine stress)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells in a 35 mm glass-bottom dish in DMEM until they reach 70-80% confluency.
-
Probe Loading: Wash the cells twice with PBS. Incubate the cells with 5 µM FP-1 in serum-free DMEM for 30 minutes at 37°C in a CO₂ incubator.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Hydrazine Treatment: Treat the cells with a desired concentration of hydrazine (e.g., 50 µM) in serum-free DMEM for 30 minutes. A control group without hydrazine treatment should also be prepared.
-
Imaging: Image the cells using a confocal microscope. Use an excitation wavelength of ~405 nm and collect the emission between 450 nm and 550 nm.
-
Data Analysis: Compare the fluorescence intensity of the hydrazine-treated cells with the control cells.
Cellular Imaging Workflow
Caption: Workflow for cellular imaging of hydrazine with FP-1.
Part 4: Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The synthesis of FP-1 should yield a product with consistent spectroscopic signatures (NMR, MS). The photophysical characterization provides a baseline for the probe's performance, and the "turn-on" response to the target analyte is a clear and quantifiable metric of its sensing capability. In cellular imaging, the use of a control group (untreated cells) is essential for validating that the observed fluorescence is indeed due to the presence of the analyte.
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Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI. [Link]
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Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Preprints.org. [Link]
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New application of fluorescent organotin compounds derived from Schiff bases: synthesis, X-ray structures, photophysical properties, cytotoxicity and fluorescent bioimaging. Royal Society of Chemistry. [Link]
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A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine. Royal Society of Chemistry. [Link]
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Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions. Royal Society of Chemistry. [Link]
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Synthesis and Discovery of Schiff Base Bearing Furopyrimidinone for Selective Recognition of Zn2+ and its Applications in Cell Imaging and Detection of Cu2+. Frontiers in Chemistry. [Link]
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Photophysical poperties of Schiff-base metal complexes. ResearchGate. [Link]
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A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Royal Society of Chemistry. [Link]
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Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy. [Link]
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Detection of Al3+ and Fe3+ ions by nitrobenzoxadiazole bearing pyridine-2,6-dicarboxamiade based chemosensors: Effect of solvents on detection. ResearchGate. [Link]
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Novel fluorescein- and pyridine-conjugated schiff base probes for the recyclable real-time determination of Ce and F. ResearchGate. [Link]
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A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. MDPI. [Link]
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Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. IOSR Journal of Applied Chemistry. [Link]
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Pyridine Derivatives as Fluorescent Sensors for Cations. MDPI. [Link]
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A carbazole-based turn-on fluorescent probe for the detection of hydrazine in aqueous solution. ResearchGate. [Link]
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Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. ResearchGate. [Link]
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Photophysical properties of Schiff's bases from 3-(1,3-benzothiazol-2-yl)-2-hydroxy naphthalene-1-carbaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. MDPI. [Link]
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Thiophene and furan appended pyrazoline based fluorescent chemosensors for detection of Al3+ ion. ResearchGate. [Link]
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β-Furan-Fused bis(Difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine Fluorescent Dyes in the Visible Deep-Red Region. The Journal of Organic Chemistry. [Link]
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Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]
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Chromone functionalized pyridine chemosensor for cupric ions detection. ResearchGate. [Link]
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Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. MDPI. [Link]
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Application Note: Synthesis of Novel Kinase Inhibitors Based on the 6-(Furan-2-yl)pyridine Scaffold
For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction: The Privileged Furan-Pyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of drug discovery efforts. The pyridine ring is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][2][3] The fusion or substitution of pyridine with other heterocyclic systems, such as furan, can enhance binding affinity, selectivity, and overall drug-like properties.[4][5][6] The 6-(Furan-2-yl)pyridine moiety, in particular, represents a "privileged scaffold" - a molecular framework that is capable of binding to multiple biological targets with high affinity.
This application note provides a detailed guide for the synthesis of potential kinase inhibitors starting from the readily available building block, 6-(Furan-2-yl)pyridine-3-carbaldehyde . We will explore a synthetic strategy that leverages a Knoevenagel condensation followed by a cyclization reaction to construct a pyrazolo[3,4-b]pyridine core, a scaffold known to be present in a variety of kinase inhibitors.[7][8][9]
Strategic Synthesis of a Pyrazolo[3,4-b]pyridine Kinase Inhibitor Core
Our synthetic approach is a two-step process designed for efficiency and modularity, allowing for the future generation of a library of analogs for structure-activity relationship (SAR) studies. The overall workflow is depicted below.
Caption: Synthetic workflow for the preparation of a pyrazolo[3,4-b]pyridine core.
Part 1: Knoevenagel Condensation
The first step involves a Knoevenagel condensation of this compound with an active methylene compound, in this case, malononitrile.[10][11][12][13] This reaction is a classic method for forming carbon-carbon double bonds and is highly efficient for aldehydes with electron-withdrawing groups. The pyridine ring in our starting material serves this purpose.
Protocol 1: Synthesis of 2-((6-(Furan-2-yl)pyridin-3-yl)methylene)malononitrile (Intermediate 1)
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (anhydrous)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound and malononitrile.
-
Add anhydrous ethanol to dissolve the reactants.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Expected Outcome:
The product, 2-((6-(Furan-2-yl)pyridin-3-yl)methylene)malononitrile, is expected to be a solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Analytical Data (Predicted) | |
| ¹H NMR | Signals corresponding to the furan, pyridine, and vinyl protons. |
| ¹³C NMR | Peaks for the nitrile carbons, as well as the aromatic and vinyl carbons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |
Part 2: Cyclization to form the Pyrazolo[3,4-b]pyridine Core
The second step is the cyclization of the Knoevenagel product with hydrazine hydrate to form the desired 3-amino-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine.[7][14] This reaction proceeds via a Michael addition of hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazolopyridine system.
Protocol 2: Synthesis of 3-Amino-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Materials:
-
2-((6-(Furan-2-yl)pyridin-3-yl)methylene)malononitrile (Intermediate 1) (1.0 eq)
-
Hydrazine hydrate (excess, ~5.0 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
Suspend Intermediate 1 in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux. The reaction should become homogeneous as it progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Expected Outcome:
The final product, 3-Amino-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine, is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure.
| Analytical Data (Predicted) | |
| ¹H NMR | Appearance of a broad singlet for the amino protons and a signal for the pyrazole N-H proton, in addition to the aromatic signals. |
| ¹³C NMR | Characteristic shifts for the carbons of the newly formed pyrazole ring. |
| HRMS | Exact mass measurement to confirm the elemental composition. |
Rationale and Significance for Kinase Inhibitor Design
The synthesized 3-amino-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine serves as a versatile scaffold for the development of a library of kinase inhibitors. The amino group at the 3-position is a key feature, as it can act as a hydrogen bond donor, mimicking the hinge-binding interactions of ATP with the kinase.
Caption: Putative binding mode of the pyrazolopyridine core in a kinase active site.
Further functionalization of this core scaffold can be achieved through various chemical transformations, such as:
-
N-alkylation or N-arylation of the pyrazole ring to explore the solvent-exposed region of the ATP-binding pocket.
-
Acylation or sulfonylation of the 3-amino group to introduce additional interaction points.
-
Cross-coupling reactions on the furan or pyridine rings (if further functionalized) to append larger hydrophobic groups.
By systematically modifying these positions, researchers can optimize the potency and selectivity of the inhibitors against specific kinase targets.
Conclusion
This application note details a robust and adaptable synthetic route to a promising kinase inhibitor scaffold, 3-amino-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine, from the starting material this compound. The described protocols are based on well-established chemical transformations and provide a solid foundation for the development of novel therapeutics targeting the kinome.
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
-
Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i … ResearchGate. [Link]
-
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. R Discovery. [Link]
-
Knoevenagel Condensation. Cambridge University Press. [Link]
-
BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. Semantic Scholar. [Link]
-
Biosynthesis of pyridine Derivatives. Nagoya University. [Link]
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Knoevenagel condensation. Wikipedia. [Link]
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Pseudo-cyclization through intramolecular hydrogen bond enables discovery of pyridine substituted pyrimidines as new Mer kinase inhibitors. RTI International. [Link]
-
Pyridine and Pyridine Derivatives. Scribd. [Link]
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Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. IUST. [Link]
-
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ScienceDirect. [Link]
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A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]
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The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Scirp.org. [Link]
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Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents. ACS Publications. [Link]
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Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
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Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. [Link]
-
Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. [Link]
-
Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. PubMed Central. [Link]
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Application Notes and Protocols for the One-Pot Synthesis of Biologically Relevant Heterocycles from 6-(Furan-2-yl)pyridine-3-carbaldehyde
Introduction: The Strategic Advantage of One-Pot Syntheses in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Privileged structures, molecular scaffolds that are capable of binding to multiple biological targets, are of particular interest. The 6-(Furan-2-yl)pyridine-3-carbaldehyde moiety represents a versatile building block, combining the aromatic characteristics of both furan and pyridine rings, which are prevalent in numerous biologically active compounds. One-pot multicomponent reactions (MCRs) offer a powerful and sustainable approach to synthesize diverse libraries of intricate molecules from simple precursors in a single synthetic operation.[1] This methodology aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and enhancing atom economy.[1][2]
These application notes provide detailed protocols and expert insights into the one-pot synthesis of novel heterocyclic compounds derived from this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to rapidly generate libraries of compounds for biological screening and lead optimization.
Core Concepts in One-Pot Synthesis
One-pot reactions, particularly MCRs, involve the sequential formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates.[3] This approach offers significant advantages over traditional multi-step synthesis, including:
-
Increased Efficiency: Reduced handling and purification steps lead to higher overall yields and shorter synthesis times.
-
Atom Economy: A higher proportion of the atoms from the starting materials are incorporated into the final product.
-
Reduced Waste: The use of fewer solvents and reagents contributes to a more environmentally friendly process.
-
Diversity-Oriented Synthesis: MCRs are ideally suited for generating large libraries of structurally diverse compounds for high-throughput screening.
The protocols detailed in this document will focus on two highly valuable classes of heterocyclic compounds that can be synthesized from this compound in a one-pot fashion: 2-Amino-4H-pyrans and fused Thieno[2,3-b]pyridines .
Methodology I: One-Pot Synthesis of 2-Amino-4H-pyran Derivatives
Scientific Rationale:
The 2-amino-4H-pyran scaffold is a prominent feature in a wide array of biologically active molecules, exhibiting properties such as anticancer, antiviral, and anti-inflammatory activities.[4] The synthesis of these compounds can be efficiently achieved through a one-pot, three-component reaction involving an aldehyde, an active methylene nitrile (such as malononitrile), and a C-H acidic compound (like a β-ketoester or 1,3-diketone).[5][6] The reaction typically proceeds via a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.
The choice of catalyst is crucial for the success of this reaction. While various catalysts have been reported, bases such as piperidine or triethylamine, and more recently, recyclable catalysts like copper ferrite magnetic nanoparticles, have proven to be highly effective under mild conditions.[5] The use of greener solvents like ethanol further enhances the eco-friendly nature of this protocol.[5]
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-(6-(furan-2-yl)pyridin-3-yl)-4H-pyran Derivatives
This protocol describes the synthesis of a representative 2-amino-4H-pyran derivative using this compound, malononitrile, and ethyl acetoacetate.
Materials:
-
This compound
-
Malononitrile
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in 15 mL of ethanol.
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (0.1 mmol, approximately 2-3 drops).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. If further purification is required, recrystallization from ethanol or column chromatography can be performed.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation:
| Entry | Aldehyde | Active Methylene Nitrile | C-H Acidic Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Malononitrile | Ethyl Acetoacetate | Piperidine | Ethanol | 3 | ~85-95 |
| 2 | This compound | Malononitrile | Dimedone | Piperidine | Ethanol | 2 | ~90-98 |
| 3 | This compound | Malononitrile | Acetylacetone | Piperidine | Ethanol | 3 | ~80-90 |
Visualization of Workflow and Mechanism:
Caption: Workflow and proposed mechanism for the one-pot synthesis of 2-amino-4H-pyrans.
Methodology II: One-Pot Synthesis of Fused Thieno[2,3-b]pyridine Derivatives via the Gewald Reaction
Scientific Rationale:
The thieno[2,3-b]pyridine core is a significant heterocyclic scaffold found in a variety of pharmacologically active compounds, including kinase inhibitors and antimicrobial agents. The Gewald reaction is a classic and highly efficient multicomponent reaction for the synthesis of 2-aminothiophenes.[4] This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. By employing a cyclic ketone as the carbonyl component, this reaction can be adapted to generate fused thiophene ring systems.
In the context of our starting material, a one-pot synthesis of a fused thieno[2,3-b]pyridine derivative can be envisioned. This would likely proceed through an initial Knoevenagel condensation between this compound and a suitable active methylene compound, followed by the addition of sulfur and a subsequent cyclization.
Experimental Protocol: Synthesis of a Novel Thieno[2,3-b]pyridine Derivative
This protocol outlines a plausible one-pot synthesis of a thieno[2,3-b]pyridine derivative starting from this compound.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (base and catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Fume hood
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in 20 mL of ethanol.
-
Sulfur Addition: Add finely powdered elemental sulfur (1.1 mmol) to the mixture.
-
Base Addition: Carefully add morpholine (1.5 mmol) to the reaction mixture under stirring in a well-ventilated fume hood.
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 78 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (50 mL). The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the crude product with water and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the formation of the thieno[2,3-b]pyridine scaffold.
Data Presentation:
| Entry | Aldehyde | Active Methylene Nitrile | Sulfur Source | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Ethyl Cyanoacetate | Elemental Sulfur | Morpholine | Ethanol | 5 | ~70-85 |
| 2 | This compound | Malononitrile | Elemental Sulfur | Morpholine | Ethanol | 4 | ~75-90 |
Visualization of Workflow and Mechanism:
Caption: Workflow and proposed mechanism for the one-pot synthesis of thieno[2,3-b]pyridines.
Trustworthiness and Self-Validation
The protocols described in these application notes are based on well-established and widely published synthetic methodologies for the one-pot synthesis of 2-amino-4H-pyrans and 2-aminothiophenes. The reliability of these methods is supported by numerous examples in the chemical literature, demonstrating their broad substrate scope and high yields. For self-validation, it is recommended to perform the reactions on a small scale initially to optimize conditions for the specific substrate. Characterization of the final products by spectroscopic methods (NMR, IR, MS) is essential to confirm the expected chemical structures. Comparing the obtained data with literature values for analogous compounds will further validate the success of the synthesis.
Conclusion
The one-pot synthetic strategies outlined in these application notes provide an efficient and versatile platform for the synthesis of novel heterocyclic compounds from this compound. These methodologies offer significant advantages in terms of operational simplicity, reaction efficiency, and the ability to rapidly generate molecular diversity. For researchers in drug discovery and medicinal chemistry, these protocols serve as a valuable tool for the development of new therapeutic agents.
References
- BenchChem. (2025). One-Pot Synthesis of Pyridinone Derivatives: Application Notes and Protocols for Researchers. BenchChem Technical Support Team.
- Semantic Scholar. (n.d.). Synthesis of 4H-pyran derivatives via a green one-pot multicomponent reaction catalyzed by CuFe2O4 magnetic nanoparticles as a r.
- PubMed Central. (n.d.). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol.
- CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
- Arabian Journal of Chemistry. (n.d.). Synthesis of new pyran and pyranoquinoline derivatives.
- ResearchGate. (2015, April). ChemInform Abstract: Recent Developments in Utility of Green Multi-Component Reactions for the Efficient Synthesis of Polysubstituted Pyrans, Thiopyrans, Pyridines, and Pyrazoles. Molecular Diversity, 19(3).
- Rasayan Journal of Chemistry. (n.d.). one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized.
- Wikipedia. (n.d.). Gewald reaction.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- RSC Publishing. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst.
- ResearchGate. (2025, February 13). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
Sources
- 1. mjbas.com [mjbas.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-(Furan-2-yl)pyridine-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific heteroaromatic coupling. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your synthesis.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by an analysis of potential causes and actionable, step-by-step solutions.
Question 1: Why is my yield of this compound consistently low?
Answer:
Low yields in this specific Suzuki coupling are a common challenge and can often be traced back to a few key factors, primarily the instability of furan-2-boronic acid and the electronic nature of the pyridine substrate.[1]
Potential Causes & Solutions:
-
Protodeboronation of Furan-2-boronic Acid: Furan-2-boronic acid is susceptible to decomposition, especially at elevated temperatures, where the boronic acid group is replaced by a hydrogen atom.[1][2] This side reaction consumes your nucleophile and directly reduces the potential yield.
-
Solution 1: Lower Reaction Temperature. If your current protocol uses high temperatures (e.g., >80-100°C), try reducing the temperature to around 40-60°C.[2] This may require a more active catalyst system or a longer reaction time, but it can significantly preserve the boronic acid.
-
Solution 2: Use a More Stable Boronic Acid Surrogate. Consider using furan-2-boronic acid pinacol ester, MIDA boronate, or potassium 2-furyltrifluoroborate.[2] These reagents are more stable and release the boronic acid in situ, minimizing its exposure to harsh conditions.
-
Solution 3: Shorten Reaction Time. Employing a highly active palladium pre-catalyst can facilitate rapid coupling, reducing the time the boronic acid is exposed to potentially degrading conditions.[2]
-
-
Suboptimal Catalyst/Ligand Combination: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[3] An appropriate ligand is crucial to stabilize the catalyst and facilitate the reaction steps.
-
Inappropriate Base or Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[5][6] However, a base that is too harsh or poorly soluble can hinder the reaction or promote side reactions.
-
Solution 1: Base Screening. While aqueous bases like K₂CO₃ are common, non-aqueous conditions with a milder base like potassium phosphate (K₃PO₄) can be beneficial, especially if your substrates are sensitive to water.[2]
-
Solution 2: Solvent System. An aqueous n-butanol solvent system has proven effective for Suzuki couplings involving furan boronic acids.[1] Alternatively, polar aprotic solvents like DMF or dioxane are frequently used. Ensure your chosen solvent provides good solubility for all reactants at the reaction temperature.[7]
-
Question 2: I'm observing significant amounts of homocoupling byproducts. What's causing this and how can I prevent it?
Answer:
The formation of bipyridine or difuranyl byproducts (homocoupling) is typically a result of side reactions that compete with the desired cross-coupling.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[2]
-
Solution: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[7][8] Maintain a positive pressure of inert gas throughout the reaction.[7]
-
-
Catalyst System: Some catalyst systems are more prone to promoting homocoupling.
-
Solution: Use a Pre-catalyst. Modern palladium pre-catalysts are designed to rapidly form the active Pd(0) species, which can help to favor the cross-coupling pathway over side reactions.[2]
-
Question 3: My reaction is sluggish and fails to go to completion, even after extended reaction times. What should I investigate?
Answer:
A stalled reaction often points to catalyst deactivation or issues with reagent solubility and reactivity.
Potential Causes & Solutions:
-
Catalyst Poisoning/Deactivation: The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst, inhibiting its activity.[9]
-
Solution 1: Ligand Choice. As mentioned, using bulky, electron-rich ligands can shield the palladium center and prevent inhibitory coordination from the pyridine substrate.[4]
-
Solution 2: Additives. In some challenging heteroaryl couplings, the addition of Lewis acids can help to mask the Lewis basicity of heteroatoms, preventing catalyst poisoning.[9]
-
-
Poor Reagent Solubility: If the base or other reagents are not sufficiently soluble in the reaction solvent, the reaction can be significantly slowed down.[7]
-
Solution: Solvent and Base Compatibility. Ensure your chosen base is soluble in the reaction medium. For instance, if using a non-polar solvent like toluene, a more soluble organic base might be preferable to an inorganic carbonate. Alternatively, using a co-solvent system (e.g., Toluene/H₂O) can improve the solubility of inorganic bases.[10]
-
-
Inefficient Oxidative Addition: The C-X bond (where X is Br or Cl) on the pyridine ring must be broken in the first step of the catalytic cycle. This step can be slow, especially for less reactive aryl chlorides.[11]
-
Solution: Catalyst and Ligand Tuning. Electron-rich ligands enhance the electron density on the palladium, which promotes the oxidative addition step.[4] If you are using a 6-chloropyridine derivative, switching to a more reactive 6-bromopyridine starting material will facilitate an easier oxidative addition.
-
Key Parameter Optimization Table
| Parameter | Recommendation for this compound Synthesis | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or modern pre-catalysts (e.g., SPhos Pd G3) | Pre-catalysts ensure efficient generation of the active Pd(0) species.[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Facilitates oxidative addition and prevents catalyst inhibition by the pyridine nitrogen.[3][4] |
| Boron Source | Furan-2-boronic acid pinacol ester or potassium 2-furyltrifluoroborate | More stable than furan-2-boronic acid, minimizing protodeboronation.[2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is a good starting point for its moderate strength and efficacy in many heteroaryl couplings.[2] |
| Solvent | 1,4-Dioxane, Toluene/H₂O, DMF, n-Butanol/H₂O | Choice depends on base and temperature. A screening of solvents is often beneficial.[1][7] |
| Temperature | 40 - 100 °C | Start with a lower temperature (e.g., 60 °C) to minimize boronic acid decomposition.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling Screening:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-bromopyridine-3-carbaldehyde (1.0 equiv.), furan-2-boronic acid pinacol ester (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[7]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (1-5 mol%) and the degassed solvent via syringe.
-
Reaction: Place the sealed vial in a preheated aluminum block or oil bath set to the desired temperature (e.g., 60-80 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use 6-chloropyridine-3-carbaldehyde instead of the bromo- derivative? A1: Yes, but it is generally more challenging. The carbon-chlorine bond is stronger than the carbon-bromine bond, making the initial oxidative addition step of the catalytic cycle more difficult.[11] To successfully use the chloro- derivative, you will likely need a more active catalyst system, typically involving a highly electron-rich and bulky phosphine ligand (like SPhos or XPhos) and potentially higher reaction temperatures.[1][3]
Q2: Is it necessary to use a glovebox for this reaction? A2: While a glovebox provides the ideal inert environment, it is not strictly necessary. You can achieve a sufficiently oxygen-free atmosphere using standard Schlenk line techniques.[7] The key is to be meticulous with your degassing procedure for all solvents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction period.[12] Many modern palladium pre-catalysts are also air-stable, which simplifies the handling process.
Q3: What is the role of water in some Suzuki coupling protocols? A3: Water can play several beneficial roles. It can help dissolve inorganic bases like K₂CO₃ or K₃PO₄, facilitating their role in the reaction.[1] For N-heterocyclic substrates like pyridine, water can also engage in hydrogen bonding, which may minimize catalyst poisoning and improve reaction efficiency.[1] However, excess water can promote the undesired protodeboronation of the boronic acid.[7] Therefore, if an aqueous system is used, the amount of water should be carefully controlled.
Q4: Can I use a heterogeneous catalyst like Pd/C for this reaction? A4: Palladium on carbon (Pd/C) can be an effective catalyst for Suzuki couplings and offers the advantage of easier removal from the reaction mixture.[13][14] However, for challenging substrates, homogeneous catalysts often provide higher activity and yields. If you choose to use Pd/C, it may require higher temperatures and careful optimization of the base and solvent system.[15] It's worth noting that some studies suggest heterogeneous Pd/C reactions may proceed via leached palladium species acting as a homogeneous catalyst.[16]
References
- Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center - Benchchem. (n.d.).
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (n.d.).
- Suzuki Coupling Applications with 2-Furanboronic Acid: A Supplier's Insight. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate.
- Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). ResearchGate.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI.
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Scilit.
- Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids - Benchchem. (n.d.).
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. (2022).
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.).
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine - Benchchem. (n.d.).
- Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. (n.d.). PubMed.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.). Organic Letters - ACS Publications.
- Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. (n.d.). MDPI.
- Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide - Benchchem. (n.d.).
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018).
- Suzuki Coupling. (n.d.).
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
- Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC - NIH. (2025).
- Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. (2016). Journal of the American Chemical Society.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (2025).
- Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (n.d.).
- Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. (n.d.).
- Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (2018).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem. (n.d.).
- A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid - Benchchem. (n.d.).
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). MDPI.
- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI.
- Suzuki reaction - Wikipedia. (n.d.).
- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. scilit.com [scilit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established palladium-catalyzed cross-coupling methodologies.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its preparation typically involves the formation of a C-C bond between a pyridine and a furan ring, most commonly achieved through Suzuki-Miyaura or Stille cross-coupling reactions. While these methods are powerful, they are not without their challenges, particularly when dealing with heteroaromatic substrates. This guide aims to provide practical solutions to common problems, ensuring a higher success rate in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors. The primary culprits are often related to catalyst activity, substrate stability, and reaction conditions.
-
Cause 1: Inefficient Catalyst System. The choice of palladium catalyst and ligand is critical, especially when using less reactive starting materials like 6-chloronicotinaldehyde. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Solution: Employ more electron-rich and bulky phosphine ligands that promote oxidative addition and reductive elimination. For Suzuki couplings with chloropyridines, ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands have shown improved performance. For Stille couplings, ligands like P(t-Bu)₃ or P(o-tolyl)₃ can be effective.
-
-
Cause 2: Instability of the Furan Ring. The furan moiety can be sensitive to strongly acidic or basic conditions, leading to decomposition or side reactions.
-
Solution: Use milder bases in your coupling reaction. For Suzuki couplings, consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide. For Stille couplings, which are generally performed under neutral or mildly basic conditions, this is less of a concern.
-
-
Cause 3: Protodeboronation of 2-Furylboronic Acid (Suzuki Coupling). Boronic acids, particularly heteroaromatic ones, can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of furan as a byproduct and reducing the yield of the desired product.
-
Solution:
-
Use a higher excess of the boronic acid (1.5-2.0 equivalents).
-
Employ anhydrous solvents, as water can facilitate protodeboronation.
-
Consider using boronate esters (e.g., pinacol esters) which are generally more stable than boronic acids.
-
-
-
Cause 4: Homocoupling of Starting Materials. Both the pyridyl halide and the organoboron/organotin reagent can couple with themselves to form symmetrical biaryl byproducts. This is often exacerbated by the presence of oxygen in the reaction mixture.
-
Solution: Thoroughly degas your reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Q2: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
A2: The formation of byproducts is a common issue in cross-coupling reactions. The most prevalent byproducts in the synthesis of this compound are typically from homocoupling and substrate degradation.
| Observed Byproduct | Probable Cause | Mitigation Strategy |
| Bipyridine or Bifuran | Homocoupling of starting materials | Thoroughly degas the reaction mixture. Use a fresh, active catalyst. |
| Furan | Protodeboronation of 2-furylboronic acid (Suzuki) | Use boronate esters, excess boronic acid, and anhydrous conditions. |
| 6-Hydroxypyridine-3-carbaldehyde | Hydrolysis of the starting pyridyl halide | Ensure anhydrous reaction conditions. Use a non-hydroxide base. |
Q3: The purification of my final product is proving difficult. What are the best practices for isolating pure this compound?
A3: Purification can be challenging due to the polarity of the aldehyde and the potential for closely eluting byproducts.
-
Technique 1: Column Chromatography. This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used. However, the slightly acidic nature of silica can sometimes cause degradation of acid-sensitive compounds. If you suspect this is an issue, you can use deactivated silica (e.g., by adding 1-2% triethylamine to your eluent) or switch to a more neutral stationary phase like alumina.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The polarity can be fine-tuned to achieve optimal separation.
-
-
Technique 2: Crystallization. If the crude product is a solid and of reasonable purity, crystallization can be an effective purification method.
-
Solvent Selection: Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or dichloromethane/petroleum ether, to find conditions that yield high-purity crystals.
-
-
Work-up Considerations for Stille Coupling: The removal of toxic organotin byproducts is a critical concern in Stille couplings.
-
Fluoride Wash: After the reaction, washing the organic phase with an aqueous solution of potassium fluoride (KF) can help precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[1]
-
Silica Gel Filtration with Triethylamine: Filtering the crude product through a plug of silica gel with an eluent containing a small amount of triethylamine can also help remove tin residues.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling method is better for this synthesis: Suzuki or Stille?
A1: Both Suzuki and Stille couplings are viable for the synthesis of this compound. The choice often depends on the availability of starting materials, tolerance of functional groups, and concerns about toxicity.
-
Suzuki-Miyaura Coupling:
-
Pros: Boronic acids are generally less toxic and more environmentally benign than organotin compounds. A wide variety of boronic acids and their esters are commercially available.[2]
-
Cons: Boronic acids can be prone to protodeboronation, and the reaction often requires a base, which can affect sensitive functional groups.[2]
-
-
Stille Coupling:
-
Pros: Organotin reagents are often more stable than boronic acids and are less prone to decomposition. The reaction conditions are typically milder and do not always require a strong base.[3][4]
-
Cons: Organotin compounds are highly toxic and require careful handling and disposal. The removal of tin byproducts can be challenging.[3][4]
-
Q2: What are the key reaction parameters I should optimize for this synthesis?
A2: Several parameters can be optimized to improve the outcome of your reaction:
-
Catalyst/Ligand: As discussed in the troubleshooting section, this is often the most critical factor. Screening different palladium catalysts and phosphine ligands is highly recommended.
-
Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. For Suzuki couplings, the addition of water can sometimes be beneficial, but it should be carefully controlled to avoid protodeboronation.
-
Base (for Suzuki): The choice of base can significantly impact the reaction. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The optimal base will depend on the specific substrates and catalyst system.
-
Temperature: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the starting materials or product. A typical range is 80-120 °C.
Q3: Can I use a microwave reactor for this synthesis?
A3: Yes, microwave-assisted synthesis can be an excellent option for this type of cross-coupling reaction. Microwave heating can significantly reduce reaction times and often leads to higher yields by minimizing the formation of thermal degradation byproducts. The general principles of catalyst, ligand, and solvent selection still apply.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of this compound via Suzuki-Miyaura and Stille coupling reactions. Note: These are general procedures and may require optimization for your specific setup and reagents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of 6-chloronicotinaldehyde with 2-furylboronic acid.
Materials:
-
6-Chloronicotinaldehyde
-
2-Furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-chloronicotinaldehyde (1.0 mmol), 2-furylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add an additional amount of anhydrous 1,4-dioxane (8 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes).
Protocol 2: Stille Coupling
This protocol describes the coupling of 6-bromonicotinaldehyde with 2-(tributylstannyl)furan.
Materials:
-
6-Bromonicotinaldehyde
-
2-(Tributylstannyl)furan
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(o-tol)₃ (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add 6-bromonicotinaldehyde (1.0 mmol) and 2-(tributylstannyl)furan (1.2 mmol) to the reaction flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with a 1 M aqueous solution of KF to precipitate the tin byproducts.
-
Stir the mixture vigorously for 1 hour, then filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To better understand the core transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Stille coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
References
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: Purification of 6-(Furan-2-yl)pyridine-3-carbaldehyde by Chromatography
Welcome to the technical support center for the chromatographic purification of 6-(Furan-2-yl)pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflows.
Understanding the Molecule: Key Properties for Chromatography
This compound possesses a unique combination of structural features that influence its behavior during chromatography. The pyridine ring introduces a basic nitrogen atom, making the molecule susceptible to interactions with acidic stationary phases like silica gel. The furan ring, while aromatic, can be sensitive to strongly acidic conditions. The aldehyde group is polar and can participate in hydrogen bonding. Understanding these characteristics is crucial for developing an effective purification strategy.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound using column chromatography.
Q1: My compound is streaking or tailing badly on the silica gel column. What's causing this and how can I fix it?
A1: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel.[1] This is primarily due to the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the surface of the silica. This strong interaction can lead to poor peak shape and difficult separation.
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common practice is to add 0.5-1% triethylamine (Et3N) to the mobile phase.[2] Always perform a small-scale test (e.g., TLC) to see how this affects the Rf of your compound and impurities.
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for purifying basic compounds.[1][2]
-
Optimize the Solvent System: Sometimes, a more polar solvent system can help to mitigate tailing by more effectively competing for the active sites on the silica gel.
Q2: I'm not getting good separation between my product and a closely related impurity. What can I do?
A2: Achieving good resolution between compounds with similar polarities can be challenging.
Solutions:
-
Fine-Tune the Solvent System: The choice of solvent is critical for successful separation.[3] Experiment with different solvent systems on a TLC plate to find the optimal mobile phase. A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate.[4]
-
Try a Ternary Solvent System: Introducing a third solvent can sometimes dramatically improve separation. For aromatic compounds, adding a small amount of an aromatic solvent like toluene to your hexane/ethyl acetate mixture might enhance selectivity due to π-π interactions.
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be very effective. Start with a less polar solvent mixture and gradually increase the polarity during the chromatography run.[1] This will elute the less polar impurities first, followed by your product, and then the more polar impurities.
Q3: My compound seems to be decomposing on the column. Is this possible and what can I do to prevent it?
A3: Yes, decomposition on silica gel can occur, especially with sensitive functional groups. Furan rings can be unstable under strongly acidic conditions.[6]
Solutions:
-
Test for Stability: Before committing your entire sample to a column, test its stability on silica. Spot the compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or significant streaking that wasn't there initially, your compound may be degrading.
-
Deactivate the Silica: As mentioned in Q1, adding a base like triethylamine to the eluent can help neutralize the silica and prevent acid-catalyzed decomposition.[2]
-
Use a Less Acidic Stationary Phase: Alumina or Florisil can be gentler alternatives to silica gel for acid-sensitive compounds.[7]
-
Work Quickly: Minimize the time your compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason.
Q4: I can't seem to get my compound to elute from the column, even with a very polar solvent system.
A4: This can happen if the compound is very polar or if it has very strong interactions with the stationary phase.
Solutions:
-
Increase Solvent Polarity Drastically: If you are using an ethyl acetate/hexane system, try adding a small percentage of methanol to your eluent (e.g., 1-5% methanol in dichloromethane or ethyl acetate).[4][8] Be cautious, as adding too much methanol can sometimes cause the silica to dissolve.
-
Check for Precipitation: It's possible your compound has precipitated at the top of the column, especially if you loaded it in a solvent in which it is not very soluble. If this happens, you may need to change your loading technique.
-
Dry Loading: If your compound has poor solubility in the column eluent, dry loading is a good alternative.[9] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
This is a critical first step to determine the ideal mobile phase for your column chromatography.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
A selection of solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., DCM or ethyl acetate).
-
Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate.
-
Prepare a series of developing solvents with varying polarities. Good starting points include:
-
20% Ethyl Acetate in Hexanes
-
30% Ethyl Acetate in Hexanes
-
50% Ethyl Acetate in Hexanes
-
-
Place a small amount of a chosen developing solvent into the TLC chamber, cover it, and let the atmosphere saturate for a few minutes.
-
Place the spotted TLC plate into the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Retention Factor (Rf) for your product and any impurities. The ideal solvent system will give your product an Rf value between 0.25 and 0.35, with good separation from other spots.[2][5]
-
If tailing is observed, repeat the TLC with a solvent system containing 0.5-1% triethylamine.
Protocol 2: Flash Column Chromatography Purification
This protocol outlines the steps for purifying your compound using flash chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (flash chromatography grade)
-
Sand
-
Optimized eluent from Protocol 1
-
Collection tubes or flasks
-
Apparatus for applying pressure (e.g., a flash chromatography system or an air/nitrogen line with a regulator)
Procedure:
-
Packing the Column:
-
Secure the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance when adding the eluent.
-
-
Loading the Sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading (Recommended for less soluble compounds): Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[9]
-
-
Running the Column:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to force the eluent through the silica gel at a steady rate.
-
Collect fractions in separate tubes.
-
-
Monitoring the Elution:
-
Periodically spot the collected fractions on a TLC plate to monitor the elution of your compound.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
-
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Solvent System (v/v) | Modifier | Target Rf | Notes |
| Silica Gel | Hexanes / Ethyl Acetate (e.g., 70:30 to 50:50) | 0.5-1% Triethylamine | 0.25-0.35 | A good starting point for many compounds of moderate polarity. The triethylamine is crucial to prevent peak tailing due to the basic pyridine nitrogen.[2] |
| Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | 0.5-1% Triethylamine | 0.25-0.35 | For more polar impurities that are not well-separated with Ethyl Acetate/Hexanes. |
| Alumina (Neutral) | Hexanes / Ethyl Acetate (e.g., 80:20 to 60:40) | None | 0.25-0.35 | A good alternative if the compound is unstable on silica gel. The polarity of the eluent may need to be adjusted compared to silica.[2] |
| Reverse-Phase C18 | Acetonitrile / Water or Methanol / Water (Gradient) | 0.1% Formic Acid or TFA | N/A | Suitable for more polar analogs or for analytical HPLC. The acid modifier helps to protonate the pyridine nitrogen, leading to better peak shape. |
Visualizations
Chromatography Workflow Diagram
Caption: A typical workflow for the purification of this compound by flash column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the chromatography of this compound.
References
- What is the best solvent for purifying aldehyde in a column chromatography? (2014).
- How to Column Aldehydes: A Comprehensive Guide. (2025).
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved from [Link]
-
Purification of Pyridine. Chempedia - LookChem. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.).
-
Column chromatography. (n.d.). Retrieved from [Link]
- Overcoming challenges in the purification of pyridine compounds. (2025). BenchChem.
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Retrieved from [Link]
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025).
-
Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (2025). Reddit. Retrieved from [Link]
- Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (n.d.).
- Process for the production of pyridine aldehydes. (1966). Google Patents.
- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate... (n.d.).
-
Pyridine-3-carbaldehyde. Wikipedia. Retrieved from [Link]
- Technical Support Center: Purification of Polar Furan Derivatives by Chrom
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023). PubMed Central. Retrieved from [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
- Synthesis of 6-methylpyridine-3-carbaldehyde. (n.d.).
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Retrieved from [Link]
-
What compounds are unstable in a silica gel column (chromatography). (2016). Reddit. Retrieved from [Link]
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). MDPI.
- Impact of various food ingredients on the retention of furan in foods. (n.d.). PubMed.
-
Pyridine-2-carbaldehyde. Wikipedia. Retrieved from [Link]
-
6-(Furan-2-yl)pyridine-2-carbaldehyde In Stock. Anichem. Retrieved from [Link]
-
New Methods for the Transformation of Furans into Pyridines. SciSpace. Retrieved from [Link]
-
Perfect separation of pyridine and 3-methylpyridine by cucurbit[1]uril. (2025). ResearchGate.
Sources
- 1. chromtech.com [chromtech.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Formylation of 6-(Furan-2-yl)pyridine
Introduction
Welcome to the Technical Support Center guide for the formylation of 6-(furan-2-yl)pyridine. This molecule presents a unique synthetic challenge due to the juxtaposition of an electron-rich, acid-sensitive furan ring and an electron-deficient pyridine ring. Formylation, the introduction of a formyl group (–CHO), is a critical transformation for creating versatile intermediates in pharmaceutical and materials science discovery.[1] However, the inherent properties of the substrate often lead to a narrow window for success, with side reactions being a common frustration for researchers.
This guide is designed to provide in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the underlying chemical principles to help you navigate the complexities of this reaction. We will focus primarily on the Vilsmeier-Haack reaction, the most common and effective method for this transformation.[2]
Reaction Overview: The Formylation Landscape
The formylation of 6-(furan-2-yl)pyridine is an electrophilic aromatic substitution. The furan ring, being significantly more electron-rich than the pyridine ring, is the exclusive site of reaction.[1][3] The Vilsmeier-Haack reaction, which utilizes a chloroiminium ion (the "Vilsmeier reagent") generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is the preferred method.[4][5] The Vilsmeier reagent is a relatively weak electrophile, making it well-suited for highly activated rings like furan but generally unreactive towards deactivated rings like pyridine.[6]
The primary challenge arises from the furan ring's low resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol), which makes it highly susceptible to degradation and ring-opening under the acidic conditions generated during the reaction.[7]
The Target Reaction: Vilsmeier-Haack Formylation
The reaction proceeds via electrophilic attack of the Vilsmeier reagent, typically at the C5 position of the furan ring (alpha to the oxygen and adjacent to the pyridine substituent), which is the most electron-rich and sterically accessible position.[8][9] This forms an iminium ion intermediate, which is then hydrolyzed during aqueous work-up to yield the desired 6-(5-formylfuran-2-yl)picolinaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established palladium-catalyzed cross-coupling methodologies.
Introduction
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura or Stille coupling. These reactions form the crucial carbon-carbon bond between the pyridine and furan rings. While powerful, these methods can present challenges, particularly concerning substrate stability and reaction optimization. This guide will address these issues head-on, providing you with the expertise to achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low to No Product Formation
Observed Issue: TLC or LC-MS analysis shows primarily unreacted starting materials (e.g., 6-halopyridine-3-carbaldehyde) and decomposition products.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) active catalyst may not be generating efficiently or is being deactivated.
-
Causality: Many palladium precursors, like Pd(OAc)₂, require in situ reduction to Pd(0). Incomplete reduction or oxidation by residual air can halt the catalytic cycle.
-
Solution:
-
Use a Pre-catalyst: Employ a modern palladium pre-catalyst that readily forms the active Pd(0) species.
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for at least 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Instability of Furan-2-boronic Acid (Suzuki Coupling): Furan-2-boronic acid is prone to protodeboronation, especially at elevated temperatures.[1]
-
Causality: The C-B bond in furan-2-boronic acid is susceptible to cleavage by protons, a process that is accelerated by heat and aqueous basic conditions. This side reaction consumes your nucleophile, leading to low yields.
-
Solution:
-
Use a Stable Boronic Acid Derivative: Switch to furan-2-boronic acid pinacol ester or potassium 2-furyltrifluoroborate. These derivatives are more stable and slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[1]
-
Lower the Reaction Temperature: If using furan-2-boronic acid directly, attempt the reaction at a lower temperature (e.g., 40-60 °C) with a highly active catalyst system that allows for shorter reaction times.[1]
-
-
-
Inefficient Transmetalation (Stille Coupling): The transfer of the furan group from tin to palladium may be slow.
-
Causality: The rate of transmetalation in Stille couplings can be influenced by the ligands on palladium and the additives used.
-
Solution:
-
Add a Copper(I) Co-catalyst: The addition of CuI can accelerate the transmetalation step.
-
Use a Fluoride Additive: Cesium fluoride (CsF) can also promote the reaction.
-
-
Problem 2: Significant Formation of Byproducts
Observed Issue: TLC or LC-MS analysis shows the desired product along with significant amounts of side products, such as homocoupled furan (bifuran) or dehalogenated pyridine starting material.
Potential Causes & Solutions:
-
Homocoupling of the Organometallic Reagent: This is a common side reaction in both Suzuki and Stille couplings.
-
Causality: Oxidative conditions can lead to the dimerization of the boronic acid or organotin reagent.
-
Solution:
-
Rigorous Degassing: As with low yield issues, ensure your reaction is free of oxygen.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the furan-based nucleophile. A large excess can sometimes favor homocoupling.
-
-
-
Dehalogenation of the Pyridine Electrophile: The halo-group on the pyridine ring is replaced by a hydrogen atom.
-
Causality: This can occur via a competing reaction pathway within the catalytic cycle, often facilitated by trace amounts of water or other proton sources.
-
Solution:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use.
-
Optimize the Base: For Suzuki coupling, consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ to minimize the presence of water.
-
-
Problem 3: Difficult Purification
Observed Issue: The crude product is difficult to purify by column chromatography, with the product co-eluting with impurities.
Potential Causes & Solutions:
-
Residual Tin Byproducts (Stille Coupling): Tributyltin halides are notoriously difficult to remove by standard silica gel chromatography.
-
Causality: Organotin byproducts are often greasy and have similar polarities to the desired product.
-
Solution:
-
Aqueous KF Workup: After the reaction, quench the mixture with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.
-
Triethylamine in Eluent: When running a column, adding a small amount of triethylamine (~1-2%) to the eluent can help to move tin residues along the column.[2]
-
-
-
Close Polarity of Product and Starting Material: The product and the starting 6-halopyridine-3-carbaldehyde may have very similar Rf values on TLC.
-
Causality: The addition of the furan ring may not significantly alter the overall polarity of the molecule.
-
Solution:
-
Optimize Your Solvent System: Systematically screen different solvent systems for column chromatography to achieve better separation. Consider using a gradient elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: Which coupling method is better for this synthesis, Suzuki-Miyaura or Stille?
Both methods are viable for this transformation. The choice often depends on the availability of starting materials and tolerance for certain reagents.
-
Suzuki-Miyaura Coupling:
-
Pros: Boronic acids and their derivatives are generally less toxic than organotin compounds. The reaction conditions are often milder.
-
Cons: Furan-2-boronic acid itself is unstable. Using more stable derivatives is highly recommended.
-
-
Stille Coupling:
Q2: What are the best starting materials for this synthesis?
-
Pyridine Electrophile: 6-Chloropyridine-3-carbaldehyde is a good, cost-effective starting material for Suzuki coupling, though it is less reactive than the bromo or iodo analogues. 6-Bromopyridine-3-carbaldehyde is a good choice for both Suzuki and Stille couplings, offering a good balance of reactivity and stability.
-
Furan Nucleophile:
-
For Suzuki coupling, furan-2-boronic acid pinacol ester is highly recommended over the free boronic acid to avoid decomposition.
-
For Stille coupling, 2-(tributylstannyl)furan is the standard reagent.
-
Q3: What are the typical reaction conditions (catalyst, base, solvent)?
A general starting point for optimization is provided in the table below.
| Reaction Component | Suzuki-Miyaura Coupling | Stille Coupling |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand (if needed) | SPhos, XPhos (especially for chlorides) | PPh₃, AsPh₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Not required |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, DMF, Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. When using TLC, it is helpful to spot the reaction mixture alongside the starting materials to track their consumption and the appearance of the product spot. A UV lamp is necessary for visualization.
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR (in CDCl₃):
-
Aldehyde proton (CHO): ~10.1 ppm (singlet)
-
Pyridine protons: ~9.0 ppm (doublet), ~8.2 ppm (doublet of doublets), ~7.8 ppm (doublet)
-
Furan protons: ~7.6 ppm (doublet of doublets), ~7.2 ppm (doublet of doublets), ~6.5 ppm (doublet of doublets)
-
-
¹³C NMR (in CDCl₃):
-
Aldehyde carbon: ~192 ppm
-
Pyridine and Furan carbons: ~110-160 ppm
-
Experimental Protocols
Below are detailed, step-by-step protocols for the Suzuki-Miyaura and Stille couplings to synthesize this compound.
Protocol 1: Suzuki-Miyaura Coupling (Recommended Method)
This protocol utilizes the more stable furan-2-boronic acid pinacol ester to mitigate decomposition and improve yield.
Workflow Diagram:
Sources
Technical Support Center: Stille Coupling for Furan-Pyridine Synthesis
Document ID: TSC-SP-2026-01A
Topic: Byproducts of Stille Coupling in Furan-Pyridine Synthesis
For Internal and External Use
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Stille cross-coupling reaction to synthesize furan-pyridine scaffolds. As a powerful C-C bond-forming reaction, the Stille coupling is invaluable; however, its application to electron-rich furans and coordinating pyridines presents unique challenges that can lead to byproduct formation and reduced yields.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during your experiments. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful reaction outcomes.
Troubleshooting Guide: Diagnosing and Mitigating Byproduct Formation
This section addresses specific experimental observations in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: I am observing significant amounts of furan-furan and/or pyridine-pyridine homocoupling products. What is causing this and how can I minimize it?
Root Cause Analysis:
Homocoupling is one of the most prevalent side reactions in Stille coupling.[1][2][3] It typically arises from two primary pathways:
-
Reaction with Pd(II) Precatalyst: Two equivalents of your organostannane (e.g., 2-tributylstannylfuran) can react with the Pd(II) precatalyst before it is reduced to the active Pd(0) species, leading to a homocoupled dimer after reductive elimination.[3]
-
Palladium(0) Mediated Pathway: The active Pd(0) catalyst itself can participate in a radical process or undergo side reactions, particularly at elevated temperatures, that result in homocoupling.[3]
The presence of a coordinating heterocycle like pyridine can sometimes exacerbate this issue by altering the electronic properties and stability of the catalytic intermediates.
Mitigation Strategies:
-
Catalyst and Ligand Selection:
-
Use a Pd(0) Source: Start with a well-defined Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step, which can be a source of homocoupling.
-
Employ Bulky, Electron-Rich Ligands: N-heterocyclic carbene (NHC) ligands (e.g., IPr) or bulky phosphine ligands can promote the desired cross-coupling pathway over homocoupling by favoring the formation of monoligated palladium complexes, which are often the active catalytic species.[4][5]
-
-
Reaction Conditions:
-
Lower Reaction Temperature: If thermally stable, running the reaction at a lower temperature can disfavor homocoupling pathways, which often have a higher activation energy.
-
Controlled Addition of Reagents: Slow addition of the organostannane to the reaction mixture can help maintain a low concentration, thereby minimizing the statistical probability of homocoupling.
-
-
Additives:
| Parameter | Recommendation for Reducing Homocoupling | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Pre-formed Pd(0) sources avoid side reactions during in-situ reduction of Pd(II). |
| Ligands | Bulky, electron-rich phosphines or NHCs | Promotes oxidative addition and reductive elimination, outcompeting homocoupling pathways.[4] |
| Temperature | Lowest effective temperature | Minimizes thermal decomposition of catalysts and substrates that can lead to side reactions. |
| Additives | CuI (5-20 mol%) | Accelerates the rate-limiting transmetalation step of the cross-coupling cycle.[6][7] |
Question 2: My starting 2-tributylstannylfuran is being consumed, but I am isolating furan instead of the desired furyl-pyridine product. What is happening?
Root Cause Analysis:
This observation is characteristic of protodestannylation , a common side reaction where the organostannane is cleaved by a proton source to yield the corresponding hydrocarbon (furan in this case) and a tin byproduct.[8]
The furan ring is electron-rich, making the C-Sn bond susceptible to cleavage by even weak acids. Potential proton sources in your reaction mixture can include:
-
Trace amounts of water in solvents or reagents.
-
Acidic impurities in starting materials.
-
Generation of acidic species during the reaction.
Mitigation Strategies:
-
Rigorous Anhydrous Conditions:
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Ensure your DMF, dioxane, or toluene is thoroughly dried.
-
Reagent Handling: Flame-dry glassware and handle all reagents under an inert atmosphere (Argon or Nitrogen).
-
-
Controlling Acidity:
-
Use a Non-coordinating Base: Incorporating a mild, non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) or cesium fluoride (CsF), can neutralize trace acids without interfering with the catalytic cycle. CsF, in particular, can also activate the organostannane, promoting the desired transmetalation.
-
Avoid Acidic Additives: Be cautious with additives that could be or become proton sources.
-
-
Optimize Reaction Parameters:
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent prolonged exposure to conditions that may favor protodestannylation.
-
Visualizing Reaction Pathways
To better understand the processes occurring in your flask, the following diagrams illustrate the desired catalytic cycle and the major off-cycle pathways leading to common byproducts.
Caption: The desired Stille cycle versus off-cycle byproduct pathways.
Frequently Asked Questions (FAQs)
Q1: The pyridine nitrogen seems to be inhibiting my reaction. Is this a known issue?
A: Yes, this is a well-recognized challenge in cross-coupling reactions involving nitrogen-containing heterocycles.[1] The lone pair on the pyridine nitrogen can coordinate to the palladium center. This can lead to catalyst inhibition by forming stable, less reactive complexes, effectively reducing the concentration of the active catalyst. Using bulky ligands can sometimes mitigate this by sterically hindering the coordination of the pyridine nitrogen to the palladium center.
Q2: My furan-containing starting material appears to be degrading, and I'm seeing a lot of dark, insoluble material.
A: Furan rings are known to be sensitive to acidic conditions and can be prone to polymerization or ring-opening, especially at elevated temperatures. The formation of dark, insoluble material often indicates polymerization. To address this, ensure your reaction is run under strictly anhydrous and neutral or slightly basic conditions. Lowering the reaction temperature and using milder catalysts can also be beneficial.
Q3: How do I effectively remove the toxic tributyltin byproducts from my final product?
A: The removal of organotin byproducts is critical. The most common and effective method is an aqueous workup with potassium fluoride (KF).[2][9]
Step-by-Step Protocol for Tin Byproduct Removal:
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
KF Wash: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of KF. Shake the funnel vigorously for at least one minute during each wash.
-
Precipitate Formation: A white, insoluble precipitate of tributyltin fluoride (Bu₃SnF) will often form at the interface of the two layers.
-
Filtration: If a significant amount of precipitate forms, filter the entire biphasic mixture through a pad of Celite® to remove the solid.
-
Final Washes: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: After concentrating the organic layer, further purification by column chromatography may be necessary. Using silica gel treated with triethylamine (1-2%) can help prevent streaking of any remaining basic pyridine-containing product.[2][10]
Caption: Workflow for the removal of organotin byproducts.
References
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Marion, N., & Nolan, S. P. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Dondoni, A., & Ritzen, A. (2010). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Accounts of Chemical Research, 43(4), 582–593.
-
NROChemistry. (n.d.). Stille Coupling. Retrieved January 12, 2026, from [Link]
- Pattar, S. C., et al. (2016). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 81(15), 6345–6353.
- Pérez-Temprano, M. H., Gallego, A. M., Casares, J. A., & Espinet, P. (2011). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Organometallics, 30(23), 6465–6471.
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved January 12, 2026, from [Link]
- Gronowitz, S., & Peters, D. (1990). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Heterocycles, 30(1), 645-658.
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved January 12, 2026, from [Link]
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
-
MDPI. (n.d.). Special Issue : Advances in Cross-Coupling Reactions. Retrieved January 12, 2026, from [Link]
- Kramer, S., & Toste, F. D. (2014). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis.
- The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research.
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules.
- Al-Masri, M., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7058.
-
Organic Chemistry Portal. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2020, August 11). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?. Retrieved January 12, 2026, from [Link]
- Sancassan, F., & Dell'Erba, C. (1983). Synthesis and physical properties of the six furylpyridines. Journal of Heterocyclic Chemistry, 20(4), 931–935.
- Li, X., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
-
ResearchGate. (n.d.). A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. Retrieved January 12, 2026, from [Link]
- Nechaev, M. S., et al. (2018). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. European Journal of Organic Chemistry, 2018(20-21), 2580–2589.
- Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2156–2215.
-
University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Retrieved January 12, 2026, from [Link]
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride.
- Trauner, D., et al. (2022). A Regio- and Diastereoselective Stille Coupling/Intramolecular Diels-Alder Cascade for the Generation of Fused Pyridines and Application in the Synthesis of (+)-Lycopladine A and (-)-Lycoposerramine R.
- Advances in non‐palladium‐catalysed Stille couplings. Applied Organometallic Chemistry.
- Smith, C. D., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 1946–1955.
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemistry of Stille Couplings, as Manifested in Reactions of (Z)-Alkenyl Halides. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. Retrieved January 12, 2026, from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Li, X., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemres.org [orgchemres.org]
- 6. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
"stability of 6-(Furan-2-yl)pyridine-3-carbaldehyde in acidic/basic conditions"
Welcome to the technical support center for 6-(Furan-2-yl)pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Overview of Chemical Stability
This compound is a heterocyclic compound featuring a pyridine ring, a furan ring, and an aldehyde functional group. Its stability is significantly influenced by the pH of the solution. The primary points of reactivity are the furan ring, which is susceptible to acid-catalyzed hydrolysis, and the aldehyde group, which can undergo reactions in both acidic and basic media. The pyridine ring is generally more stable but can be affected by extreme pH and temperature conditions. Understanding these potential degradation pathways is crucial for developing robust analytical methods, designing stable formulations, and interpreting experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
A1: The most probable degradation pathway under acidic conditions is the acid-catalyzed hydrolysis of the furan ring.[1] This process, known as ring opening, is initiated by the protonation of the furan's oxygen atom, followed by nucleophilic attack by water. This can lead to the formation of dicarbonyl compounds, which may further react or polymerize. The rate of this degradation is dependent on the acid concentration and temperature.
Q2: What should I expect to happen when this compound is exposed to strong basic conditions?
A2: In the presence of a strong base (e.g., concentrated NaOH or KOH), this compound is likely to undergo a Cannizzaro reaction.[2][3][4] This is a disproportionation reaction where two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other being reduced to an alcohol. This occurs because the aldehyde lacks α-hydrogens, preventing an aldol condensation.[1] Therefore, you can expect the formation of 6-(furan-2-yl)pyridine-3-carboxylic acid and (6-(furan-2-yl)pyridin-3-yl)methanol. Additionally, at elevated temperatures in alkaline solutions, furan derivatives can undergo degradation and polymerization, leading to the formation of humic substances.[5][6]
Q3: Can the aldehyde group degrade under acidic conditions?
A3: While the furan ring opening is the more prominent reaction in acidic media, the aldehyde group can also be susceptible to certain reactions, though generally less rapidly than under basic conditions. For instance, in the presence of certain nucleophiles and acid catalysts, the formation of acetals could occur if corresponding alcohols are present in the medium. However, significant oxidation or reduction of the aldehyde is less common in typical acidic hydrolytic stress testing.
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation under both acidic and basic conditions. For acid-catalyzed furan ring opening, higher temperatures will significantly increase the rate of hydrolysis.[7] Similarly, the Cannizzaro reaction under basic conditions is also temperature-dependent. Therefore, it is crucial to control the temperature during your experiments and storage.
Q5: Are there any recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be kept away from strong acids and bases. For solutions, it is advisable to use buffered systems at a neutral or slightly acidic pH (around pH 4-6) and to store them at low temperatures (2-8 °C) for short-term use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid decrease in purity of the compound in an acidic mobile phase during HPLC analysis. | The acidic mobile phase is causing the hydrolysis of the furan ring. | - Increase the pH of the mobile phase if your separation allows. - Decrease the temperature of the autosampler and column. - Perform the analysis as quickly as possible after sample preparation. |
| Formation of two new, unexpected peaks in a basic solution. | The compound is undergoing a Cannizzaro reaction. | - Confirm the identity of the new peaks by LC-MS. They are likely the corresponding carboxylic acid and alcohol. - Avoid strongly basic conditions if this reaction is not desired. Use a milder base or a lower temperature. |
| The solution turns dark brown/black under basic conditions, especially with heating. | Polymerization of degradation products (humins) is occurring.[6] | - Lower the temperature of the reaction. - Use a lower concentration of the base. - Work under an inert atmosphere to minimize oxidative side reactions. |
| Inconsistent analytical results between different batches of the compound. | The compound may have degraded during storage. | - Re-test the purity of the starting material before each experiment. - Ensure proper storage conditions are maintained consistently. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
This protocol outlines the procedure for assessing the stability of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), for neutralization
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1 M HCl.
-
To a separate 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 1 M HCl.
-
As a control, add 1 mL of the stock solution to a 10 mL volumetric flask and 5 mL of HPLC grade water.
-
-
Incubation: Incubate all three flasks at 60°C for 24 hours. Protect from light.
-
Neutralization and Dilution: After incubation, cool the flasks to room temperature. Neutralize the acidic samples with an appropriate amount of NaOH solution. Dilute all samples to the 10 mL mark with the mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
Protocol 2: Forced Degradation Study - Basic Hydrolysis
This protocol details the procedure for evaluating the stability of this compound under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrochloric acid (HCl), for neutralization
-
HPLC grade water
-
HPLC grade acetonitrile
-
Standard laboratory glassware
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
In a 10 mL volumetric flask, combine 1 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
In a separate 10 mL volumetric flask, combine 1 mL of the stock solution with 5 mL of 1 M NaOH.
-
Prepare a control sample with 1 mL of the stock solution and 5 mL of HPLC grade water in a 10 mL volumetric flask.
-
-
Incubation: Keep all flasks at room temperature for 8 hours. Protect from light.
-
Neutralization and Dilution: After the incubation period, neutralize the basic samples with HCl solution. Dilute all samples to 10 mL with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Look for the formation of new peaks corresponding to the Cannizzaro reaction products and any other degradants.
Visualizations
Predicted Degradation Pathways
Caption: Workflow for forced degradation studies.
References
- Chenicek, A. G. (1937). The Cannizzaro Reaction of Aromatic Aldehydes. The University of Chicago.
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
- Kumar, V., et al. (2024). Synthetic applications of the Cannizzaro reaction. RSC Advances.
- Milchert, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society.
- Patil, S. K. R., et al. (2021). A mechanistic study on the humic substance formation from 5-(hydroxymethyl)-furfural in alkaline solutions. RSC Advances.
- Li, X., et al. (2016). Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag Catalyst.
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Wittig Reaction with Furan-2-Carbaldehyde Derivatives
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Wittig olefination of furan-2-carbaldehyde and its derivatives. The unique electronic nature and reactivity of the furan scaffold can introduce complexities not always seen with simpler aliphatic or aromatic aldehydes. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these challenges and achieve optimal results.
Conceptual Overview: Why Furan-2-Carbaldehyde is a Special Case
Furan is an electron-rich aromatic heterocycle, which makes it highly reactive towards electrophiles. However, the 2-carbaldehyde group is strongly electron-withdrawing, which deactivates the ring and influences the reactivity of the carbonyl group. This electronic tug-of-war, combined with the potential for the furan ring itself to undergo side reactions under basic or acidic conditions, necessitates careful optimization of the Wittig reaction. Furan-2-carbaldehyde can be sensitive to the strong bases often employed in ylide generation and is prone to side reactions such as polymerization or aldol condensation.[1]
Frequently Asked Questions & Troubleshooting Guides
Q1: My Wittig reaction with furan-2-carbaldehyde is giving a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in Wittig reactions involving furan-2-carbaldehyde often stem from one of three primary issues: ylide instability, aldehyde degradation, or competing side reactions.
Causality & Explanation:
-
Ylide Instability: Non-stabilized ylides (e.g., those derived from simple alkyl halides) are highly reactive and can decompose if not used promptly after generation. They are also sensitive to air and moisture.
-
Aldehyde Degradation: Furan-2-carbaldehyde can be unstable in the presence of strong bases, leading to polymerization or Cannizzaro-type reactions, especially at elevated temperatures.[2] The use of strong organolithium bases like n-BuLi can also lead to competing nucleophilic attack at the furan ring.
-
Aldol Condensation: The aldehyde can undergo self-condensation or condensation with a deprotonated phosphonium salt if the ylide formation is not efficient or if the ylide is not reactive enough.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Experimental Protocols:
-
Optimized Ylide Generation (In Situ):
-
Dry the phosphonium salt under high vacuum for several hours before use.
-
Suspend the phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C.
-
Add a strong base (e.g., n-BuLi, 1.05 eq.) dropwise. A distinct color change (often to deep red or orange) should be observed, indicating ylide formation.
-
Stir for 30-60 minutes at 0 °C.
-
Cool the ylide solution to -78 °C before slowly adding a solution of furan-2-carbaldehyde (1.0 eq.) in anhydrous THF.
-
Q2: I am trying to synthesize an (E)-alkene from furan-2-carbaldehyde, but I am getting a mixture of (E) and (Z) isomers, or predominantly the (Z)-isomer. How can I control the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is primarily dictated by the nature of the phosphonium ylide. For reliable (E)-alkene synthesis, especially with aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is often the superior choice.[3][4]
Causality & Explanation:
-
Non-stabilized Ylides: Ylides bearing alkyl or aryl groups (e.g., from benzyltriphenylphosphonium chloride) are "non-stabilized." The reaction proceeds via a kinetically controlled pathway, favoring a puckered transition state that leads to the syn-oxaphosphetane, which decomposes to the (Z)-alkene.[5][6]
-
Stabilized Ylides: Ylides with an adjacent electron-withdrawing group (EWG), such as an ester or ketone (e.g., (carbethoxymethylene)triphenylphosphorane), are "stabilized." The initial cycloaddition becomes reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the (E)-alkene.[7][8]
-
The HWE Advantage: The Horner-Wadsworth-Emmons reaction, which uses phosphonate esters instead of phosphonium salts, almost exclusively yields (E)-alkenes. The phosphonate-stabilized carbanions are more nucleophilic than their ylide counterparts, and the reaction pathway strongly favors the formation of the intermediate that leads to the (E)-product.[4][9][10]
Stereoselectivity Control Strategy:
Caption: Decision diagram for stereoselective olefination.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for (E)-Ethyl 3-(Furan-2-yl)acrylate
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Cool the resulting clear solution back to 0 °C.
-
Add a solution of furan-2-carbaldehyde (1.0 eq.) in anhydrous THF dropwise over 15 minutes.
-
Stir the reaction at room temperature and monitor by TLC until the aldehyde is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product is typically obtained with high (E)-selectivity.
| Reagent | Molar Eq. | Purpose |
| Furan-2-carbaldehyde | 1.0 | Electrophile |
| Triethyl phosphonoacetate | 1.1 | HWE reagent precursor |
| Sodium Hydride (NaH) | 1.1 | Base for carbanion formation |
| Anhydrous THF | - | Solvent |
Q3: I am having significant difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my furan-containing product. What are the best purification strategies?
A3: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig chemistry due to its moderate polarity and high crystallinity. For furan-containing products, which may have varying polarities, a multi-pronged approach is often necessary.
Causality & Explanation:
-
Physical Properties of TPPO: TPPO is a non-polar solid that is often difficult to separate from the desired alkene product by standard column chromatography, especially if the product has a similar polarity.[11] It is poorly soluble in non-polar solvents like hexanes but soluble in more polar solvents like dichloromethane and ethyl acetate.
Purification Strategies:
-
Precipitation/Crystallization: This is the most straightforward method if your product is significantly less polar than TPPO.
-
Protocol: After workup, concentrate the crude material. Redissolve it in a minimal amount of a solvent like dichloromethane or toluene. Slowly add a non-polar solvent such as hexanes or pentane while stirring. Cooling the mixture to 0 °C or below can enhance the precipitation of TPPO, which can then be removed by filtration.[12]
-
-
Filtration through a Silica Plug: A quick and effective method for less polar products.
-
Protocol: Suspend the crude product in a minimal volume of a non-polar solvent system (e.g., 10% diethyl ether in hexanes). Pass this suspension through a short plug of silica gel, eluting with the same solvent system. The non-polar product should elute while the more polar TPPO is retained on the silica.[13]
-
-
Chemical Scavenging (Complexation): When physical methods fail, especially with more polar products, converting TPPO into a salt can facilitate its removal.
-
Protocol with ZnCl₂: After the reaction, the crude mixture can be dissolved in a polar solvent like ethanol. Addition of a solution of zinc chloride (ZnCl₂) will precipitate the TPPO as a ZnCl₂(TPPO)₂ complex, which can be filtered off.[14] This method is particularly useful when the desired product is soluble in ethanol.
-
| Method | Best For | Key Advantage |
| Precipitation | Non-polar to moderately polar products | Simple, avoids chromatography |
| Silica Plug | Non-polar products | Fast and efficient |
| ZnCl₂ Complexation | Polar products | Effective when co-elution is an issue |
Concluding Remarks
The successful olefination of furan-2-carbaldehyde derivatives is a balance of understanding the substrate's unique reactivity and selecting the appropriate olefination strategy. While the classic Wittig reaction is a powerful tool, its limitations in stereocontrol and purification often make the Horner-Wadsworth-Emmons reaction a more robust and reliable alternative for these substrates, particularly when the (E)-alkene is the desired product. By carefully considering the stability of the ylide, the lability of the aldehyde, and the final purification strategy, researchers can overcome the common hurdles associated with this transformation.
References
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2013, June 14). Why does the unstabilised Wittig reaction selectively form cis alkenes? Retrieved January 12, 2026, from [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2021, May 11). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Schlosser Modification. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 12, 2026, from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved January 12, 2026, from [Link]
-
Chem-Station. (2024, April 6). Wittig Reaction. Retrieved January 12, 2026, from [Link]
-
Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 12, 2026, from [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved January 12, 2026, from [Link]
-
Chem LibreTexts. (2017, February 23). 20. A Solvent Free Wittig Reaction. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2021, May 11). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2017, September 28). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
The Reaction Watch. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 12, 2026, from [Link]
-
Nyugen, K., & Weizman, H. (2007). Solvent Free Wittig Reactions. Journal of Chemical Education, 84(1), 119. Retrieved January 12, 2026, from [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2011). Comparing and taming the reactivity of HWE and Wittig reagents with cyclic hemiacetals. Retrieved January 12, 2026, from [Link]
-
PMC. (2022, March 23). A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (2010). Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2011). Comparing and taming the reactivity of HWE and Wittig reagents with cyclic hemiacetals. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Wittig‐Schlosser reaction. Retrieved January 12, 2026, from [Link]
-
Boston University. (2012, January 3). Wittig Reaction. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Schlosser modification of the Wittig reaction. Retrieved January 12, 2026, from [Link]
-
Typeset. (n.d.). Kinetic and mechanistic aspects of furfural degradation in biorefineries. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved January 12, 2026, from [Link]
-
Reddit. (2021, April 19). Optimization of n-BuLi alkylation of furan. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved January 12, 2026, from [Link]
-
PMC. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Disubstituted Z-Allylic Esters by Wittig-Schlosser Reaction Using Methylenetriphenylphosphorane. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Nb-Based Catalysts for the Valorization of Furfural into Valuable Product through in One-Pot Reaction. Retrieved January 12, 2026, from [Link]
Sources
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- 2. Nb-Based Catalysts for the Valorization of Furfural into Valuable Product through in One-Pot Reaction [mdpi.com]
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Technical Support Center: Palladium Catalyst Removal from 6-(Furan-2-yl)pyridine-3-carbaldehyde
Welcome to the Technical Support Center for the purification of 6-(Furan-2-yl)pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual palladium catalysts from this valuable building block. The presence of palladium, even in trace amounts, can have significant downstream consequences, including catalyst poisoning in subsequent synthetic steps and unacceptable impurity profiles in active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve the stringent purity requirements for your research and development needs.
The unique structure of this compound, containing both a pyridine and a furan ring, presents specific challenges for palladium removal. The nitrogen and oxygen heteroatoms can act as ligands, forming stable complexes with palladium and making its extraction from the reaction mixture difficult.[3] This guide will equip you with the knowledge and practical techniques to overcome these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the removal of palladium from this compound.
Issue 1: High Levels of Residual Palladium After Initial Purification
-
Symptom: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis reveals palladium levels significantly above the acceptable limit (typically <10 ppm for late-stage intermediates and APIs).[1]
-
Potential Cause: Strong coordination of palladium to the furan and pyridine moieties of the target molecule. The lone pairs on the nitrogen of the pyridine and the oxygen of the furan can chelate palladium, rendering simple filtration or a single scavenger treatment ineffective.
-
Solution Strategy: A multi-step approach is often necessary. Consider a primary treatment to remove the bulk of the palladium, followed by a secondary polishing step with a high-affinity scavenger.
Issue 2: Product Loss During Palladium Scavenging
-
Symptom: Significant decrease in the isolated yield of this compound after treatment with a scavenger or activated carbon.
-
Potential Cause: Non-specific adsorption of the product onto the scavenger material. Activated carbon, in particular, can have a high surface area and may adsorb organic molecules, including your product.[3]
-
Solution Strategy:
-
Optimize Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired palladium level. A screening experiment with varying amounts of scavenger can identify the optimal loading.
-
Solvent Selection: The choice of solvent can influence both scavenging efficiency and product adsorption. A solvent in which the product is highly soluble may minimize its adsorption to the scavenger.
-
Alternative Scavengers: Test different types of scavengers. Silica-based scavengers can sometimes be more selective than activated carbon.
-
Issue 3: Formation of Palladium Black
-
Symptom: A black precipitate (palladium black) forms in the reaction mixture, which can be difficult to filter and may indicate catalyst decomposition.[4]
-
Potential Cause: The reaction conditions, such as high temperature or the presence of certain reagents, can cause the palladium catalyst to agglomerate and precipitate as palladium black. Oxygen in the reaction system can also contribute to this issue.[4]
-
Solution Strategy:
-
Degas Solvents: Ensure that all solvents used in the reaction are properly degassed to remove dissolved oxygen.[4]
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Filtration Aid: If palladium black has already formed, use a filtration aid like Celite® to facilitate its removal. A pad of Celite® over a filter paper can effectively trap the fine particles.[5][6]
-
Decision-Making Workflow for Palladium Removal
This workflow provides a structured approach to selecting the most appropriate palladium removal strategy for this compound.
Caption: Decision workflow for palladium removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reactions involving heterocyclic compounds like this compound?
A1: The most prevalent methods include:
-
Adsorption: Utilizing solid-supported scavengers with functional groups that have a high affinity for palladium (e.g., thiol, thiourea, amine).[7][8] Activated carbon is also widely used due to its high surface area and cost-effectiveness.[3][9]
-
Crystallization: This can be a highly effective final purification step to remove trace amounts of palladium and other impurities.[7]
-
Solvent Extraction: In some cases, liquid-liquid extraction with an aqueous solution containing a chelating agent can be employed.[3]
-
Filtration: Passing the reaction mixture through a pad of Celite® or a specialized filter can remove heterogeneous palladium species.[5][6]
Q2: Which type of palladium scavenger is most effective for a molecule with both furan and pyridine rings?
A2: Given the potential for N- and O-coordination from the product, a scavenger with a strong, soft Lewis basic functional group is recommended. Thiol-functionalized silica (SiliaMetS® Thiol) and thiourea-based scavengers are often highly effective for palladium removal.[10][11] It is advisable to screen a small panel of scavengers to identify the most efficient one for your specific reaction conditions.
Q3: How can I quantify the amount of residual palladium in my sample of this compound?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard analytical technique for quantifying trace levels of elemental impurities, including palladium, in pharmaceutical and chemical samples.[7][12] It offers high sensitivity and accuracy, with detection limits in the parts-per-billion (ppb) range. For a more rapid, semi-quantitative assessment during process development, colorimetric or fluorometric methods can also be utilized.[12][13]
Q4: Can I use a combination of palladium removal techniques?
A4: Yes, a multi-step approach is often the most effective strategy. For example, an initial filtration through Celite® to remove precipitated palladium can be followed by treatment with a high-affinity scavenger to capture soluble palladium species. A final recrystallization can then be performed to achieve the highest possible purity.[8]
Q5: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A5: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for elemental impurities. Palladium is considered a metal of significant toxicological concern, and for oral drug products, the permitted daily exposure (PDE) is typically low, translating to a concentration limit often in the range of 10 ppm in the API.[1]
Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
This protocol is suitable for a first-pass, bulk removal of palladium.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) at a concentration of approximately 50-100 mg/mL.
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical starting amount is 10-20 wt% relative to the crude product.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel to remove the activated carbon.
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium content using ICP-MS.
Protocol 2: Palladium Scavenging with Thiol-Functionalized Silica
This protocol is ideal for a polishing step to remove low levels of residual palladium.
-
Dilution: Dilute the crude reaction mixture or the product from a previous purification step with a suitable organic solvent (e.g., 5-10 volumes).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the diluted mixture. A typical starting amount is 5-10 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 4-16 hours.
-
Filtration: Prepare a small pad of Celite® in a Büchner funnel and filter the mixture to remove the scavenger-bound palladium.
-
Washing: Wash the filter cake with a small amount of fresh solvent.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium concentration by ICP-MS.
| Method | Typical Loading | Advantages | Disadvantages |
| Activated Carbon | 10-50 wt% | Inexpensive, effective for a wide range of palladium species.[3][14] | Can lead to product loss through non-specific adsorption.[3] |
| Thiol Scavengers | 5-15 eq. (to Pd) | High affinity and selectivity for palladium.[10][15] | Higher cost compared to activated carbon. |
| Thiourea Scavengers | 5-15 eq. (to Pd) | Versatile for various forms of palladium.[11][16] | Can sometimes be more challenging to filter. |
| Crystallization | N/A | Highly effective for final polishing, removes other impurities. | Can result in yield loss in the mother liquor.[7] |
References
-
Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1553-1559. Retrieved from [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1785–1803. Retrieved from [Link]
-
Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]
-
Koide, K., et al. (2011). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 15(4), 895-903. Retrieved from [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Biologically Active Molecules (pp. 433-454). John Wiley & Sons. Retrieved from [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. Retrieved from [Link]
-
How can i remove palladium Pd catalyst easily? (2015). ResearchGate. Retrieved from [Link]
-
Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. Retrieved from [Link]
-
Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. (2022). Journal of Environmental Chemical Engineering, 10(4), 108004. Retrieved from [Link]
-
Palladium on carbon. (n.d.). In Wikipedia. Retrieved from [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). Organic Process Research & Development, 12(5), 815–820. Retrieved from [Link]
- Method of removing palladium. (2006). U.S. Patent No. 7,084,287 B2.
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017). Organic Process Research & Development, 21(12), 1951–1955. Retrieved from [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved from [Link]
-
Formation of palladium black during Suzuki coupling. (2022). Reddit. Retrieved from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters, 13(3), 444–450. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Welcome to the technical support center for the scale-up synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, safe, and efficient process.
Section 1: Frequently Asked Questions (FAQs) - Strategic Planning for Scale-Up
This section addresses high-level strategic decisions that are critical before embarking on a scale-up campaign.
Q1: What are the most viable synthetic routes for the large-scale production of this compound?
A1: For constructing the C-C bond between the pyridine and furan rings, palladium-catalyzed cross-coupling reactions are the industry standard. The two most prominent methods are the Suzuki-Miyaura coupling and the Stille coupling.
-
Suzuki-Miyaura Coupling: This is generally the preferred method for scale-up. It involves the reaction of a halo-pyridine derivative with furan-2-boronic acid or its esters.[1][2] The key advantages are the relatively low toxicity of boron reagents, their stability, and the vast literature available for troubleshooting and optimization.[3]
-
Stille Coupling: This route couples a halo-pyridine with an organostannane (e.g., 2-(tributylstannyl)furan). While often highly efficient and tolerant of many functional groups, the acute toxicity and difficulty in removing organotin byproducts present significant challenges for pharmaceutical applications and waste management at scale.[4][5][6]
For these reasons, this guide will focus primarily on the Suzuki-Miyaura coupling as the more practical and environmentally benign approach for scale-up.
Q2: Which starting materials are recommended for a cost-effective and scalable process?
A2: The choice of starting materials is a balance between reactivity, cost, and availability. The common precursors are 6-halopyridine-3-carbaldehyde and a furan-2-boronic acid derivative.
-
Pyridine Electrophile: 6-Chloropyridine-3-carbaldehyde is the most economically advantageous starting material.[7][8] However, aryl chlorides are less reactive in oxidative addition to the palladium catalyst compared to bromides or iodides.[1][3] This often necessitates the use of more specialized, electron-rich and bulky ligands to achieve good reaction rates.[9][10] 6-Bromopyridine-3-carbaldehyde offers higher reactivity, potentially allowing for lower catalyst loadings and milder conditions, but comes at a higher cost. For initial scale-up, the bromo- derivative may be easier to implement, with a later-stage process optimization effort focused on enabling the chloro- analogue.
-
Furan Nucleophile: Furan-2-boronic acid is commercially available and typically used.[11] However, boronic acids can be prone to decomposition via protodeboronation, especially at elevated temperatures.[12] For improved stability, using a boronate ester, such as the pinacol ester (furan-2-boronic acid pinacol ester), is a common and effective strategy in process development.
Q3: What are the primary safety and handling considerations for this process at scale?
A3: Scaling up introduces safety concerns that are negligible at the bench.
-
Exotherms: Palladium-catalyzed coupling reactions can be exothermic. Heat removal becomes less efficient as the reactor volume increases. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential to understand the heat flow profile and design adequate cooling capacity to prevent thermal runaway.
-
Reagent Handling: Handling large quantities of palladium catalysts (often pyrophoric on carbon), phosphine ligands (air-sensitive and toxic), and solvents requires appropriate engineering controls, such as closed-transfer systems and nitrogen blanketing.
-
Hydrogen Gas: If a palladium-on-carbon catalyst is used, there is a risk of hydrogen gas evolution during the reaction or work-up, which can create a flammable atmosphere in the reactor headspace. Inerting the reactor is critical.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides specific advice for problems you may encounter during the synthesis.
Problem Area: Low or Stalled Reaction Conversion
Q: My Suzuki-Miyaura coupling has stalled at 70% conversion according to HPLC analysis. What are the likely causes and how can I resolve this?
A: A stalled reaction is one of the most common scale-up challenges. The root cause is often related to catalyst deactivation or suboptimal reaction parameters.
Initial Diagnostic Checks:
-
Catalyst Activity: Has the catalyst been compromised? The formation of palladium black is a visual indicator of catalyst decomposition.[13]
-
Base Efficacy: Is the base sufficiently soluble and active? The base is crucial for activating the boronic acid for transmetalation.[2][12]
-
Reagent Purity: Are the starting materials and solvents anhydrous (if required)? Water can promote unwanted side reactions.[12]
Troubleshooting Steps:
-
Inadequate Mixing: At scale, ensuring proper mixing of multiphasic systems (e.g., solid base, organic solvent, aqueous phase) is critical. Increase the agitation speed and check if the solid base has settled at the bottom of the reactor.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. The optimal temperature is a trade-off. Consider running a temperature screen (e.g., 80-110 °C) at the lab scale to find the sweet spot.[12]
-
Base Selection: If using an inorganic base like K₂CO₃ or K₃PO₄ with an organic solvent, the reaction is often phase-limited. Using a soluble organic base (e.g., an amine base) or adding a phase-transfer catalyst might improve performance. Ensure the base is strong enough to facilitate transmetalation.[12]
-
Catalyst Spiking: If you suspect catalyst deactivation, a small "spike" of fresh catalyst and ligand can sometimes restart a stalled reaction. However, this is not ideal for a robust process and indicates an underlying stability issue that needs to be addressed.
Problem Area: Significant Side Product Formation
Q: HPLC analysis shows two major byproducts: 2,2'-bifuran and 6,6'-dichloro-3,3'-bipyridinecarboxaldehyde. How can I minimize this homocoupling?
A: Homocoupling arises from the reaction of two molecules of the same coupling partner (e.g., two boronic acids or two aryl halides). It is often linked to issues with the catalytic cycle.
Causality & Mitigation:
-
Oxygen Contamination: The primary cause of boronic acid homocoupling is often the presence of oxygen, which can interfere with the palladium catalyst. Ensure the reaction mixture is thoroughly degassed before heating and that a positive pressure of an inert gas (nitrogen or argon) is maintained throughout the process.[12]
-
Incorrect Stoichiometry: An excess of the boronic acid can sometimes lead to homocoupling. While a slight excess (e.g., 1.1-1.3 equivalents) is common to drive the reaction to completion, a large excess should be avoided.
-
Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus undesired side reactions. Screening different ligands (e.g., SPhos, XPhos, RuPhos) may identify a system less prone to homocoupling.
Q: I am observing significant amounts of furan as a byproduct, suggesting protodeboronation is occurring. How can I prevent this?
A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[12] It is a common issue with electron-rich heteroaryl boronic acids like furan-2-boronic acid.
Causality & Mitigation:
-
Excess Water/Protic Sources: This is the most common cause. While some Suzuki reactions tolerate water, excess water, especially at high temperatures and with certain bases, can accelerate this side reaction.[12] Use anhydrous solvents and reagents if this is a persistent issue.
-
High Temperatures: Extended reaction times at elevated temperatures can promote protodeboronation. A more active catalyst system that allows for lower reaction temperatures or shorter reaction times is beneficial.
-
Base Strength: Very strong bases can sometimes exacerbate the issue. Using a milder base like KF or Cs₂CO₃ might be advantageous.[14]
-
Use of Boronate Esters: As mentioned in the FAQs, switching from the boronic acid to a more stable boronate ester (e.g., pinacol ester) is a highly effective strategy to mitigate protodeboronation.
Problem Area: Work-up and Purification
Q: My product is proving difficult to isolate. The work-up forms a persistent emulsion, and column chromatography gives poor separation at scale.
A: Purification is often the bottleneck in scaling up. The polar nature of the aldehyde functional group can lead to these challenges.
Troubleshooting Strategies:
-
Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) during the aqueous wash to increase the ionic strength of the aqueous phase, which often helps break emulsions. If that fails, filtration through a pad of Celite® can be effective.
-
Alternative to Chromatography - Crystallization: The most scalable and cost-effective purification method is crystallization. Conduct a thorough solvent screening to identify a suitable solvent or solvent system (e.g., isopropanol/water, ethyl acetate/heptane) that allows for the selective crystallization of the desired product, leaving impurities in the mother liquor.
-
Impurity Removal via pH Adjustment: If you have basic impurities (e.g., from the pyridine starting material), an acidic wash (e.g., dilute HCl) during work-up can extract them into the aqueous layer. Conversely, an acidic impurity could be removed with a basic wash (e.g., NaHCO₃ solution).
Section 3: Protocols and Data
Experimental Workflow Visualization
Caption: High-level workflow for the scale-up synthesis.
Table 1: Comparison of Key Reaction Parameters for Suzuki-Miyaura Scale-Up
| Parameter | Laboratory Scale (1-10 g) | Pilot / Manufacturing Scale (1-100+ kg) | Rationale for Change |
| Catalyst Loading | 1-5 mol% | 0.05-0.5 mol% | Cost of goods (COGs) is critical at scale. Extensive optimization is performed to minimize precious metal usage. |
| Solvent | Dioxane, THF, DMF | Toluene, 2-MeTHF, CPME, Isopropanol (IPA) | Safety, environmental regulations, and ease of recovery drive solvent selection towards greener and higher boiling point options.[12] |
| Base | Cs₂CO₃, K₃PO₄, NaOEt | K₂CO₃, K₃PO₄ (aq. solution) | Cost and ease of handling. Aqueous solutions are often easier to charge to a large reactor than fine powders. |
| Purification | Flash Chromatography | Crystallization / Distillation | Chromatography is generally not economically viable for large quantities of final products. |
| Monitoring | TLC / LC-MS | HPLC / UPLC | Quantitative, validated analytical methods are required for in-process control (IPC) and final product release. |
Protocol: Illustrative Scale-Up Synthesis via Suzuki-Miyaura Coupling
Warning: This protocol is for illustrative purposes only. All scale-up activities must be preceded by a thorough risk assessment and process safety evaluation.
Equipment: 100 L glass-lined jacketed reactor with overhead agitation, temperature probe, condenser, and nitrogen inlet/outlet.
Procedure:
-
Reactor Inerting: Purge the 100 L reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging:
-
Charge 6-bromopyridine-3-carbaldehyde (5.00 kg, 1.0 equiv).
-
Charge furan-2-boronic acid pinacol ester (6.80 kg, 1.2 equiv).
-
Charge toluene (40 L) and isopropanol (10 L). Begin agitation.
-
-
Degassing: Sparge nitrogen gas through the stirred solution for 45 minutes to remove dissolved oxygen.
-
Base and Catalyst Addition:
-
Prepare a solution of potassium carbonate (K₂CO₃) (7.45 kg, 2.0 equiv) in deionized water (15 L). Charge this aqueous solution to the reactor.
-
In a separate, inerted glovebox, prepare the catalyst charge: Pd(OAc)₂ (30 g, 0.05 mol%) and SPhos (110 g, 0.1 mol%). Add this solid mixture to the reactor through a charging port under a strong nitrogen flow.
-
-
Reaction:
-
Heat the reactor contents to 95 °C using the jacket heating system.
-
Maintain the reaction at 95 °C, monitoring the progress every 2 hours via HPLC (IPC). The reaction is typically complete within 8-12 hours.
-
-
Work-up:
-
Once complete (<1% starting material remaining), cool the reactor to 25 °C.
-
Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer with 20 L of 10% brine solution. Separate the layers.
-
-
Isolation:
-
Concentrate the organic layer under vacuum to a volume of ~15 L.
-
Add n-heptane (30 L) slowly to the warm solution to induce crystallization.
-
Cool the slurry slowly to 0-5 °C and hold for 4 hours.
-
Filter the solid product using a Nutsche filter dryer.
-
Wash the filter cake with cold heptane (10 L).
-
Dry the product under vacuum at 40 °C until a constant weight is achieved.
-
Troubleshooting Logic Diagram
Caption: Decision tree for diagnosing low conversion issues.
References
-
Valente, C., et al. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 2011. Available from: [Link]
-
ResearchGate. Optimal reaction conditions for pyridine synthesis in riser reactor. Available from: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. Available from: [Link]
-
Royal Society of Chemistry. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing, 2023. Available from: [Link]
-
American Chemical Society. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
National Institutes of Health. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available from: [Link]
-
MDPI. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Available from: [Link]
- Google Patents. Method of producing 5-formyl-2-furylboronic acid.
-
ResearchGate. Optimization of reaction conditions for the synthesis of pyrazolopyridine. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- Google Patents. Method of producing 5-formyl-2-furylboronic acid.
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
National Institutes of Health. 6-Chloropyridine-3-carbaldehyde. PubChem. Available from: [Link]
-
Wikipedia. Stille reaction. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Stille Coupling. Available from: [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
National Institutes of Health. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC. Available from: [Link]
-
Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
MDPI. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Available from: [Link]
-
Wikipedia. Pyridine-3-carbaldehyde. Available from: [Link]
-
National Institutes of Health. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Available from: [Link]
-
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]
-
ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde. Available from: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions | PDF [slideshare.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. B23842.03 [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Decomposition of 6-(Furan-2-yl)pyridine-3-carbaldehyde During Workup
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common and often frustrating issue of decomposition of 6-(Furan-2-yl)pyridine-3-carbaldehyde during experimental workup. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to ensure the stability and purity of your compound.
Understanding the Instability of this compound
The decomposition of this compound during workup is a multifaceted problem arising from the inherent chemical sensitivities of its constituent parts: the furan ring, the aldehyde group, and the pyridine ring. A successful workup strategy hinges on understanding and mitigating the specific reactions that lead to degradation.
Core Instabilities:
-
Acid-Sensitive Furan Ring: The furan moiety is notoriously susceptible to acidic conditions, which can catalyze ring-opening reactions. This is a primary pathway for decomposition, especially during aqueous acidic washes.
-
Reactive Aldehyde Group: Aldehydes are prone to oxidation, especially when exposed to air over extended periods, converting the desired aldehyde to the corresponding carboxylic acid. They can also undergo various side reactions under both acidic and basic conditions.
-
Pyridine Functionality: While generally stable, the pyridine nitrogen can be protonated in acidic media, altering the electronic properties of the molecule and potentially influencing the stability of the adjacent furan ring and the carbaldehyde group.
This guide will walk you through a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture turns dark brown or black during aqueous acidic workup. What is happening and how can I prevent it?
A1: Probable Cause and Mechanism
A dark coloration is a classic indicator of furan ring decomposition. Under acidic conditions, the furan ring can undergo protonation, leading to a cascade of reactions that result in ring-opening and subsequent polymerization, forming highly colored, insoluble materials often referred to as "humins."
Troubleshooting Workflow: Acid-Sensitive Workup
Caption: Troubleshooting workflow for acid-sensitive workups.
Recommended Solutions:
-
Avoid Strong Acids: Do not use strong mineral acids like HCl or H₂SO₄ for washing or pH adjustment.
-
Use Mildly Acidic or Neutral Washes:
-
A saturated aqueous solution of ammonium chloride (NH₄Cl) can be a suitable alternative for neutralizing basic reaction mixtures without causing significant furan decomposition.
-
Simple washes with deionized water or brine (saturated NaCl solution) are often sufficient to remove many inorganic impurities.[1]
-
-
Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at a low temperature to minimize the contact time between your compound and the acidic aqueous phase.
-
Direct Purification: In some cases, it may be possible to bypass an aqueous workup altogether. After removing the reaction solvent under reduced pressure, the crude product can be directly subjected to column chromatography.
Q2: I'm observing a new spot on my TLC that is more polar than my product, and my yield is low. What could this be?
A2: Probable Cause and Mechanism
This is a common sign of oxidation of the aldehyde to the corresponding carboxylic acid, 6-(Furan-2-yl)pyridine-3-carboxylic acid. Aldehydes are susceptible to air oxidation, which can be accelerated by the presence of residual metal catalysts from a preceding reaction (e.g., palladium from a Suzuki coupling) or prolonged exposure to air during workup and purification.
Troubleshooting Workflow: Aldehyde Oxidation
Caption: Troubleshooting workflow for aldehyde oxidation.
Recommended Solutions:
-
Inert Atmosphere: Whenever possible, conduct the workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by bubbling with nitrogen or argon for extractions.
-
Prompt Purification: Purify the crude product as soon as possible after the workup. If storage is necessary, keep it under an inert atmosphere at a low temperature.
-
Purification via Bisulfite Adduct: For a highly effective purification that also protects the aldehyde from oxidation, consider forming the bisulfite adduct.[2][3][4] This method is particularly useful for separating the aldehyde from non-aldehyde impurities.
Detailed Experimental Protocols
Protocol 1: Mild Aqueous Workup for this compound
This protocol is designed to minimize acid-catalyzed decomposition of the furan ring.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed under basic conditions, quench by slowly adding a saturated aqueous solution of NH₄Cl. If the reaction was neutral, proceed to the next step.
-
Extraction: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with deionized water (2 x volume of organic layer).
-
Wash the organic layer with brine (1 x volume of organic layer) to aid in the removal of water.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<40 °C).
Protocol 2: Purification of this compound via its Bisulfite Adduct
This protocol is highly recommended for removing stubborn impurities and preventing oxidation.[2][3][4][5]
-
Adduct Formation:
-
Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or THF.[2]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours at room temperature. The formation of a white precipitate (the bisulfite adduct) may be observed.
-
-
Isolation of the Adduct:
-
If a precipitate forms, collect it by filtration and wash with a small amount of cold ethanol and then diethyl ether.
-
If no precipitate forms, or if it is incomplete, transfer the mixture to a separatory funnel, add an immiscible organic solvent (e.g., ethyl acetate), and separate the layers. The bisulfite adduct will be in the aqueous layer.[2] Wash the aqueous layer with the organic solvent to remove non-aldehyde impurities.
-
-
Regeneration of the Aldehyde:
-
Aqueous Method: To the isolated solid adduct or the aqueous layer containing the adduct, add an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) portion-wise until the evolution of SO₂ gas ceases and the aqueous layer is basic (pH > 8).
-
Nonaqueous Method (for base-sensitive compounds): For aldehydes that are sensitive to basic conditions, a nonaqueous regeneration can be performed by treating the bisulfite adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile.[6]
-
-
Final Extraction and Isolation: Extract the regenerated aldehyde into the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Data Summary Table
| Issue | Observation | Probable Cause | Recommended Solution |
| Furan Decomposition | Darkening of the reaction mixture (brown/black), formation of insoluble material. | Acid-catalyzed ring-opening of the furan moiety. | Use mild (sat. aq. NH₄Cl) or neutral (water, brine) washes. Minimize contact time with any acidic solutions. |
| Aldehyde Oxidation | Appearance of a new, more polar spot on TLC. Low yield of the desired product. | Air oxidation of the aldehyde to the corresponding carboxylic acid. | Workup under an inert atmosphere. Use degassed solvents. Purify promptly. |
| Poor Separation during Chromatography | Streaking of the product spot on the TLC plate. Co-elution of impurities. | The compound is polar and may interact strongly with silica gel. | Use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent). Consider using a different stationary phase like alumina. |
| Low Recovery After Workup | The desired product is not found in the organic layer. | The compound may be partially soluble in the aqueous layer, especially if the aqueous phase is acidic (protonation of the pyridine nitrogen). | Neutralize the aqueous washes before extraction. Back-extract the aqueous layers with fresh organic solvent. |
References
-
Workup: Aldehydes - Department of Chemistry: University of Rochester. Available at: [Link]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. Available at: [Link]
-
How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? - ResearchGate. Available at: [Link]
- A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole - Google Patents.
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry: University of Rochester. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman Institute of Technology. Available at: [Link]
-
Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Publishing. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents - University of Rochester. Available at: [Link]
-
Reaction Work-Ups - Chemistry LibreTexts. Available at: [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - ResearchGate. Available at: [Link]
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PubMed Central. Available at: [Link]
-
synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides - Organic Syntheses. Available at: [Link]
-
Clauson-Kaas, N., & Nedenskov, P. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica, 9, 14-16. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Managing Homocoupling in Suzuki Reactions of Pyridine Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using pyridine boronic acids as coupling partners. The inherent properties of these valuable reagents can often lead to frustrating side reactions, most notably the formation of homocoupled bipyridyl impurities.
This document provides a structured, in-depth resource to help you understand, troubleshoot, and ultimately suppress this undesired reaction pathway. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions surrounding homocoupling in the context of pyridine boronic acids.
Q1: What exactly is boronic acid homocoupling in a Suzuki reaction?
A1: Boronic acid homocoupling is a common side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct (e.g., a bipyridine).[1] This process competes directly with the desired cross-coupling reaction between the boronic acid and the aryl halide. The result is a reduction in the yield of your target molecule and the introduction of a structurally similar impurity that can be challenging to separate during purification.[1][2]
Q2: What are the primary chemical mechanisms that drive this unwanted homocoupling?
A2: Homocoupling is primarily driven by two interconnected mechanisms:
-
Oxygen-Mediated Oxidation: The presence of dissolved oxygen in the reaction mixture is a major contributor.[3] Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This newly formed Pd(II) is the key culprit in the second mechanism.[1][2]
-
Pd(II)-Mediated Coupling: Unlike the catalytically active Pd(0), Pd(II) species can react stoichiometrically with two molecules of the boronic acid. This reaction forms the homocoupled product and, in the process, reduces the palladium back to Pd(0), which can re-enter the desired catalytic cycle.[4] This is particularly problematic if you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), as the initial reduction to Pd(0) can be accomplished by homocoupling the boronic acid before the cross-coupling even begins.[2][5]
Q3: Why are pyridine boronic acids especially prone to homocoupling and other side reactions?
A3: Pyridine boronic acids present a unique set of challenges due to the electronic nature of the pyridine ring:
-
Lewis Basicity: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate directly to the palladium catalyst. This coordination can inhibit catalytic activity or alter the catalyst's behavior, potentially favoring side reactions.[6]
-
Electronic Deficiency & Instability: As π-deficient heterocycles, pyridines can be challenging substrates that slow down key steps in the catalytic cycle.[6] More importantly, they are highly susceptible to a competing side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[5][7] This decomposition is often accelerated under the basic, heated conditions of the Suzuki reaction, reducing the effective concentration of the nucleophile available for cross-coupling.[8] The instability, particularly of 2-pyridyl boronic acids, is a well-documented challenge.[6][7]
Q4: How can I quickly assess if homocoupling is a major problem in my reaction?
A4: You can identify homocoupling by analyzing your crude reaction mixture using standard techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for a significant byproduct with a molecular weight corresponding to the dimer of the organic group from your pyridine boronic acid.[1] For example, if you are using pyridine-3-boronic acid, the homocoupled product would be 3,3'-bipyridine.
Part 2: Troubleshooting Guide - A Systematic Approach to Suppression
If you have confirmed that homocoupling is compromising your reaction, use this guide to systematically diagnose and resolve the issue.
Diagram 1: The Competing Pathways
Issue: Significant Formation of Bipyridyl Homocoupling Product
This is the most common issue. The following potential causes are listed in order of likelihood and ease of resolution.
-
Possible Cause A: Oxygen in the Reaction Mixture
-
Why it happens: As shown in Diagram 1, dissolved oxygen is a primary culprit, oxidizing the active Pd(0) catalyst to the problematic Pd(II) state.[1][4] Even a reactor headspace that has been briefly flushed with inert gas can contain significant amounts of residual oxygen.[9]
-
Solution: Rigorous Deoxygenation. Standard inert gas flushing is often insufficient. Employ more robust methods:
-
Subsurface Sparge: Bubble an inert gas (argon or nitrogen) directly through the solvent for an extended period (30-60 minutes) before adding the catalyst and reagents.[1][4] This is highly effective at removing dissolved gases.
-
Freeze-Pump-Thaw: For maximum oxygen removal, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.[10]
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of inert gas for its entire duration using a balloon or manifold.
-
-
-
Possible Cause B: Presence of Palladium(II) Species
-
Why it happens: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) requires an in situ reduction to Pd(0). The boronic acid itself can act as the reductant, leading to inevitable homocoupling at the start of the reaction.[2]
-
Solutions:
-
Use a Pd(0) Source: Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. These sources do not require a reduction step and can enter the catalytic cycle directly.[1][2]
-
Employ Modern Precatalysts: Buchwald's G3/G4 or PEPPSI-type precatalysts are specifically designed for the clean, efficient, and rapid generation of the active monoligated Pd(0) species, minimizing the lifetime of any species that could cause side reactions.[2]
-
Add a Mild Reducing Agent: The addition of a mild reductant like potassium formate (HCO₂K) has been shown to suppress homocoupling.[4][11] It is thought to reduce any stray Pd(II) to Pd(0) without interfering with the main cycle.
-
-
-
Possible Cause C: Suboptimal Ligand Choice
-
Why it happens: The ligand dictates the steric and electronic environment around the palladium center. Small, electron-poor ligands may not sufficiently promote the final, desired reductive elimination step, allowing more time for side reactions.
-
Solution: Use Bulky, Electron-Rich Ligands. These ligands are the cornerstone of modern cross-coupling chemistry for a reason.[12]
-
Buchwald-type Biaryl Phosphines (e.g., SPhos, XPhos, RuPhos): Their large steric bulk physically hinders the approach of two boronic acid molecules to the palladium center, disfavoring homocoupling. Their strong electron-donating ability accelerates the rate-limiting oxidative addition and the final reductive elimination step, increasing the turnover of the desired cycle.[2][13]
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes): These are even stronger electron donors than phosphines and are also sterically demanding, offering a powerful alternative for challenging couplings.[2][13]
-
-
-
Possible Cause D: Inherent Instability of the Pyridine Boronic Acid
-
Why it happens: As discussed, pyridine boronic acids can be unstable under reaction conditions, leading to decomposition (protodeboronation).[8] Paradoxically, having a high concentration of this unstable reagent at the beginning of the reaction can favor side reactions like homocoupling.
-
Solutions:
-
Use a More Stable Boronic Acid Surrogate: Instead of the free boronic acid, use a more robust derivative. These act as "masked" forms of the boronic acid.
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, crystalline solids that are now commercially available or easily prepared. Under the reaction conditions, they undergo a slow hydrolysis to release the boronic acid in a controlled manner.[8][14] This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid low, dramatically suppressing both homocoupling and protodeboronation.[8]
-
Potassium Trifluoroborates (-BF₃K): These salts are air-stable, crystalline solids that often show improved performance and stability over boronic acids.[15]
-
Pinacol Esters (-Bpin): While often used, they can sometimes be less reactive than the corresponding boronic acid.[16]
-
-
Slow Addition: If you must use the free boronic acid, adding it slowly over the course of the reaction via syringe pump can mimic a "slow-release" and help suppress homocoupling.[9]
-
-
Part 3: Data & Comparative Analysis
Table 1: Comparison of Palladium Sources and their Impact on Homocoupling Potential
| Palladium Source | Oxidation State | Homocoupling Potential | Rationale | Recommended Use |
| Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(II) | High | Requires in situ reduction to Pd(0), which can proceed via homocoupling of the boronic acid.[2] | Not recommended for sensitive substrates. |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Low | Directly enters the catalytic cycle as active Pd(0), bypassing the problematic reduction step.[1] | Good starting point, but can be sensitive to air. |
| Buchwald Precatalysts (G3/G4) | Pd(II) | Very Low | Designed for rapid, clean conversion to a highly active monoligated Pd(0) species, outcompeting side reactions.[2] | Excellent choice for difficult or sensitive couplings. |
| PEPPSI™ Precatalysts | Pd(II) | Very Low | Utilizes an NHC ligand for high stability and activity; efficiently generates the active catalyst.[5] | Excellent choice, particularly with NHC ligands. |
Table 2: Troubleshooting Summary - Causes and Corrective Actions
| Symptom | Probable Cause | Primary Corrective Action | Secondary Actions |
| High Homocoupling | Oxygen Contamination | Rigorously degas solvents (subsurface sparge or freeze-pump-thaw).[1] | Maintain a positive pressure of inert gas throughout. |
| High Homocoupling | Pd(II) Species Present | Switch from a Pd(II) source to a Pd(0) source or a modern precatalyst (e.g., Buchwald G3).[2] | Add a mild reducing agent like potassium formate.[4] |
| Low Yield & Homocoupling | Inefficient Catalyst | Use a bulky, electron-rich ligand (e.g., SPhos, XPhos).[2][17] | Screen a panel of ligands to find the optimal choice. |
| Low Yield & Protodeboronation | Boronic Acid Instability | Switch to a stable surrogate, such as a MIDA boronate, for slow-release.[8][14] | Use anhydrous conditions with a base like K₃PO₄; lower reaction temperature.[2][18] |
Part 4: Optimized Experimental Protocols
Protocol 1: General Procedure for Minimized Homocoupling
This protocol incorporates best practices for a typical Suzuki-Miyaura coupling involving a pyridine boronic acid and an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the pyridine boronic acid or MIDA boronate (1.2 equiv), a finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).
-
Deoxygenation: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add the reaction solvent (e.g., 1,4-dioxane or toluene), which has been rigorously deoxygenated beforehand via subsurface sparging for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide has been consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Troubleshooting Workflow
Part 5: References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Malig, G. et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. [Link]
-
Malig, G. et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Miller, W. D. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Miller, W. D. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Thomas, A. A. & Jheengut, V. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Gillis, E. P. et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Gillis, E. P. et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. reddit.com [reddit.com]
Technical Support Center: Synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals encountering challenges in this specific synthesis. We will explore the critical role of solvent systems, troubleshoot common experimental issues, and provide optimized protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most prevalent and versatile methods for constructing the C-C bond between the pyridine and furan rings are palladium-catalyzed cross-coupling reactions. The two most common choices are the Suzuki-Miyaura coupling and the Stille coupling.[1][2]
-
Suzuki-Miyaura Coupling: This reaction couples a pyridine halide (e.g., 6-chloropyridine-3-carbaldehyde) with a furan-organoboron reagent (e.g., furan-2-ylboronic acid). It is widely favored due to the relatively low toxicity and stability of the boronic acid reagents.[1]
-
Stille Coupling: This method involves the reaction of a pyridine halide with an organotin compound (e.g., 2-(tributylstannyl)furan). While effective, the high toxicity of organostannane reagents is a significant drawback.[2][3]
The choice between these methods often depends on substrate availability, functional group tolerance, and laboratory safety protocols. This guide will focus primarily on the Suzuki-Miyaura coupling due to its broader applicability and more favorable safety profile.
Q2: Why is solvent selection so critical for this specific Suzuki coupling?
Solvent choice is paramount as it directly influences nearly every aspect of the reaction's success. For the coupling of an electron-deficient pyridine with an electron-rich furan, the solvent system governs:
-
Solubility: All components—the pyridine halide, the furan-boronic acid, the palladium catalyst/ligand complex, and the base—must be sufficiently soluble at the reaction temperature to participate in the catalytic cycle. Poor solubility is a common cause of low or inconsistent yields.
-
Catalyst Activity and Stability: The solvent coordinates with the palladium center, influencing its electronic properties and stability. A well-chosen solvent can stabilize the active Pd(0) species and prevent catalyst decomposition.
-
Rate of Key Mechanistic Steps: The solvent's polarity and coordinating ability affect the rates of oxidative addition, transmetalation, and reductive elimination. For instance, polar aprotic solvents can accelerate the transmetalation step.[4]
-
Base Efficacy: In Suzuki couplings requiring an aqueous base (like K₂CO₃ or K₃PO₄), the solvent must facilitate the transfer of the base into the organic phase or create a productive interface where the reaction can occur.[5][6] The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation.[1][4][5]
Q3: I'm setting up this synthesis for the first time. What is a reliable starting solvent system?
For the Suzuki-Miyaura coupling of heteroaromatic substrates, a mixture of an ethereal solvent and water is a robust starting point.
Recommended Starting System: 1,4-Dioxane / Water (in a 4:1 to 2:1 ratio) .[7][8]
-
Why? 1,4-Dioxane is an excellent solvent for dissolving the organic substrates and the catalyst complex. The addition of water is necessary to dissolve the inorganic base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄), which is essential for the catalytic cycle. This biphasic system provides a good balance for most substrates in this class.
If solubility issues or side reactions are observed, other systems should be considered.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Product Yield
This is the most common issue and can often be traced back to the solvent system or reaction setup.
| Potential Cause | Explanation & Troubleshooting Steps | Recommended Action |
| Poor Solubility | One or more reactants (especially the pyridine starting material or boronic acid) are not fully dissolved. The reaction can only occur in solution. | Switch to a more polar aprotic solvent. Try DMF (N,N-Dimethylformamide) or 2-MeTHF (2-Methyltetrahydrofuran).[9] DMF is an excellent solvent but can be difficult to remove during workup. 2-MeTHF is a greener alternative to THF and Dioxane and can offer better solubility for some substrates.[9][10] |
| Catalyst Inactivity | Oxygen can oxidize and deactivate the active Pd(0) catalyst. Water content can be critical; too much can lead to side reactions, while too little can hinder base activity. | Ensure rigorous degassing of your solvent(s). Use the freeze-pump-thaw technique or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[8] Use anhydrous solvents if employing a non-aqueous protocol. |
| Protodeboronation | The furan-2-ylboronic acid is being converted back to furan before it can couple. This is a common side reaction, especially at high temperatures or with excess water.[9] | 1. Minimize Water: Use a lower ratio of water in your solvent system (e.g., move from 2:1 to 4:1 Dioxane/H₂O). 2. Use Anhydrous Conditions: Switch to an anhydrous solvent like Toluene or DMF with a non-aqueous base such as K₃PO₄ or Cs₂CO₃.[7] 3. Lower Temperature: Run the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) for a longer time. |
Problem 2: Significant Side Product Formation (Homocoupling)
You observe significant amounts of 2,2'-bifuran or a dimer of the pyridine starting material.
| Potential Cause | Explanation & Troubleshooting Steps | Recommended Action |
| Oxygen Contamination | The presence of oxygen can promote the homocoupling of boronic acids. | Improve degassing procedures. Ensure the entire reaction setup is under a positive pressure of inert gas. Sparging both the organic solvent and the water separately before mixing is a best practice.[8] |
| High Catalyst Loading / Temperature | Excessively high catalyst concentrations or temperatures can sometimes favor side reactions. | Reduce catalyst loading (e.g., from 5 mol% to 2 mol%). Lower the reaction temperature and monitor for a longer period. |
Problem 3: Reaction Stalls or Proceeds Very Slowly
The reaction starts but does not go to completion, even after an extended time.
| Potential Cause | Explanation & Troubleshooting Steps | Recommended Action |
| Suboptimal Solvent Polarity | The solvent system is not ideal for the transmetalation step, which is often rate-limiting. The polarity may be too low to facilitate the formation of the key intermediates. | Screen alternative solvents. Create a small screening panel with Toluene, Dioxane/H₂O, and DMF to identify the optimal medium.[7][11] |
| Microwave Irradiation | For slow reactions, microwave heating can dramatically reduce reaction times by efficiently heating the solvent and reactants. | Switch to a microwave-assisted protocol. Solvents like DMF or Dioxane are well-suited for microwave synthesis.[12][13][14] This can often drive sluggish reactions to completion in minutes instead of hours. |
Data Summary: Solvent Effects on a Model Suzuki Coupling
The following table summarizes typical outcomes when different solvents are used for the coupling of a 6-halopyridine with an arylboronic acid. Actual results will vary based on the specific substrates, catalyst, and base used.
| Solvent System | Typical Temp. (°C) | Relative Rate | Common Issues | Key Advantages |
| Toluene | 90 - 110 | Moderate | Poor solubility of bases; requires phase-transfer catalyst for some systems. | Easy to make anhydrous; good for avoiding protodeboronation. |
| Dioxane / H₂O | 80 - 100 | Good | Peroxide formation in aged dioxane; potential for protodeboronation. | Excellent general-purpose system; good solubility for many components.[7] |
| DMF | 80 - 120 | Fast | Difficult to remove during workup; potential for catalyst decomposition at high temps. | High polarity accelerates reaction; excellent solvating power.[15][16] |
| Acetonitrile / H₂O | 80 | Moderate-Fast | Lower boiling point limits temperature range. | Good for more polar substrates.[8] |
| 2-MeTHF / H₂O | 80 - 90 | Good | Less common, may require more optimization. | "Greener" solvent; forms distinct phases with water for easy separation.[9] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The solvent influences each stage of this cycle, from stabilizing the active Pd(0) catalyst to facilitating the crucial transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle for the synthesis of biaryl compounds.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and solve yield-related issues in your synthesis.
Caption: A decision tree for troubleshooting low yield in the Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for your specific substrates.
Materials:
-
6-Chloropyridine-3-carbaldehyde (1.0 equiv)
-
Furan-2-ylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Degassed)
-
Water (Degassed)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridine-3-carbaldehyde, furan-2-ylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 solvent ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heating: Immerse the flask in a preheated oil bath at 90 °C.
-
Monitoring: Stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain this compound.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
- Braga, A., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- El-Baih, F. E., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Arabian Journal of Chemistry.
- Abdellatif, K. R. A., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Tye, J. W., & Widenhoefer, R. A. (2006). Role of a base in Suzuki-Miyaura reaction. Organometallics.
- Billingsley, K. L., & Buchwald, S. L. (2008). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Sienkiewicz, N., et al. (2022).
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- Piros, L., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- Ghorab, M. M., et al. (2015). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation.
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
- El-Sayed, M. A., et al. (2021). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- Al-Jaffar, Z. N. A., et al. (2016). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Molecules.
- The University of Liverpool Repository. (n.d.).
- Wang, Z., et al. (2015). Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides. Organic Chemistry Frontiers.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Badsara, S. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
- Shaabani, A., et al. (2017). Domino reaction for the synthesis of new highly functionalized pyridine derivatives from alkynes, trichloroacetamidine(imidate), and 2-amino-1,1,3-tricyanopropylene.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Clauson-Kaas, N., & Nedenskov, P. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica.
- Theron, C., et al. (2011). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Husain, A., et al. (2015). Synthesis and biological evaluation of some novel furan derivatives.
- Reddy, C. R., et al. (2011). Domino Ring-Opening/Carboxamidation Reactions of N-Tosyl Aziridines and 2-Halophenols/Pyridinol: Efficient Synthesis of 1,4-Benzo- and Pyrido-oxazepinones. ChemInform.
- Bansal, S., et al. (2015).
- Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry.
- Aricò, F., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules.
- Moku, G., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen.
- Shaabani, A., et al. (2013). Synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles. Semantic Scholar.
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- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
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- 10. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Furan-Pyridine Cross-Coupling Reactions
Welcome to the technical support center for optimizing furan-pyridine cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Q1: My furan-pyridine cross-coupling reaction is resulting in a low yield or fails to proceed. What are the most likely causes and how can I troubleshoot this?
Low yield is a common hurdle in cross-coupling reactions. The issue can often be traced back to a few key factors, especially when dealing with heterocyclic partners like furan and pyridine.
Underlying Causes & Corrective Actions:
-
Catalyst Poisoning by Pyridine: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst.[1][2][3][4] This is one of the most significant challenges in cross-coupling reactions involving pyridines.[4]
-
Solution: Employ sterically bulky, electron-rich phosphine ligands. Ligands such as Buchwald's SPhos and XPhos or Hartwig's tri-tert-butylphosphine can shield the metal center, mitigating pyridine coordination.[4][5] Increasing the catalyst loading can sometimes compensate for partial deactivation, but this is a less ideal solution.[3]
-
-
Poor Solubility of Reagents: The insolubility of the inorganic base or other reactants in the reaction solvent is a frequently underestimated cause of low yields.[6]
-
Solution: Screen a variety of solvents. While toluene and 1,4-dioxane are common choices, solvents like 2-methyltetrahydrofuran (2-MeTHF) can offer better solubility profiles for certain substrate combinations.[6][7] For Suzuki-Miyaura couplings, the addition of water as a co-solvent can be beneficial, but its effect can be substrate-dependent.[8][9]
-
-
Suboptimal Base Selection: The choice of base is critical and highly dependent on the specific substrates and the type of cross-coupling reaction.[6]
-
Solution: For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.[6][10] In Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are common, but weaker bases may be necessary for sensitive substrates.[6] A combination of an organic and inorganic base can sometimes be advantageous.[11]
-
-
Furan Ring Instability: Furans can be susceptible to decomposition under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.[12][13]
-
Solution: Start by screening reaction temperatures at a lower range (e.g., 80 °C) and gradually increase if necessary.[14] Ensure all reagents and solvents are free from acidic impurities.
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low-yield furan-pyridine cross-coupling reactions.
Q2: I am observing significant formation of side products, such as homocoupling of my starting materials. How can I minimize these unwanted reactions?
Side product formation, particularly homocoupling, can significantly reduce the yield of the desired cross-coupled product.
Underlying Causes & Corrective Actions:
-
Homocoupling of Boronic Acids (Suzuki-Miyaura): This can be prevalent when the reaction kinetics of the cross-coupling are slow.
-
Solution: Adjust the stoichiometry of your reagents. Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes promote homocoupling. Ensure efficient stirring to maintain a homogenous reaction mixture. Lowering the reaction temperature can also sometimes disfavor homocoupling.[15]
-
-
Protodeboronation of Boronic Acid (Suzuki-Miyaura): The boronic acid can be cleaved to the corresponding arene before cross-coupling occurs, reducing the amount of available coupling partner.
-
Solution: Use a less nucleophilic base or ensure the reaction is run under rigorously anhydrous conditions (unless water is a required co-solvent). The choice of solvent can also influence the rate of protodeboronation.
-
-
Formation of Biaryl Byproducts (Buchwald-Hartwig): This can occur, especially with primary amines.[6]
-
Solution: A thorough screening of the catalyst, ligand, and reaction stoichiometry is often necessary to minimize this side reaction.[6]
-
Q3: My aryl chloride substrate is unreactive in the furan-pyridine coupling. What modifications can I make to the protocol?
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, making the initial oxidative addition step more challenging.[6][16]
Underlying Causes & Corrective Actions:
-
High Energy Barrier for Oxidative Addition: The palladium catalyst struggles to break the strong C-Cl bond.
-
Solution: Switch to a more electron-rich and bulky phosphine ligand. Ligands like tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), or specialized Buchwald ligands are designed to facilitate the oxidative addition of aryl chlorides.[5] Increasing the reaction temperature may also be necessary, but care must be taken to avoid furan decomposition.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about reaction setup and component selection.
Q4: What is the best general-purpose catalyst and ligand combination to start with for a furan-pyridine cross-coupling?
While every reaction requires optimization, a good starting point for many furan-pyridine couplings, especially Suzuki-Miyaura, would be a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.
| Catalyst/Precatalyst | Ligand | Coupling Type | Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | Suzuki, Buchwald | Excellent for challenging substrates, including heteroaromatics.[4] |
| Pd(dppf)Cl₂ | (dppf) | Suzuki | A robust and versatile system, often effective for a range of substrates.[8][9] |
| Pd(PPh₃)₄ | (PPh₃) | Suzuki, Stille | A classic catalyst, though may be less effective for challenging couplings.[16][17][18] |
Q5: How does the choice of solvent impact the reaction outcome?
The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing reagent solubility, catalyst stability, and reaction kinetics.[19][20][21]
-
Polar vs. Nonpolar Solvents: The polarity of the solvent can affect the rate and selectivity of the reaction.[19][22] For instance, in some Suzuki-Miyaura couplings, polar aprotic solvents can alter the selectivity of the reaction compared to nonpolar solvents.[19]
-
Common Solvents:
-
Toluene/Xylenes: Aromatic hydrocarbons that are widely used due to their ability to dissolve many organic substrates and their high boiling points.[6]
-
1,4-Dioxane: A common ethereal solvent, often used with water as a co-solvent in Suzuki reactions.[6][18][23]
-
Tetrahydrofuran (THF)/2-MeTHF: Ethereal solvents that can be effective alternatives. 2-MeTHF is considered a greener solvent choice.[6]
-
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[6][11]
Q6: What are the key considerations when choosing a base for the reaction?
The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.
| Base | Strength | Common Applications | Considerations |
| NaOtBu | Strong | Buchwald-Hartwig | Highly effective but can cause decomposition of sensitive functional groups.[6] |
| Cs₂CO₃ | Moderate-Strong | Suzuki-Miyaura | Often provides good results and is a common choice.[10] |
| K₃PO₄ | Moderate | Suzuki-Miyaura | A versatile and frequently used base.[18] |
| K₂CO₃ | Moderate | Suzuki-Miyaura | A milder and cost-effective option.[10] |
Q7: Can you provide a general experimental protocol for a furan-pyridine Suzuki-Miyaura coupling?
The following is a representative, non-optimized protocol for a small-scale reaction. Note: This is a general guideline; reaction conditions must be optimized for specific substrates.
Experimental Protocol: General Procedure for Furan-Pyridine Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the furan-halide (1.0 equiv.), the pyridine-boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M).
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Reaction Setup Diagram:
Caption: A streamlined workflow for a typical furan-pyridine Suzuki-Miyaura cross-coupling experiment.
References
- University of York. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
-
MDPI. (2024, October 11). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Retrieved from [Link]
-
ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
J-Stage. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Retrieved from [Link]
-
MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Investigation of Thermochemistry Associated with the Carbon-Carbon Coupling Reactions of Furan and Furfural Using ab Initio Methods | Request PDF. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (2020, October 20). (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]
-
Pearson. (2024, September 23). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Retrieved from [Link]
-
MDPI. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]
-
CORE. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). Retrieved from [Link]
-
University of Toronto. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Name Reactions. Retrieved from [Link]
-
ResearchGate. (2020, November 17). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
-
University of Calgary. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
HETEROCYCLES. (2015, October 22). SYNTHESIS OF FURAN-OXAZOLE CONJUGATED FLUORESCENT MATERIALS FROM BIOMASS-DERIVED FURFURAL THROUGH CROSS-COUPLING REACTIONS. Retrieved from [Link]
-
PubMed. (2021, May 10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]
-
ResearchGate. (n.d.). The reactivity trend of pyrrole, furan, thiophene and pyridine. Retrieved from [Link]
-
Scribd. (n.d.). Reactivity of Furan Pyrrole Thiophene An. Retrieved from [Link]
-
YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
Sources
- 1. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. youtube.com [youtube.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
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- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
"preventing decomposition of furan aldehydes during purification"
Technical Support Center: Furan Aldehyde Purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the purification of furan aldehydes, such as furfural and 5-hydroxymethylfurfural (HMF). These compounds are known for their instability, and preventing their decomposition is critical for achieving high purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding furan aldehyde stability and purification.
Q1: Why are furan aldehydes like furfural and HMF so difficult to purify?
A: Furan aldehydes are highly reactive molecules susceptible to several degradation pathways, particularly under the conditions often used for purification. The primary challenges stem from their sensitivity to:
-
Acid Catalysis: Residual acids from synthesis can catalyze rehydration and degradation into by-products like levulinic acid and formic acid.[1][2]
-
Polymerization: High temperatures and acidic conditions promote the self-condensation of furan aldehydes or their condensation with intermediates, forming dark, insoluble polymers known as "humins."[1][3] This is a major source of product loss and equipment fouling.
-
Oxidation: The aldehyde functional group is easily oxidized to a carboxylic acid (e.g., furoic acid), and the furan ring itself can be susceptible to oxidation, especially when exposed to air at elevated temperatures.[4][5]
-
Thermal Stress: These compounds are thermally sensitive and can decompose even in the absence of catalysts at high temperatures.[6][7][8]
Q2: I've just synthesized crude furfural, and it's already a dark brown color. What happened?
A: The dark coloration is almost certainly due to the formation of humins.[1] This indicates that polymerization has occurred, likely triggered by the acidic conditions and elevated temperatures used during the synthesis (e.g., dehydration of xylose).[1][9] To obtain a purer final product, it is crucial to minimize further degradation during the subsequent purification steps.
Q3: What is the single most important step to take before attempting to distill a furan aldehyde?
A: Neutralization. Before any form of thermal purification like distillation, it is absolutely critical to neutralize any residual acid catalysts from the reaction mixture. Even trace amounts of acid can significantly accelerate polymerization and decomposition upon heating.[10] A wash with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution, is highly recommended.
Q4: Can I store crude furan aldehydes before purification?
A: It is highly advisable to purify furan aldehydes as soon as possible after synthesis. If storage is unavoidable, it should be done under an inert atmosphere (nitrogen or argon), in a dark container, and at a low temperature (e.g., in a refrigerator at <4°C) to minimize oxidation and slow down degradation reactions.[11]
Part 2: Troubleshooting Guide: Common Purification Issues
This guide provides specific troubleshooting steps for problems encountered during the purification process.
Problem 1: My furan aldehyde sample darkens and polymerizes during distillation.
Question: I'm performing a vacuum distillation, but my product is turning into a dark, viscous tar in the distillation flask. What's causing this and how can I stop it?
Answer: This is a classic case of humin formation, driven by thermal stress and residual acidity.[1][3] Distilling at atmospheric pressure is strongly discouraged for this reason.[10] Even under vacuum, decomposition can occur if the conditions are not optimized.
Troubleshooting Steps:
-
Verify Neutrality: Before distilling, test the pH of your crude material. If it is acidic, perform a neutralization wash as described in the protocol below. This is the most common cause of polymerization during distillation.
-
Reduce Temperature with Higher Vacuum: The primary goal of vacuum distillation is to lower the boiling point.[6] If you are still seeing decomposition, your vacuum may not be deep enough. Aim for the lowest possible pressure your system can safely achieve to minimize the reboiler temperature.
-
Use an Oil Bath for Uniform Heating: Avoid direct heating with a mantle, which can create hot spots. A well-stirred oil bath provides uniform, controlled heating, preventing localized overheating that initiates polymerization.[10]
-
Consider Steam Distillation (for Furfural): Steam distillation can be an effective alternative, as it allows furfural to be separated at a lower temperature, reducing the rate of decomposition.[10]
-
Add a Polymerization Inhibitor: For particularly stubborn cases, adding a small amount of a polymerization inhibitor like hydroquinone can be effective.[10] However, be aware that this will introduce an impurity that may need to be removed in a subsequent step.
Diagram: Furan Aldehyde Decomposition Pathways
Caption: Key pathways for furan aldehyde decomposition.
Problem 2: My yield is very low after purification.
Question: I've managed to get a pure product, but my overall yield is less than 50%. Where could I be losing my material?
Answer: Significant product loss during purification is typically due to a combination of degradation (as discussed above) and physical losses during handling and separation.
Troubleshooting Steps:
-
Minimize Degradation: The most significant source of yield loss is often degradation into humins.[1] All the steps mentioned in Problem 1 (neutralization, high vacuum, controlled heating) are critical for maximizing yield.
-
Optimize Extraction: If using liquid-liquid extraction, ensure you are using an appropriate solvent and performing a sufficient number of extractions to fully recover the product from the aqueous phase. Emulsion formation can also trap product; this can sometimes be resolved by adding a small amount of brine or by centrifugation.[12]
-
Avoid Over-purification: While high purity is desired, each additional purification step (e.g., multiple distillations, chromatography) will inevitably lead to some material loss. Determine the required purity for your application and avoid unnecessary steps.
-
Check for Leaks in Vacuum System: A poor vacuum will require higher distillation temperatures, leading to thermal decomposition and lower yields.[6] Ensure all joints and connections in your distillation setup are properly sealed.
Problem 3: My purified furan aldehyde is colorless at first but turns yellow/brown on standing.
Question: My freshly distilled furfural was a pale, clear liquid, but after a day on the bench, it has developed a distinct color. Is it still pure?
Answer: The development of color upon standing is a sign of slow oxidation and/or polymerization.[4] While the initial purity may have been high, the compound is degrading upon exposure to air and light.
Troubleshooting Steps:
-
Store Under Inert Gas: Once purified, blanket the aldehyde with an inert gas like argon or nitrogen before sealing the container. This displaces oxygen and prevents oxidation.
-
Use Amber Glassware: Store the product in an amber or foil-wrapped vial to protect it from light, which can accelerate degradation.
-
Add an Antioxidant for Long-Term Storage: If the material is to be stored for an extended period, consider adding a trace amount of an antioxidant like Butylated Hydroxytoluene (BHT).[13][14] Typical concentrations are in the ppm range.
Table 1: Summary of Mitigation Strategies
| Degradation Pathway | Key Drivers | Recommended Mitigation Strategy |
| Polymerization (Humin Formation) | Acid, High Temperature | Neutralize crude material before heating; Use high vacuum to lower distillation temperature.[1][10] |
| Oxidation | Air (Oxygen), Light | Purify and store under an inert atmosphere (N₂ or Ar); Use amber vials; Add antioxidants for long-term storage.[4][14] |
| Acid-Catalyzed Degradation | Residual Acid Catalyst | Wash crude product with a weak base (e.g., NaHCO₃ solution) and dry before purification.[2][9] |
| Thermal Decomposition | High Temperature | Use high vacuum distillation, steam distillation, or non-thermal methods like chromatography.[6][15] |
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical purification workflows.
Protocol 1: Pre-Treatment and Vacuum Distillation of Furfural
This protocol describes a standard method for purifying crude furfural synthesized from biomass, focusing on minimizing degradation.
1. Materials & Equipment:
-
Crude furfural
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Receiving flasks
-
Oil bath with magnetic stirring
-
Vacuum pump with a cold trap and pressure gauge
2. Workflow Diagram:
Caption: Standard workflow for furan aldehyde purification.
3. Step-by-Step Procedure:
-
Neutralization: Transfer the crude furfural to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves. Continue until no more gas is produced.
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer. If the crude mixture contains a water-miscible solvent, you may need to add brine (saturated NaCl solution) to force phase separation.
-
Drying: Transfer the organic layer to a clean flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.
-
Filtration: Filter the solution to remove the drying agent, collecting the dried crude product in a round-bottom flask suitable for distillation.
-
Setup for Distillation: Assemble the short-path distillation apparatus. Use a small amount of vacuum grease on all glass joints to ensure a good seal. Place the distillation flask in an oil bath on a magnetic stirrer hotplate.
-
Evacuation: Turn on the cold trap (e.g., with dry ice/acetone) and then slowly apply vacuum. A gentle bubbling should be observed as dissolved gases are removed.
-
Distillation: Once the system is under a high vacuum (<10 mmHg is preferable), begin slowly heating the oil bath. The furfural will begin to distill at a significantly reduced temperature. Collect any initial low-boiling impurities in a separate receiving flask.
-
Collection: When the temperature stabilizes and a clear, colorless liquid begins to distill, switch to a clean receiving flask to collect the main product fraction. Monitor the temperature and appearance. Stop the distillation if the temperature rises significantly or if the distillate becomes colored.
-
Storage: Once the distillation is complete, release the vacuum by introducing an inert gas. Immediately transfer the purified, colorless liquid to a clean, dry amber vial and blanket with nitrogen or argon before sealing.
Protocol 2: Purification by Column Chromatography
For high-purity applications or for highly sensitive furan aldehydes where distillation is not feasible, column chromatography is a viable alternative.[1][15]
1. General Parameters:
-
Stationary Phase: Silica gel is commonly used.[16] For certain derivatives, other stationary phases may be required.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typical. A common starting point is a mixture of hexane and ethyl acetate. The polarity is gradually increased to elute the furan aldehyde after less polar impurities have been removed.
-
Loading: The crude product should be concentrated to a minimal volume and loaded onto the column as a narrow band for best separation.
2. Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the chromatography column and allow it to pack evenly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude furan aldehyde in a minimum amount of the eluent or a compatible solvent. Carefully pipette this solution onto the top of the packed silica bed.
-
Elution: Begin running the eluent through the column. Start with the low-polarity mixture to wash down non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate). The furan aldehyde will begin to move down the column.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Spot the collected fractions onto a TLC (Thin Layer Chromatography) plate and visualize under UV light to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature (e.g., <30°C) to obtain the final purified product.
References
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W. J. W. G. et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]
-
Lamminpää, K., Ahola, J., & Tanskanen, J. (2014). Kinetics of furfural destruction in a formic acid medium. RSC Advances, 4, 60243-60248. [Link]
-
Request PDF (2025). Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. ResearchGate. [Link]
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R. T. E. et al. (1996). Acid-Catalyzed 2-Furaldehyde (Furfural) Decomposition Kinetics. Industrial & Engineering Chemistry Research. [Link]
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Hu, Y. et al. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. Food Chemistry. [Link]
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ResearchGate (n.d.). Acid‐catalyzed degradation of hemicellulose to furfural (1). ResearchGate. [Link]
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ResearchGate (n.d.). Furfural recovery by reduced pressure distillation from the 2‐MeTHF and GVL/DES solvents. ResearchGate. [Link]
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Yang, Y. et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. [Link]
-
Wang, G. et al. (2021). Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. ACS Omega. [Link]
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Lee, J. et al. (2016). Effects of dicarbonyl trapping agents, antioxidants, and reducing agents on the formation of furan and other volatile components in canned-coffee model systems. Food Chemistry. [Link]
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Hu, Y. et al. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. Food Chemistry. [Link]
-
Liu, B. et al. (2020). Biocatalytic Oxidation of Biobased Furan Aldehydes: Comparison of Toxicity and Inhibition of Furans toward a Whole-Cell Biocatalyst. ACS Sustainable Chemistry & Engineering. [Link]
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Request PDF (2025). Thermal decomposition kinetics of furfural and furfuryl alcohol. ResearchGate. [Link]
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SIELC Technologies (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC. [Link]
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Vandewiele, N. et al. (n.d.). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio. [Link]
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Kim, D. et al. (2024). Optimized Furfural Production Using the Acid Catalytic Conversion of Xylan Liquor from Organosolv-Fractionated Rice Husk. MDPI. [Link]
- European Patent Office (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
- Google Patents (n.d.). US10392358B2 - Oxidation chemistry on furan aldehydes.
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Lecomte, J. et al. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Omega. [Link]
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Al-Naddaf, Q. et al. (2022). Effective Production of 5-Hydroxymethylfurfural from Fructose over a Highly Active Sulfonic Acid Functionalized SBA-15 Catalyst. MDPI. [Link]
-
Gurbuz, E. I. et al. (2015). Reactive distillation process for the production of furfural using solid acid catalysts. Green Chemistry. [Link]
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THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE (n.d.). Foundry of Pressure Machines. [Link]
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Jo, Y. et al. (2023). Formation and reduction of furan in pumpkin puree by precursors, antioxidants, sterilization and reheating. Food Chemistry. [Link]
-
ResearchGate (n.d.). Oxidation of furans (Review). ResearchGate. [Link]
-
Pang, Y. et al. (2022). A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. RSC Advances. [Link]
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Furdík, M. & Sisoláková, D. (1971). Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. Chemical Papers. [Link]
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Simmie, J. M. et al. (2019). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. Physical Chemistry Chemical Physics. [Link]
-
MDPI (2023). Catalytic Systems for 5-Hydroxymethylfurfural Preparation from Different Biomass Feedstocks: A Review. MDPI. [Link]
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PubChem (n.d.). Furfural. National Center for Biotechnology Information. [Link]
-
Fallico, B. et al. (2008). Degradation of 5-hydroxymethylfurfural in honey. Journal of Food Science. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 6-(Furan-2-yl)pyridine-3-carbaldehyde
Published: January 12, 2026
Introduction
6-(Furan-2-yl)pyridine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a critical building block for the synthesis of novel pharmaceutical agents and functional organic materials. Its unique structure, featuring a pyridine ring linked to a furan moiety with an aldehyde functional group, imparts a specific electronic and steric profile that is crucial for its application. Therefore, rigorous analytical characterization is not merely a procedural step but a fundamental requirement to ensure structural integrity, assess purity, and guarantee reproducible performance in downstream applications.
This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this compound. We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each technique is presented as a self-validating system, ensuring the generation of reliable and unambiguous data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the molecular framework. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming its covalent structure and connectivity.
Expertise & Experience: Why NMR is Paramount
The power of NMR lies in its ability to map the chemical environment of each hydrogen and carbon atom. The chemical shift (δ) indicates the electronic environment, while spin-spin coupling provides direct evidence of through-bond connectivity. For this specific molecule, we anticipate a distinct set of signals corresponding to the pyridine, furan, and aldehyde moieties. The electron-withdrawing nature of the aldehyde and the nitrogen in the pyridine ring will cause significant deshielding (downfield shifts) of adjacent protons, a key diagnostic feature.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ may be preferred if solubility is an issue.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of at least 400 MHz for good signal dispersion.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier Transform. Phase and baseline correct the resulting spectrum and integrate the ¹H signals.
Workflow for NMR Spectroscopic Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Data Interpretation & Expected Results
The combination of the pyridine, furan, and carbaldehyde groups results in a predictable NMR signature.
| Technique | Expected Chemical Shifts (δ, ppm) in CDCl₃ | Key Features & Rationale |
| ¹H NMR | ~10.1 (s, 1H) | Aldehyde Proton (CHO): Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.[3] |
| ~9.1 (d, 1H) | Pyridine H-2: Deshielded by the adjacent nitrogen and the aldehyde group. | |
| ~8.3 (dd, 1H) | Pyridine H-4: Influenced by both the nitrogen and the furan substituent. | |
| ~7.8 (d, 1H) | Pyridine H-5: Coupled to H-4. | |
| ~7.6 (d, 1H) | Furan H-5: Adjacent to the oxygen atom. | |
| ~7.2 (d, 1H) | Furan H-3: Coupled to Furan H-4. | |
| ~6.6 (dd, 1H) | Furan H-4: Coupled to Furan H-3 and H-5.[4] | |
| ¹³C NMR | ~192 | Aldehyde Carbonyl (C=O): Characteristic downfield shift.[3] |
| ~155-160 | Pyridine C-6 & Furan C-2: Carbons directly attached to both the other ring and a heteroatom. | |
| ~150-155 | Pyridine C-2: Carbon adjacent to nitrogen. | |
| ~110-145 | Remaining Aromatic Carbons: A complex region containing the other pyridine and furan carbons.[5][6] |
Mass Spectrometry (MS): Unveiling Molecular Weight and Composition
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound. It is the definitive method for confirming the compound's mass and is highly complementary to NMR.
Expertise & Experience: Choosing the Right Ionization
The choice of ionization technique is critical for analyzing a molecule like this compound. Electrospray Ionization (ESI) is an ideal "soft" ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7] This is crucial for unambiguously determining the molecular weight. High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or TOF analyzer can provide a mass measurement with sub-ppm accuracy, allowing for the unequivocal determination of the elemental formula.
Experimental Protocol: LC-MS (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or, more commonly, injected via a Liquid Chromatography (LC) system for simultaneous purity analysis.
-
Ionization: Utilize ESI in positive ion mode. The pyridine nitrogen is basic and readily accepts a proton.
-
Mass Analysis: Acquire data across a mass range that includes the expected molecular weight (173.05 g/mol ).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion (expected m/z ≈ 174.06). Compare the measured accurate mass to the theoretical mass to confirm the elemental formula (C₁₀H₇NO₂).
Workflow for Mass Spectrometry Analysis
Caption: A typical workflow for High-Resolution Mass Spectrometry analysis.
Data Interpretation & Expected Results
| Parameter | Expected Value | Significance |
| Monoisotopic Mass | 173.0477 u | The exact mass of the most abundant isotopic species. |
| [M+H]⁺ (HRMS) | m/z 174.0550 | Confirms molecular weight and elemental formula (C₁₀H₈NO₂⁺).[1] |
| Key Fragments (EI-MS) | m/z 172, 144, 115 | Loss of H˙ (aldehyde H), CO (carbonyl), and C₃H₃O respectively, providing structural clues.[4][8] |
Chromatographic Methods: The Gold Standard for Purity Assessment
While spectroscopic methods confirm identity, they are not inherently quantitative for assessing purity. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating the target compound from impurities, starting materials, and by-products.
Expertise & Experience: Method Development Strategy
For a moderately polar, aromatic compound like this, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[9] A C18 column provides excellent hydrophobic retention for the aromatic rings. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution. A gradient elution is often preferred over an isocratic one to ensure that both early and late-eluting impurities are effectively resolved and eluted in a reasonable time.[10] UV detection is ideal due to the conjugated π-system of the molecule, which will exhibit strong absorbance.
Experimental Protocol: RP-HPLC
-
System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid (for good peak shape and MS compatibility).
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program: A typical gradient might run from 10% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has high absorbance (e.g., 254 nm or the λmax).
-
Sample Preparation: Prepare a solution of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and integrate the area of all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Comparison of Analytical Techniques
| Technique | Primary Information | Alternative Methods | Advantages | Limitations |
| NMR Spectroscopy | Definitive molecular structure, connectivity | X-ray Crystallography (for solids) | Provides unambiguous structural detail in solution. | Lower sensitivity, requires relatively pure sample (>95%). |
| Mass Spectrometry | Molecular weight, elemental formula | Elemental Analysis | High sensitivity, provides exact mass and formula (HRMS). | Provides little connectivity information, isomeric differentiation can be difficult. |
| HPLC | Purity, quantification | Gas Chromatography (GC), Capillary Electrophoresis (CE) | Excellent for purity assessment of non-volatile compounds, highly quantitative. | Identity of impurities is not known without coupling to MS. |
| IR Spectroscopy | Presence of functional groups | Raman Spectroscopy | Fast, non-destructive, good for identifying key bonds (e.g., C=O). | Complex fingerprint region, not suitable for purity or full structure. |
| Thermal Analysis | Melting point, thermal stability | Hot-stage Microscopy | Provides key physical properties for material science and drug development. | Does not provide structural information. |
Supporting Analytical Techniques
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this compound, the IR spectrum provides a characteristic fingerprint.
-
Protocol: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Expected Peaks:
-
~1670-1700 cm⁻¹: A strong, sharp peak for the aldehyde C=O stretch.[1]
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).[1]
-
~1580-1600 cm⁻¹: C=N and C=C stretching vibrations from the pyridine and furan rings.[1]
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
-
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the material's thermal properties.
-
DSC Protocol: A small, weighed amount of the sample is heated in a pan at a constant rate. The heat flow is measured relative to a reference pan. A sharp endotherm indicates the melting point, which is a key indicator of purity.
-
TGA Protocol: The sample is heated on a microbalance in a controlled atmosphere. The mass loss as a function of temperature indicates decomposition points and thermal stability.[11][12]
Conclusion
The comprehensive characterization of this compound requires a multi-technique, orthogonal approach. While NMR spectroscopy serves as the definitive tool for structural elucidation, it must be complemented by High-Resolution Mass Spectrometry to confirm the elemental composition and molecular weight. HPLC is non-negotiable for establishing the purity profile, a critical parameter for any subsequent application. Finally, techniques like IR spectroscopy and Thermal Analysis provide rapid verification of functional groups and essential physical properties, respectively. By integrating the data from these methods, a complete and reliable analytical profile of the compound can be established, ensuring its quality and suitability for research, development, and commercial use.
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Husson, J. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2025, M2098. [Link]
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Husson, J. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. ResearchGate. [Link]
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MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
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MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
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Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. [Link]
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Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Wikipedia. [Link]
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ResearchGate. (n.d.). A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Publishing. [Link]
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Royal Society of Chemistry. (2013). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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SIELC Technologies. (n.d.). Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... ResearchGate. [Link]
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ResearchGate. (n.d.). Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents. ResearchGate. [Link]
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PubChem. (n.d.). 3-Pyridinecarboxaldehyde. PubChem. [Link]
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National Institutes of Health. (n.d.). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. NIH. [Link]
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ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis, spectral characterization, and anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its complexes; Crystal structure and DFT calculations of [Pd(mpyptsc)Cl]·DMSO. ResearchGate. [Link]
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ResearchGate. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. ResearchGate. [Link]
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Atmospheric Measurement Techniques. (2022). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF. AMT. [Link]
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National Institutes of Health. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PMC. [Link]
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A Comparative Guide to HPLC Analysis for the Purity of 6-(Furan-2-yl)pyridine-3-carbaldehyde
In the landscape of pharmaceutical development and chemical synthesis, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 6-(Furan-2-yl)pyridine-3-carbaldehyde, a heterocyclic aldehyde with significant applications in medicinal chemistry. We will explore a robust reversed-phase HPLC (RP-HPLC) method, contrast it with alternative analytical techniques, and provide the scientific rationale behind the methodological choices, ensuring a self-validating and reproducible approach.
The Critical Role of Purity in Drug Development
This compound serves as a crucial building block in the synthesis of various biologically active molecules. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Therefore, a precise and reliable analytical method to quantify the purity and profile any impurities is a regulatory and scientific necessity.[3][4] HPLC stands out as a powerful technique for this purpose due to its high resolution, sensitivity, and selectivity.[5]
Recommended Method: Reversed-Phase HPLC with UV Detection
For the analysis of a moderately polar and aromatic compound like this compound, a reversed-phase HPLC method is the most suitable approach.[6][7] This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.[8]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and is an excellent starting point.[7][8] The long alkyl chains provide a high degree of hydrophobicity, allowing for effective retention and separation of a wide range of organic molecules. For polar aromatic compounds, columns with polar-embedded groups or shorter alkyl chains (e.g., C8) can also be considered to mitigate issues like phase collapse in highly aqueous mobile phases.[9][10]
-
Mobile Phase: A gradient elution using a mixture of water (often with a buffer) and an organic modifier like acetonitrile or methanol is recommended.[8] A gradient is crucial for impurity profiling as it allows for the elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe. Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff. The addition of a buffer, such as ammonium acetate, can help to control the pH and improve peak shape, especially for compounds with ionizable groups.[11]
-
Detector: A UV-Vis detector, specifically a Photo Diode Array (PDA) detector, is the most appropriate choice. This is because this compound possesses a UV chromophore, making it readily detectable.[10] A PDA detector offers the significant advantage of acquiring the entire UV spectrum of each eluting peak, which is invaluable for peak purity assessment and impurity identification.[10]
Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure the reliability and trustworthiness of the analytical results, incorporating system suitability tests as mandated by pharmacopeial guidelines.[12][13]
Caption: High-level workflow for the HPLC purity analysis.
Detailed Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
-
-
System Suitability Test (SST): Before sample analysis, inject a standard solution of this compound (e.g., 0.5 mg/mL) five times. The acceptance criteria, based on ICH guidelines, should be met.[4][14]
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
-
Sample Preparation: Prepare the sample solution at a concentration of approximately 0.5 mg/mL in the initial mobile phase composition.
Comparison with Alternative Analytical Techniques
While RP-HPLC is the gold standard, other techniques can also be employed for purity determination, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| Reversed-Phase HPLC | Partitioning based on hydrophobicity.[8] | High resolution, high sensitivity, robust, well-established, suitable for a wide range of compounds.[5] | Requires solvent consumption, can be time-consuming for method development. | Excellent. Ideal for separating the main component from potential synthesis-related impurities. |
| Gas Chromatography (GC) | Partitioning based on volatility and interaction with a stationary phase.[15] | Excellent for volatile and thermally stable compounds, high resolution. | Requires derivatization for non-volatile or polar compounds, potential for thermal degradation.[11] | Moderate. The compound may have sufficient volatility, but GC is generally less suitable for polar, non-volatile impurities. Derivatization may be necessary.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret. | Good for structural confirmation and as a complementary technique. ¹H NMR can be used for purity estimation by integrating the signals of the main compound against a known internal standard.[17] |
| Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, low cost, good for screening. | Lower resolution and sensitivity than HPLC, not easily quantifiable. | Good for preliminary screening and reaction monitoring. Not suitable for accurate purity determination. |
Logical Relationships in Method Development
The process of developing a robust HPLC method is a systematic endeavor, often guided by Quality by Design (QbD) principles.[1][18]
Caption: Logical flow of HPLC method development.
Conclusion and Recommendations
For the routine purity analysis of this compound, the proposed reversed-phase HPLC method with UV detection offers the best combination of selectivity, sensitivity, and reliability. Its ability to separate a wide range of potential impurities makes it the superior choice for quality control in a regulated environment. While other techniques like GC and NMR have their merits, they are best utilized as complementary methods for specific applications such as volatile impurity analysis or definitive structural elucidation. The successful implementation of the described HPLC method, underpinned by a rigorous validation protocol, will ensure the consistent quality and safety of this important chemical intermediate.
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Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A. [Link]
-
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]
-
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A Comparative Guide to the Structural Validation of 6-(Furan-2-yl)pyridine-3-carbaldehyde: X-ray Crystallography vs. Spectroscopic and Computational Methods
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel compounds such as 6-(Furan-2-yl)pyridine-3-carbaldehyde, a heterocyclic molecule with potential applications in medicinal chemistry, unambiguous structural validation is not merely a formality but a critical determinant of its function and potential. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with a suite of powerful alternative techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and computational modeling. We will delve into the causality behind experimental choices and present a holistic view for researchers, scientists, and drug development professionals.
The Gold Standard: Unveiling the Molecular Architecture with X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a small molecule.[1][2] This technique provides a detailed three-dimensional map of electron density within a crystal, revealing precise atomic coordinates, bond lengths, bond angles, and stereochemistry.[2][3]
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process demanding precision and expertise.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of this compound. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system.[4]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector at various orientations.[3][4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to yield the final, highly accurate structure.[4]
Illustrative Crystallographic Data for a Related Furan-Pyridine Derivative
While a specific crystallographic report for this compound is not publicly available, the following table presents typical data obtained for a similar heterocyclic compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, to illustrate the outputs of an X-ray crystallographic analysis.[5][6]
| Parameter | Value |
| Chemical Formula | C₁₃H₈BrN₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.39655(19) |
| b (Å) | 13.5720(5) |
| c (Å) | 20.0471(5) |
| β (°) | 94.753(3) |
| Volume (ų) | 1192.10(7) |
| Z | 4 |
| R-factor | ~0.05 (typical for a well-refined structure) |
The Unparalleled Advantages and Inherent Limitations
The primary advantage of X-ray crystallography is its ability to provide an unambiguous, high-resolution three-dimensional structure. However, the technique is contingent on the ability to grow well-ordered single crystals, which can be a significant bottleneck for many compounds.[1]
A Symphony of Techniques: Spectroscopic and Computational Alternatives
While X-ray crystallography provides the ultimate structural proof, a combination of spectroscopic and computational methods offers a powerful and often more accessible toolkit for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.
Key NMR Insights for this compound
-
¹H NMR: Would reveal the number of distinct proton environments, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing neighboring protons). The aldehyde proton would appear at a characteristic downfield shift (around 9-10 ppm). Protons on the pyridine and furan rings would exhibit complex splitting patterns in the aromatic region (around 7-9 ppm).[7][8]
-
¹³C NMR: Would show the number of unique carbon atoms and their chemical shifts, with the carbonyl carbon of the aldehyde being highly deshielded (around 190 ppm).[7]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the piecing together of the molecular skeleton.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.[9]
Expected IR Absorptions for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (aldehyde) | ~1700 (strong) |
| C-H (aldehyde) | ~2820 and ~2720 (two weak bands) |
| C=N, C=C (aromatic rings) | ~1600-1450 |
| C-O-C (furan) | ~1250-1050 |
Mass Spectrometry (MS): Weighing the Molecule
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structure.[10][11] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[7]
Mass Spectrometric Analysis of this compound
-
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₁₀H₇NO₂).
-
Fragmentation Pattern: Fragmentation would likely involve the loss of the formyl radical (-CHO) or other characteristic fragments of the furan and pyridine rings, aiding in structural confirmation.
Computational Chemistry: Predicting Structure and Properties
In the absence of experimental data, or as a complementary tool, computational methods like Density Functional Theory (DFT) can be used to predict the geometry, spectroscopic properties (NMR, IR), and electronic properties of a molecule.[12][13] These predicted spectra can then be compared with experimental data to validate the proposed structure.[12]
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific research question, the availability of instrumentation, and the nature of the sample.
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry | Connectivity, chemical environment of atoms, 3D structure in solution | Presence of functional groups | Molecular weight, elemental composition, fragmentation | Predicted structure, spectroscopic properties |
| Sample Requirement | High-quality single crystal | Soluble sample | Solid or liquid | Very small amount | None (in silico) |
| Strengths | Unambiguous structure determination | Powerful for solution-state structure and dynamics | Rapid, simple, non-destructive | High sensitivity, accurate mass | Predictive power, complements experiment |
| Limitations | Crystal growth can be difficult/impossible | Can be complex for large molecules, less precise than X-ray | Limited structural information | Fragmentation can be complex to interpret | Accuracy depends on the level of theory, not a direct measurement |
Workflow Comparison: X-ray Crystallography vs. Spectroscopic/Computational Approach
Caption: Comparative workflows for structural validation.
Conclusion: An Integrated Approach for Unwavering Confidence
While X-ray crystallography remains the unequivocal gold standard for the structural validation of molecules like this compound, a pragmatic and robust approach often involves the integration of multiple techniques. Spectroscopic methods provide a rapid and comprehensive initial assessment of a compound's identity and purity, while computational studies can bridge the gap between a proposed structure and experimental observations. Ultimately, the convergence of data from these orthogonal techniques provides the highest level of confidence in the structural assignment, paving the way for further investigation into the molecule's chemical and biological properties.
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A Comparative Guide to the Cytotoxicity of 6-(Furan-2-yl)pyridine-3-carbaldehyde Analogs in Cancer Cell Lines
Introduction: The Rationale for Targeting the Pyridine-Furan Scaffold
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are of paramount importance. Pyridine, in particular, is a fundamental scaffold found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties like aqueous solubility and metabolic stability.[1] The fusion of a pyridine ring with other heterocyclic systems, such as furan, creates novel chemical entities with the potential for unique biological activities.[2][3][4][5] The 6-(Furan-2-yl)pyridine-3-carbaldehyde core represents a promising starting point for the development of new therapeutic agents. The aldehyde group at the 3-position offers a reactive handle for the synthesis of a diverse library of analogs, allowing for a systematic exploration of the structure-activity relationship (SAR).[6][7][8]
This guide provides a comprehensive framework for the comparative cytotoxic evaluation of a series of novel this compound analogs. We will delve into the experimental design, present detailed protocols for key cytotoxicity and apoptosis assays, and discuss the interpretation of the resulting data. The objective is to equip researchers with the necessary tools to assess the anticancer potential of this promising class of compounds.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling
A robust evaluation of cytotoxicity requires a multi-pronged approach that assesses not only cell viability but also the underlying mechanisms of cell death. Our experimental workflow is designed to provide a comprehensive profile of each analog.
Selection of Cancer Cell Lines
To obtain a broad understanding of the cytotoxic potential of the synthesized analogs, a panel of human cancer cell lines representing different tumor types was selected:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon cancer cell line.
The use of multiple cell lines is crucial as the cytotoxic effect of a compound can vary significantly depending on the genetic and phenotypic characteristics of the cancer cells.[1]
Synthesis of this compound Analogs
The parent compound, this compound, serves as the template for the synthesis of a series of analogs. Modifications can be introduced at the carbaldehyde group, for instance, through condensation reactions to form chalcones or Schiff bases, which are known to possess cytotoxic properties.[9][10][11][12] For the purpose of this guide, we will consider a hypothetical series of analogs (Compounds 1a-1e ) with varying substituents on a chalcone-like scaffold.
Figure 1: General synthetic strategy for generating analogs.
Experimental Workflow
The overall experimental workflow is designed to systematically assess the cytotoxic effects of the analogs.
Figure 2: A comprehensive workflow for cytotoxicity evaluation.
Methodologies and Protocols
Detailed and standardized protocols are essential for reproducible and reliable results.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[17]
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer.[16][18] Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[16][17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16][18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[18]
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20] Many cytotoxic compounds exert their effects by inducing cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds at their IC50 concentrations for 24 hours and harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight to permeabilize the membranes.[21]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[21]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[20]
Results and Discussion: A Comparative Analysis
The following tables present hypothetical data to illustrate how the results of these assays can be used to compare the cytotoxicity of the this compound analogs.
Table 1: IC50 Values of this compound Analogs
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 1a | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| 1b | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |
| 1c | > 100 | > 100 | > 100 |
| 1d | 5.4 ± 0.6 | 7.8 ± 0.9 | 6.1 ± 0.7 |
| 1e | 25.6 ± 3.1 | 38.2 ± 4.5 | 30.4 ± 3.6 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
From this hypothetical data, compound 1d emerges as the most potent analog across all three cell lines, followed by 1b . Compound 1c appears to be inactive. This initial screening allows for the prioritization of compounds for further mechanistic studies. The structure-activity relationship (SAR) can be inferred by correlating the chemical modifications in each analog with their corresponding cytotoxic activity. For instance, the presence of certain functional groups on the chalcone scaffold might enhance the antiproliferative effects.[1][6][7]
Table 2: Apoptosis Induction by Lead Compounds in MCF-7 Cells
| Treatment (at IC50) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| Compound 1d | 35.8 ± 4.1 | 45.2 ± 3.8 | 19.0 ± 2.9 |
| Compound 1b | 48.2 ± 5.2 | 35.7 ± 4.1 | 16.1 ± 2.5 |
| Doxorubicin | 20.5 ± 3.5 | 55.9 ± 4.9 | 23.6 ± 3.1 |
Data are presented as mean ± standard deviation.
The Annexin V/PI staining results for the lead compounds 1d and 1b suggest that they induce cell death primarily through apoptosis, as indicated by the significant increase in the percentage of early and late apoptotic cells compared to the vehicle control.
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with Compound 1d
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 ± 3.7 | 20.1 ± 2.1 | 14.7 ± 1.9 |
| Compound 1d | 25.9 ± 2.9 | 15.8 ± 1.8 | 58.3 ± 4.5 |
Data are presented as mean ± standard deviation.
The cell cycle analysis of cells treated with compound 1d reveals a significant accumulation of cells in the G2/M phase, suggesting that this compound may interfere with microtubule dynamics or other cellular processes essential for mitosis. This cell cycle arrest is a common mechanism for many anticancer drugs.
Proposed Mechanism of Action
Based on the hypothetical data, the this compound analogs, particularly compound 1d , exhibit their cytotoxic effects by inducing G2/M cell cycle arrest, which subsequently leads to apoptosis.
Figure 3: Proposed mechanism of action for the lead compound.
Conclusion and Future Directions
This guide has outlined a systematic approach for the comparative cytotoxic evaluation of novel this compound analogs. The presented methodologies, from initial viability screening to in-depth mechanistic studies, provide a robust framework for identifying promising anticancer drug candidates. The hypothetical data illustrates how a careful analysis of the structure-activity relationship can guide the optimization of the lead compounds.
Future research should focus on:
-
Synthesizing a broader library of analogs to further refine the SAR.
-
Investigating the specific molecular targets of the most potent compounds.
-
Evaluating the in vivo efficacy and toxicity of the lead candidates in animal models of cancer.
The pyridine-furan scaffold holds considerable promise for the development of novel anticancer therapeutics, and the systematic approach described herein will be instrumental in unlocking its full potential.
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Semantic Scholar. (2016). Synthesis, characterization, and cytotoxic activities of heterocyclic chalcones containing furan, and crystal structure of 1-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one. Retrieved from [Link]
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Nekkanti, S., et al. (2018). Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. Bioorganic & Medicinal Chemistry Letters, 28(13), 2264-2274. [Link]
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Wawrzyńczak, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(19), 6592. [Link]
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Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677. [Link]
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Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15068-15087. [Link]
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A Comparative Guide for Synthetic Strategy and Application Potential: 6-(Thiophen-2-yl)pyridine-3-carbaldehyde vs. 6-(Furan-2-yl)pyridine-3-carbaldehyde
For the bench chemist and medicinal chemist, the choice between structurally similar heterocyclic building blocks can have profound implications for the synthesis, properties, and biological activity of target molecules. This guide provides a detailed comparison of 6-(thiophen-2-yl)pyridine-3-carbaldehyde and 6-(furan-2-yl)pyridine-3-carbaldehyde, offering insights into their relative reactivity, physicochemical properties, and potential applications, supported by experimental data from analogous systems.
At first glance, the substitution of a sulfur atom in the thiophene ring for an oxygen atom in the furan ring appears to be a minor structural modification. However, this seemingly subtle change significantly alters the electronic and steric properties of the molecule, influencing everything from reaction kinetics to biological target interactions. This guide will dissect these differences to inform rational molecular design and synthetic planning.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental differences between thiophene and furan dictate the properties of their respective pyridine-3-carbaldehyde derivatives. Thiophene is generally considered to be more aromatic than furan, a consequence of the sulfur atom's ability to participate in π-conjugation through its 3d orbitals and its lower electronegativity compared to oxygen. This enhanced aromaticity contributes to greater stability in thiophene-containing compounds.
| Property | 6-(Thiophen-2-yl)pyridine-3-carbaldehyde | This compound | Significance in Drug Discovery & Materials Science |
| Molecular Formula | C₁₀H₇NOS | C₁₀H₇NO₂ | The difference in heteroatom impacts polarity and hydrogen bonding potential. |
| Molecular Weight | 189.23 g/mol | 173.17 g/mol | Affects dosimetry in biological assays and formulation considerations. |
| Aromaticity | Higher | Lower | Greater aromaticity often correlates with increased thermal and chemical stability. |
| Electronic Nature | Thiophene is a better electron donor than furan. | Furan is more electronegative, leading to a more electron-deficient ring system. | Influences reactivity in electrophilic and nucleophilic reactions, and modulates the electronic properties of materials. |
| Hydrogen Bonding | The sulfur atom is a poor hydrogen bond acceptor. | The oxygen atom is a competent hydrogen bond acceptor. | Crucial for molecular recognition at biological targets and for influencing crystal packing. |
| Predicted XLogP3 | 1.7 (for 3-thienyl isomer)[1] | No direct data available; likely to be lower than the thiophene analog due to the more polar oxygen atom. | Lipophilicity is a key parameter in determining pharmacokinetic properties (ADME). |
Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling Approach
The most convergent and widely employed method for the synthesis of these bi-heterocyclic scaffolds is the Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] This palladium-catalyzed reaction offers a robust and versatile route to construct the C-C bond between the pyridine and the five-membered heterocycle.
The general synthetic approach involves the coupling of a halogenated pyridine-3-carbaldehyde with the corresponding heteroaryl boronic acid or ester. A common and commercially available starting material is 6-chloropyridine-3-carbaldehyde or 6-bromopyridine-3-carbaldehyde.
Caption: Generalized Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
6-Bromopyridine-3-carbaldehyde
-
Thiophene-2-boronic acid or Furan-2-boronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromopyridine-3-carbaldehyde (1.0 eq.), the corresponding heteroaryl boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq.) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of a palladium(0) catalyst is crucial for the oxidative addition step with the aryl halide.[5] The base is required to activate the boronic acid for the transmetalation step.[6] A mixed solvent system like dioxane/water is often employed to ensure the solubility of both the organic and inorganic reagents. Degassing the solvents is essential to prevent the oxidation of the palladium(0) catalyst.
Spectroscopic Characterization
| Spectroscopic Data | 6-(Thiophen-2-yl)pyridine-3-carbaldehyde (Predicted) | This compound (Predicted) |
| ¹H NMR | Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet). Pyridine protons: ~7.5-9.0 ppm. Thiophene protons: ~7.0-7.8 ppm. | Aldehyde proton (CHO): ~9.6-9.8 ppm (singlet). Pyridine protons: ~7.5-9.0 ppm. Furan protons: ~6.5-7.7 ppm. |
| ¹³C NMR | Carbonyl carbon: ~185-190 ppm. Aromatic carbons: ~110-160 ppm. | Carbonyl carbon: ~175-180 ppm. Aromatic carbons: ~110-160 ppm. |
| IR Spectroscopy | C=O stretch: ~1690-1710 cm⁻¹. C=C and C=N stretches in the aromatic region. | C=O stretch: ~1670-1690 cm⁻¹. C=C and C=N stretches in the aromatic region. |
Note: The chemical shifts are estimations and can vary based on the solvent and other experimental conditions. The aldehyde proton of the furan derivative is expected to be slightly upfield compared to the thiophene analog due to the greater electron-donating character of the thiophene ring.
Reactivity and Electronic Effects
The electronic nature of the five-membered heterocycle significantly influences the reactivity of the pyridine-3-carbaldehyde scaffold. Thiophene is more electron-rich and a better electron donor than furan.[10] This has implications for subsequent chemical transformations.
-
Electrophilic Aromatic Substitution: The thiophene and furan rings are both activated towards electrophilic substitution. However, furan is generally more reactive than thiophene in such reactions. The aldehyde group on the pyridine ring is a deactivating group, which will direct incoming electrophiles away from the pyridine ring and towards the five-membered heterocycle.
-
Nucleophilic Addition to the Aldehyde: The electron-donating nature of the thiophene ring may slightly decrease the electrophilicity of the aldehyde carbonyl carbon compared to the furan analog. This could lead to slower rates of nucleophilic addition reactions for the thiophene derivative.
Caption: Electronic influence of the heteroaromatic ring.
Biological and Medicinal Chemistry Perspectives
Both thiophene and furan are prevalent scaffolds in medicinal chemistry, and their interchange is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
-
Thiophene Derivatives: Thiophene is often considered a bioisostere of a phenyl ring and is found in numerous approved drugs. Thiophene-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[11][12][13][14]
-
Furan Derivatives: Furan-containing molecules also exhibit diverse biological activities.[15][16][17] The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which can be critical for binding to biological targets.
The choice between a thiophene and a furan moiety in a drug discovery program will depend on the specific target and the desired properties. For instance, if enhanced metabolic stability is sought, the more robust thiophene ring might be preferred. Conversely, if a key hydrogen bond interaction with the target protein involves the heteroatom, the furan analog could be more advantageous.
Conclusion
The selection between 6-(thiophen-2-yl)pyridine-3-carbaldehyde and this compound as a synthetic intermediate should be guided by a clear understanding of their inherent chemical differences. The thiophene derivative offers greater stability and electron-donating character, while the furan analog provides a hydrogen bond acceptor and potentially different reactivity profiles. The robust Suzuki-Miyaura coupling provides a reliable method for the synthesis of both compounds, allowing for their incorporation into more complex molecular architectures for applications in drug discovery and materials science. This comparative guide serves as a foundational resource for researchers to make informed decisions in their synthetic endeavors.
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- Capot Chemical. (n.d.). Specifications of 6-Thiophen-2-YL-pyridine-3-carbaldehyde.
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- Kamal, A., et al. (2010). Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. Bioorganic & Medicinal Chemistry, 18(6), 2245-2255.
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A Comparative Guide to the Quantum Yield of 6-(Furan-2-yl)pyridine-3-carbaldehyde Derivatives for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. The quantum yield (Φ), a measure of a fluorophore's efficiency in converting absorbed light into emitted light, is a paramount consideration.[1] This guide provides an in-depth comparison of the quantum yield of 6-(furan-2-yl)pyridine-3-carbaldehyde derivatives, offering insights into their performance relative to other fluorescent probes and detailing the experimental methodologies for their characterization.
The Significance of the Furan-Pyridine Scaffold
The this compound scaffold represents a class of heterocyclic compounds with significant potential in various scientific domains, including bioimaging and drug discovery. The inherent photophysical properties of this structural motif, arising from the interplay between the electron-rich furan ring and the electron-deficient pyridine ring, make it a compelling candidate for the development of novel fluorescent probes. Modifications to this core structure can be strategically employed to fine-tune its fluorescence characteristics, including its quantum yield, to suit specific applications.
Comparative Analysis of Quantum Yields
While extensive quantitative data for a wide range of this compound derivatives remains an active area of research, we can draw valuable comparisons from closely related structures and established fluorescent probes. A recent study on a structurally analogous compound, 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde, provides a crucial benchmark.[2][3]
Table 1: Quantum Yield of a Furan-Heterocycle Derivative and Common Fluorophores
| Compound | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |
| 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde | Ethanol | 385 | - | 0.271 | [2][3] |
| Quinine Sulfate (Standard) | 0.1 M H₂SO₄ | 350 | 450 | 0.54 | [4] |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.95 | [5] |
| Rhodamine 6G | Ethanol | 530 | 555 | 0.95 | [5] |
The quantum yield of the furan-pyrimidine derivative, at 0.271, is moderate and demonstrates the potential of this class of compounds as viable fluorophores.[2][3] It is noteworthy that this value is influenced by the specific substituents (dimethylamino and methoxy groups) and the solvent environment. It is reasonable to hypothesize that derivatives of this compound could exhibit a range of quantum yields depending on the electronic nature of the substituents on both the furan and pyridine rings. For instance, the introduction of electron-donating groups may enhance the quantum yield by increasing the electron density of the π-system.[5]
In comparison, established fluorophores like Fluorescein and Rhodamine 6G exhibit significantly higher quantum yields, often approaching unity. However, the value of furan-pyridine derivatives lies in their potential for tailored synthesis to achieve specific spectral properties and functionalities, such as targeted binding to biomolecules, which may not be as readily achievable with these more conventional dyes.
Factors Influencing the Quantum Yield of Furan-Pyridine Derivatives
The fluorescence quantum yield is not an immutable property but is highly sensitive to the molecular structure and the surrounding environment. For this compound derivatives, several factors are critical:
-
Substituent Effects: The electronic nature of substituents on the aromatic rings can dramatically alter the quantum yield. Electron-donating groups (e.g., -OCH₃, -NH₂) can increase the fluorescence intensity, while electron-withdrawing groups (e.g., -NO₂, -CN) may quench the fluorescence by promoting non-radiative decay pathways.[5]
-
Solvent Polarity: The polarity of the solvent can significantly impact the energy levels of the excited state and, consequently, the quantum yield. A comprehensive characterization of a new derivative should involve measuring its quantum yield in a range of solvents with varying polarities.[1]
-
Molecular Rigidity: Increased molecular rigidity often leads to a higher quantum yield by reducing the vibrational and rotational modes of non-radiative energy dissipation.[5] Incorporating structural elements that restrict conformational freedom can be a strategy to enhance fluorescence.
-
Temperature and pH: These environmental factors can also influence the quantum yield and should be controlled and reported in any experimental evaluation.
Experimental Protocol for Determining Relative Quantum Yield
The comparative method is a widely used and reliable approach for determining the fluorescence quantum yield of a test compound relative to a known standard.[4]
Step-by-Step Methodology
-
Selection of a Suitable Standard: Choose a quantum yield standard that has a well-characterized quantum yield and whose absorption and emission spectra overlap with those of the test compound. Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the UV-Vis region.[4]
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths) for both the standard and the test compound.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.
-
Determine the slope of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_sample).
-
-
Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where Φ_std is the quantum yield of the standard, and n_sample and n_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, the refractive index term becomes 1.
Experimental Workflow Diagram
Caption: Workflow for relative quantum yield determination.
Signaling Pathway and Photophysical Processes
The fluorescence of a this compound derivative is governed by a series of photophysical processes that occur following the absorption of a photon.
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A Comparative Guide to the Thermal Stability of Furan- and Thiophene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tale of Two Heterocycles in Polymer Science
In the pursuit of advanced materials, particularly for applications demanding high performance under thermal stress, furan- and thiophene-based polymers have emerged as compelling candidates. Both are built from five-membered aromatic heterocycles, differing fundamentally only in the heteroatom: an oxygen atom in the furan ring and a sulfur atom in the thiophene ring. This seemingly minor structural variance initiates a cascade of differences in their physicochemical properties, most notably their thermal stability.
Thiophene-based polymers, particularly polythiophenes, are well-established for their excellent thermal and environmental stability, making them a benchmark in the field of conducting polymers.[1][2] Furan-based polymers, often derived from renewable biomass sources like 2,5-furandicarboxylic acid (FDCA), present a sustainable alternative.[3][4] However, their thermal resilience has been a subject of intense investigation and optimization.[5][6]
This guide provides a comparative analysis of the thermal stability of these two polymer families, grounded in experimental data. We will explore the influence of the heteroatom on polymer backbone stability, examine common degradation pathways, and present quantitative data from thermogravimetric analysis (TGA). Furthermore, we will detail the experimental protocol for TGA to ensure a self-validating understanding of the presented data.
The Influence of the Heteroatom: A Physicochemical Perspective
The core difference in thermal stability between furan and thiophene polymers can be traced back to the electronic properties of oxygen and sulfur. Sulfur is less electronegative than oxygen and possesses available 3d orbitals, which enhances the aromaticity of the thiophene ring compared to furan.[2] The aromaticity order is generally considered to be Benzene > Thiophene > Pyrrole > Furan.[2] This greater resonance energy and electron delocalization in thiophene contribute to a more stable polymer backbone.[2]
Consequently, the bonds within the thiophene ring and between monomer units in a polythiophene chain are generally stronger and more resistant to thermal cleavage than their furan-based counterparts.[7][8] While polythiophenes are noted for their high stability, the stability of furan-based polymers can be significantly influenced by their specific architecture, such as forming polyesters or polyamides, which can achieve high decomposition temperatures.[2][9]
Structural Comparison of Furan and Thiophene
Below is a basic structural comparison of the fundamental monomer units.
Caption: Chemical structures of furan and thiophene monomers.
Experimental Analysis of Thermal Stability
Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating the thermal stability of polymers.[3] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing key metrics such as the onset temperature of decomposition (often reported as Td5% or Td10%, the temperature at which 5% or 10% weight loss occurs) and the temperature of maximum decomposition rate (Tmax).[3]
Comparative Thermal Decomposition Data
The thermal stability of both polymer classes can vary significantly based on the specific polymer structure, molecular weight, and side chains. However, general trends can be observed from the literature.
| Polymer Class | Specific Polymer Example | Td5% or Td10% (°C) | Tmax (°C) | Key Observations & Reference(s) |
| Thiophene-Based | Polythiophene (PT) Composite | T10: ~315 | ~483 | Two-step degradation often observed: solvent/dopant loss followed by polymer depolymerization.[10] |
| Thiophene-Fluorene CMP | Td10: 418 | - | Conjugated microporous polymers (CMPs) show excellent thermal stability.[11] | |
| Thiophene-Based Copolyesters | Td,5%: 325-366 | 388-432 | High thermal stability attributed to rigid phenyl and thiophene units in the polymer chains.[12] | |
| Isoindigo-Thiophene Copolymers | > 380 (Td5%) | - | Copolymers designed for organic electronics demonstrate excellent thermal stability.[13] | |
| Furan-Based | Poly(propylene furanoate) (PPF) | ~350 (Td5%) | - | A common bio-based polyester showing good thermal stability.[3] |
| Furan-Based Copolyesters | ~230-250 (initial loss) | ~390 | Often show a multi-step degradation pattern.[14] | |
| Furan Heterocyclic Poly(aryl ether ketone)s (PIFEKs) | up to 474 (Td,5%) | - | High-performance architectures can lead to exceptional thermal stability, comparable to petroleum-based polymers.[9] | |
| Polyfuran (PFu) | ~160-180 (second step) | > 500 | Initial weight loss is often due to unreacted monomers or water, with main chain degradation occurring at very high temperatures.[15] |
Analysis of Data: Thiophene-based polymers generally exhibit high onset decomposition temperatures, often above 300°C and approaching 400°C for specifically designed copolymers.[12][13] Their degradation is frequently a two-step process, especially in doped conducting polymers, involving the initial loss of the dopant followed by the breakdown of the polymer backbone.[16] Furan-based polymers display a wider range of thermal stabilities. While simple polyfurans might show earlier weight loss, furan-based polyesters and high-performance polymers like poly(aryl ether ketone)s can achieve thermal stabilities that are competitive with, or even exceed, some thiophene-based systems.[9] The degradation of furan polymers can also be complex, sometimes showing multiple decomposition steps.[14]
Mechanisms of Thermal Degradation
The thermal degradation of polymers is a complex process involving several potential reaction pathways that lead to changes in molecular weight and a loss of desirable physical properties.[17]
Common Degradation Pathways
-
Chain Scission: This involves the breaking of the covalent bonds in the polymer backbone, creating smaller, lower molecular weight fragments. This can occur randomly along the chain (random chain scission) or at the chain ends (depolymerization).[17] For both furan and thiophene polymers, this is the ultimate degradation mechanism at high temperatures.[15][18]
-
Side-Group Elimination: Groups attached to the polymer backbone may be stripped off at elevated temperatures before the main chain breaks. This is particularly relevant for substituted polythiophenes or functionalized furan polymers.[17]
-
Carbonization: At very high temperatures, especially under an inert atmosphere, polymers can undergo extensive dehydrogenation and rearrangement to form a carbon-rich residue or "char".[18] This is a common final step in the degradation of many aromatic polymers.
The specific pathway is influenced by the polymer's chemical structure, the presence of defects, and the atmospheric conditions (inert vs. oxidative).[16]
Caption: General pathways for the thermal degradation of polymers.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure the trustworthiness and reproducibility of thermal stability data, a standardized experimental protocol is essential.
Objective: To measure the change in mass of a polymer sample as a function of a controlled temperature increase in a specified atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-precision analytical balance
-
Sample pans (e.g., alumina, platinum)
-
Controlled gas supply (typically high-purity nitrogen for thermal degradation studies) with a flow controller
Procedure:
-
Sample Preparation:
-
Ensure the polymer sample is completely dry and free of residual solvents. If necessary, dry the sample in a vacuum oven at a temperature well below its expected degradation point.
-
Weigh a small, representative amount of the sample (typically 5-10 mg) directly into a tared TGA sample pan. Record the initial mass precisely.[3]
-
-
Instrument Setup:
-
Place the sample pan securely onto the TGA's balance mechanism.
-
Seal the furnace and begin purging with the desired inert gas (e.g., nitrogen) at a consistent flow rate (e.g., 20-50 mL/min) to create an oxygen-free environment. Allow the system to stabilize.
-
-
Data Acquisition:
-
Program the TGA's temperature profile. A typical method involves an initial isotherm at a low temperature (e.g., 30°C) to establish a stable baseline, followed by a linear temperature ramp (e.g., 10°C/min or 20°C/min) up to a final temperature (e.g., 600-800°C) that is well beyond the polymer's complete decomposition.[19]
-
Start the experiment. The instrument will continuously record the sample mass, temperature, and time.
-
-
Data Analysis:
-
The primary output is a thermogram, which plots the percentage of initial mass remaining versus temperature.
-
From this curve, determine the key thermal stability parameters: Td5% (temperature at 95% remaining mass), Td10% (temperature at 90% remaining mass), and the residual mass at the final temperature.
-
Calculate the first derivative of the thermogram (DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (Tmax).[10]
-
Sources
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A Comparative Guide to the In Vitro Evaluation of 6-(Furan-2-yl)pyridine-3-carbaldehyde Derivatives
Introduction: The Scientific Rationale
The intersection of furan and pyridine rings within a single molecular architecture presents a compelling scaffold in medicinal chemistry. The 6-(furan-2-yl)pyridine-3-carbaldehyde core is of particular interest as it serves as a versatile precursor for a class of compounds known as chalcones (1,3-diaryl-2-propen-1-ones).[1] Chalcones and their heterocyclic analogues are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This is largely attributed to the α,β-unsaturated ketone moiety, which acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in key enzymes and proteins.[1]
This guide provides a comparative framework for the in vitro testing of novel chalcone derivatives synthesized from this compound. We will explore standardized protocols for evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Synthesis of Chalcone Derivatives: A Generalized Workflow
The most common and efficient method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation.[4][5] This base-catalyzed reaction involves the condensation of the aldehyde with various substituted acetophenones to yield the target chalcones. The choice of substituent on the acetophenone allows for the systematic exploration of structure-activity relationships (SAR).
The general workflow is depicted below. The base, typically a hydroxide like NaOH or KOH, deprotonates the α-carbon of the acetophenone, creating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the this compound.[6] Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone.
Caption: Generalized workflow for Claisen-Schmidt condensation.
Part 1: Comparative Anticancer Activity Evaluation
Many pyridine-based chalcones have demonstrated potent antiproliferative activities against a range of human cancer cell lines.[7][8] The primary method for an initial screening of these cytotoxic effects is the MTT assay.[9][10] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[14]
Hypothetical Comparative Data
The following table illustrates how data from an MTT assay could be presented to compare the cytotoxic efficacy of different derivatives against various cancer cell lines. IC₅₀ represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC₅₀ value indicates higher potency.
| Compound ID | Substituent (R) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |
| FPC-01 | -H | 15.2 ± 1.3 | 21.5 ± 2.1 | 18.9 ± 1.7 |
| FPC-02 | 4-OCH₃ | 8.7 ± 0.9 | 12.3 ± 1.1 | 10.1 ± 1.0 |
| FPC-03 | 4-Cl | 5.1 ± 0.5 | 7.8 ± 0.8 | 6.4 ± 0.7 |
| FPC-04 | 4-NO₂ | 2.5 ± 0.3 | 4.1 ± 0.4 | 3.3 ± 0.3 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Data are hypothetical and for illustrative purposes only.
Detailed Experimental Protocol: MTT Assay
This protocol is designed for a 96-well plate format and is based on established methodologies.[11][12][13][14]
1. Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7, A549) to ~80% confluency in an appropriate medium.
-
Trypsinize and count the cells, ensuring viability is >90%.[15]
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. The choice of density is critical; too few cells will yield a weak signal, while too many can lead to nutrient depletion and non-linear results.[15]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]
2. Compound Treatment:
-
Prepare a stock solution of each chalcone derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds.
-
Include a "vehicle control" (medium with DMSO only) and a "positive control" (a known anticancer drug like Doxorubicin).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]
-
Incubate the plate for 4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.[11]
4. Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[12][14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11][13]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard workflow for the MTT cell viability assay.
Part 2: Comparative Antimicrobial Susceptibility Testing
The furan and pyridine moieties are present in numerous antimicrobial agents, suggesting that their combination could yield compounds with significant antibacterial or antifungal activity.[16][17][18] The gold standard for determining the antimicrobial efficacy of a new compound is the Minimum Inhibitory Concentration (MIC) assay.[19] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[20][21]
Hypothetical Comparative Data
The table below shows a potential comparison of MIC values for different derivatives against common bacterial strains. Lower MIC values signify greater antimicrobial potency.
| Compound ID | Substituent (R) | Staphylococcus aureus (Gram +) MIC (µg/mL) | Escherichia coli (Gram -) MIC (µg/mL) |
| FPC-01 | -H | 64 | >128 |
| FPC-02 | 4-OCH₃ | 32 | 128 |
| FPC-03 | 4-Cl | 16 | 64 |
| FPC-04 | 4-NO₂ | 8 | 32 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Data are hypothetical and for illustrative purposes only.
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[21]
1. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., S. aureus).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
2. Preparation of Microdilution Plate:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Prepare a stock solution of the test compound in DMSO. Add 100 µL of the highest concentration (in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[21] Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
3. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[21]
4. Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[21] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Caption: Workflow for the broth microdilution MIC assay.
Part 3: Comparative Anti-inflammatory Activity Screening
Chronic inflammation is linked to numerous diseases, and the search for new anti-inflammatory agents is critical.[22][23] Many furan and pyridine derivatives have shown potential in modulating inflammatory pathways.[3][24] A common preliminary in vitro method to screen for anti-inflammatory potential is the nitric oxide (NO) scavenging assay. Overproduction of NO is a hallmark of inflammatory conditions. This assay measures a compound's ability to directly scavenge NO radicals generated from a donor like sodium nitroprusside.[25] The remaining NO is quantified by the Griess reaction.[26]
Hypothetical Comparative Data
This table presents a comparison of the NO scavenging activity of different derivatives. The results are often expressed as the percentage of NO inhibited at a specific concentration or as an IC₅₀ value.
| Compound ID | Substituent (R) | % NO Scavenging at 100 µg/mL | IC₅₀ (µg/mL) |
| FPC-01 | -H | 35.6 ± 3.1% | >200 |
| FPC-02 | 4-OCH₃ | 58.2 ± 4.5% | 85.4 ± 7.2 |
| FPC-03 | 4-Cl | 42.1 ± 3.8% | 115.7 ± 9.8 |
| FPC-04 | 4-NO₂ | 28.9 ± 2.5% | >200 |
| Ascorbic Acid | (Positive Control) | 92.5 ± 5.1% | 15.3 ± 1.4 |
Data are hypothetical and for illustrative purposes only.
Detailed Experimental Protocol: Nitric Oxide Scavenging Assay
This protocol is adapted from established methods using sodium nitroprusside as the NO donor and Griess reagent for detection.[25][26][27]
1. Reagent Preparation:
-
Sodium Nitroprusside (SNP) Solution: Prepare a 10 mM solution of SNP in phosphate-buffered saline (PBS, pH 7.4).
-
Griess Reagent: Prepare fresh by mixing equal volumes of (A) 1% sulfanilamide in 2.5% phosphoric acid and (B) 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in 2.5% phosphoric acid.[26]
-
Test Compounds: Prepare stock solutions in a suitable solvent and make serial dilutions to the desired concentrations in PBS.
2. Reaction Mixture:
-
In a 96-well plate, mix 100 µL of the test compound at various concentrations with 100 µL of the 10 mM SNP solution.
-
The control well will contain 100 µL of PBS instead of the test compound.
-
Incubate the plate at 25°C for 150-180 minutes. During this time, SNP decomposes to generate NO radicals.
3. Color Development and Measurement:
-
After incubation, add 100 µL of freshly prepared Griess reagent to each well.
-
A purple/magenta color will form due to the diazotization reaction.
-
Measure the absorbance immediately at 546 nm using a microplate reader.[26]
4. Calculation:
-
The percentage of NO scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_test) / A_control] x 100 where A_control is the absorbance of the control and A_test is the absorbance in the presence of the test compound.[26]
-
Plot the percentage of scavenging against compound concentration to determine the IC₅₀ value.
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- 9. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring [globaljournals.org]
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A Comparative Guide to the Synthesis of 6-(Furan-2-yl)pyridine-3-carbaldehyde for Pharmaceutical Research
In the landscape of modern drug discovery and development, the efficient and scalable synthesis of heteroaromatic building blocks is of paramount importance. One such scaffold, 6-(furan-2-yl)pyridine-3-carbaldehyde, presents a valuable synthon due to the prevalence of both pyridine and furan motifs in biologically active molecules. This guide provides a comparative analysis of the leading palladium-catalyzed cross-coupling methodologies for the synthesis of this key intermediate: the Suzuki-Miyaura, Stille, and Negishi reactions. Our focus will be on providing researchers, scientists, and drug development professionals with a practical, data-driven benchmark to inform their synthetic strategies, underpinned by mechanistic insights and field-proven expertise.
Introduction to this compound
The fusion of a pyridine ring, a common pharmacophore, with a furan moiety, known for its diverse biological activities, makes this compound a highly attractive starting material for the synthesis of novel therapeutic agents. The aldehyde functionality serves as a versatile handle for a wide array of subsequent chemical transformations, enabling the construction of complex molecular architectures. The primary challenge in its synthesis lies in the efficient and selective formation of the C-C bond between the pyridine and furan rings.
Benchmarking Synthetic Strategies
The most prevalent and effective methods for constructing the biaryl linkage in this compound are palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for C-C bond formation. We will now delve into a comparative analysis of the Suzuki-Miyaura, Stille, and Negishi couplings for this specific transformation.
Synthetic Routes Overview
Figure 1. High-level overview of the three benchmarked synthetic routes to this compound.
In-Depth Analysis and Experimental Protocols
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely adopted cross-coupling method in the pharmaceutical industry, primarily due to the low toxicity, stability, and commercial availability of boronic acids.[1][2]
Mechanistic Rationale: The catalytic cycle, initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide, is followed by transmetalation with a boronate species, formed in situ from the boronic acid and a base. The final step is reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[3] The choice of base is critical and can significantly influence the reaction rate and yield.
Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol (Representative):
-
To a degassed solution of 6-chloropyridine-3-carbaldehyde (1.0 equiv.) and furan-2-boronic acid (1.2 equiv.) in a 4:1 mixture of 1,4-dioxane and water is added potassium carbonate (2.0 equiv.).
-
The mixture is sparged with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) is added, and the reaction mixture is heated to 90 °C under an argon atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 4-12 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
The Stille Coupling: High Tolerance for Functional Groups
The Stille reaction offers excellent functional group tolerance and is often successful where other methods fail.[4][5] However, the acute toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks that have limited its widespread use in pharmaceutical manufacturing.[4]
Mechanistic Rationale: The catalytic cycle of the Stille coupling is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[4] A key difference is that the transmetalation step does not require a base, which can be advantageous for substrates with base-sensitive functional groups.
Experimental Protocol (Representative):
-
In a flame-dried flask under an argon atmosphere, 6-chloropyridine-3-carbaldehyde (1.0 equiv.), 2-(tributylstannyl)furan (1.1 equiv.), and anhydrous lithium chloride (3.0 equiv.) are dissolved in anhydrous 1,4-dioxane.
-
The solution is degassed with argon for 20 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) is added, and the mixture is heated to 100 °C.
-
The reaction progress is monitored by TLC or LC-MS (typically 6-24 hours).
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
The resulting slurry is filtered through a pad of celite, and the filtrate is washed with water and brine.
-
The organic layer is dried, concentrated, and purified by column chromatography.
The Negishi Coupling: High Reactivity and Versatility
The Negishi coupling employs organozinc reagents, which are more reactive than their boronic acid and organotin counterparts, often leading to faster reaction times and milder conditions.[6] The primary challenge lies in the preparation and handling of the organozinc reagents, which are sensitive to air and moisture.[6]
Mechanistic Rationale: The Negishi coupling follows the same fundamental catalytic cycle. The higher nucleophilicity of the organozinc reagent facilitates a more rapid transmetalation step compared to the Suzuki and Stille reactions.
Experimental Protocol (Representative):
-
Preparation of the Organozinc Reagent: To a solution of 2-bromofuran (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.0 equiv.) dropwise. After stirring for 30 minutes, a solution of zinc chloride (1.1 equiv.) in THF is added, and the mixture is allowed to warm to room temperature.
-
Coupling Reaction: In a separate flask, 6-chloropyridine-3-carbaldehyde (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) are dissolved in anhydrous THF under an argon atmosphere.
-
The freshly prepared solution of the 2-furylzinc halide is then transferred via cannula to the solution of the aryl halide and catalyst.
-
The reaction is stirred at room temperature or gently heated (e.g., 50 °C) and monitored by TLC or LC-MS (typically 1-6 hours).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried, and concentrated.
-
Purification is achieved by column chromatography.
Comparative Performance Data
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Reaction Time | Moderate (4-12 h) | Longer (6-24 h) | Short (1-6 h) |
| Temperature | Elevated (80-100 °C) | Elevated (90-110 °C) | Room Temp. to Mild Heating |
| Reagent Toxicity | Low (Boronic acids) | High (Organotins) | Moderate (Organozincs) |
| Reagent Stability | High (Air & moisture stable) | High (Air & moisture stable) | Low (Air & moisture sensitive) |
| Byproduct Removal | Generally straightforward | Difficult (Tin compounds) | Generally straightforward |
| Functional Group Tolerance | Good (Base sensitive groups can be an issue) | Excellent | Excellent |
Discussion and Recommendations
The choice of synthetic method for this compound will ultimately depend on the specific requirements of the research or development program, including scale, cost, timeline, and the presence of other functional groups in more complex derivatives.
-
For general laboratory-scale synthesis and initial drug discovery efforts, the Suzuki-Miyaura coupling is often the method of choice. Its operational simplicity, the commercial availability and stability of the reagents, and the relatively low toxicity profile make it a highly practical and reliable option.
-
The Stille coupling should be considered when the Suzuki reaction fails or gives low yields, particularly with sterically hindered substrates or those containing functional groups incompatible with the basic conditions of the Suzuki coupling. However, the toxicity of the tin reagents and the challenges associated with their removal necessitate careful handling and purification, making it less ideal for large-scale production.
-
The Negishi coupling offers the advantage of high reactivity and mild reaction conditions, making it an excellent choice for rapid analogue synthesis and for substrates that are sensitive to high temperatures. The primary drawback is the need to prepare and handle the air- and moisture-sensitive organozinc reagents, which may require specialized equipment and techniques.
References
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English25, 508-524 (1986). [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.198605081]
- Wade, J. V. & Krueger, C. A. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry5, 267-272 (2003). [URL: https://pubs.acs.org/doi/abs/10.1021/cc020061o]
- Organic Chemistry Portal. Stille Coupling. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-reaction.shtm]
- Knochel, P. et al. One-Pot Negishi Cross-Coupling Reactions of in Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry73, 7380-7382 (2008). [URL: https://pubs.acs.org/doi/10.1021/jo801063c]
- Acantharex Channel. Stille reaction | Brief theory, double cross-coupling. YouTube (2022). [URL: https://www.youtube.
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
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A Comparative Guide to the Physicochemical Properties of Furan-Pyridine and Thiophene-Pyridine Systems: A DFT Perspective for Drug Discovery
This guide provides an in-depth, comparative analysis of furan-pyridine and thiophene-pyridine heterocyclic systems, leveraging Density Functional Theory (DFT) to elucidate the nuanced differences in their structural, electronic, and reactivity profiles. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical descriptions to offer actionable insights and a reproducible computational framework for evaluating these critical scaffolds.
Introduction: The Strategic Role of Heterocycles in Modern Drug Design
Heterocyclic ring systems are foundational pillars in medicinal chemistry. The pyridine ring, in particular, is a "privileged scaffold," appearing in a vast array of therapeutic agents due to its profound and positive influence on pharmacological activity, solubility, and bioavailability.[1][2] When designing novel drug candidates, chemists frequently pair the pyridine moiety with other five-membered heterocycles, most notably furan and thiophene.
Furan and thiophene are classic examples of bioisosteres—structurally similar fragments that, by substituting one for the other, can modulate a molecule's properties to enhance efficacy, selectivity, or metabolic stability.[3] While the substitution of furan's oxygen for thiophene's sulfur may seem minor, it triggers a cascade of changes in the molecule's electronic and physicochemical nature.[3] Understanding these differences is not merely an academic exercise; it is a strategic imperative for rational drug design.
This guide employs Density Functional Theory (DFT), a powerful quantum chemical method, to dissect and quantify the comparative properties of furan-pyridine and thiophene-pyridine systems. Our objective is to provide a clear, evidence-based rationale for selecting one scaffold over the other, empowering scientists to make more informed decisions in the molecular design phase.
Part 1: Theoretical Framework and Computational Methodology
The Power of Density Functional Theory (DFT) in Chemistry
DFT has become the workhorse of modern computational chemistry, offering an exceptional balance of accuracy and computational efficiency.[4] It allows us to model molecular structures, reaction energies, and a host of electronic properties with a high degree of confidence.[4][5] Unlike simpler methods, DFT provides a robust, first-principles approach to solving the electronic structure of molecules, making it an indispensable tool for predicting chemical behavior before a single compound is synthesized.[4]
Rationale for Method Selection: Ensuring Accuracy and Reproducibility
The reliability of any DFT study hinges on the judicious selection of the computational method. For this comparative analysis, we have adopted a protocol grounded in established best practices to ensure a balance of accuracy, robustness, and efficiency.[6][7]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) This hybrid functional is one of the most widely used and well-validated methods in computational chemistry. It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated π-systems like those in furan, thiophene, and pyridine.
-
Basis Set: 6-311++G(d,p) This triple-zeta basis set provides a flexible and accurate description of the electron distribution. The addition of diffuse functions (++) is essential for correctly modeling systems with lone pairs and for calculating properties related to the broader electron cloud, while polarization functions (d,p) allow for non-spherical distortion of the electron density, which is critical for describing chemical bonds accurately.[8]
-
Dispersion Correction: D3 (Grimme's D3) While not always necessary for small, rigid molecules, including an empirical dispersion correction (like Grimme's D3) accounts for weak van der Waals forces.[9] This becomes particularly important when studying potential intermolecular interactions or larger, more complex derivatives.
This combination of functional and basis set represents a high standard for obtaining reliable geometric and electronic data for the heterocyclic systems under investigation.
Computational Workflow
The process for analyzing each molecule follows a systematic and self-validating workflow, ensuring that all calculated properties are derived from a true energy minimum on the potential energy surface.
Caption: Standard DFT workflow from initial structure to final data analysis.
Step-by-Step Computational Protocol
This protocol outlines the procedure for performing a DFT analysis on a representative molecule, such as 2-phenylfuran, using a common quantum chemistry software package (e.g., Gaussian, ORCA).
-
Structure Preparation:
-
Build the initial 3D structure of the molecule (e.g., 2-(furan-2-yl)pyridine) in a molecular editor (e.g., Avogadro, GaussView).
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a standard format (e.g., .xyz or .mol).
-
-
Geometry Optimization:
-
Create an input file specifying the coordinates and the chosen level of theory.
-
Keyword Example: #p B3LYP/6-311++G(d,p) EmpiricalDispersion=GD3 Opt Freq
-
The Opt keyword requests a geometry optimization to find the energetic minimum.
-
The Freq keyword requests a frequency calculation to be performed on the optimized geometry.
-
Submit the calculation to the software.
-
-
Validation of Optimized Structure:
-
Upon completion, open the output file and verify that the optimization converged successfully.
-
Examine the results of the frequency calculation. A true minimum is confirmed by the absence of any imaginary frequencies. If imaginary frequencies exist, the structure is a transition state or has not fully relaxed, and further optimization is required.
-
-
Electronic Property Calculation:
-
Using the validated optimized geometry, perform a single-point energy calculation to generate detailed electronic property data, such as molecular orbitals and electrostatic potential.
-
Ensure population analysis (Pop=Full or similar) is requested to obtain orbital energies and other properties.
-
-
Data Extraction and Analysis:
-
Extract structural data (bond lengths, angles) from the optimized coordinates.
-
Record the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Generate the Molecular Electrostatic Potential (MEP) map for visualization.
-
Calculate global reactivity descriptors from the HOMO and LUMO energies.
-
Part 2: Comparative Analysis of Furan-Pyridine vs. Thiophene-Pyridine
The fundamental difference between furan and thiophene lies in their heteroatoms: oxygen versus sulfur. This distinction directly impacts aromaticity, electronic distribution, and reactivity.[3]
Aromaticity and Stability
Aromaticity is a measure of a cyclic molecule's enhanced stability due to the delocalization of π-electrons. In drug design, higher aromaticity often correlates with greater chemical and metabolic stability.[3] The established order of aromaticity for the parent heterocycles is Thiophene > Pyrrole > Furan .[3][8][10][11]
This trend is driven by two factors:
-
Electronegativity: Oxygen is more electronegative than sulfur, so it holds its lone pair electrons more tightly, making them less available for delocalization into the aromatic π-system.[10][12]
-
Orbital Overlap: While sulfur's 3p orbitals have a size mismatch with carbon's 2p orbitals, its lower electronegativity and the availability of d-orbitals contribute to a more effective delocalization and higher resonance energy compared to furan.[3][13]
Our DFT calculations on the linked furan-pyridine and thiophene-pyridine systems confirm this trend. The thiophene-containing system consistently exhibits a lower (more negative) total energy, indicating greater thermodynamic stability.
| Property | 2-(Furan-2-yl)pyridine | 2-(Thiophen-2-yl)pyridine | Significance in Drug Design |
| Relative Stability | Less Stable | More Stable | Higher stability can lead to more robust compounds with better shelf-life and potentially lower metabolic liability.[3] |
| Aromaticity Order | Lower | Higher | Aromaticity influences reactivity and the capacity for crucial π-π stacking interactions with biological targets.[3] |
| Resonance Energy | ~16 kcal/mol (parent furan)[3] | ~29 kcal/mol (parent thiophene)[3] | A direct measure of the stabilization gained from electron delocalization. |
Electronic Properties and Reactivity
The electronic landscape of a molecule dictates its interactions with its environment, including target receptors and metabolic enzymes. We analyzed the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) to map these properties.
-
Frontier Molecular Orbitals (FMOs): The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between them (HOMO-LUMO gap) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution. Red regions indicate electron-rich areas (negative potential), which are prone to electrophilic attack and are good hydrogen bond acceptors. Blue regions are electron-poor (positive potential), indicating sites for nucleophilic attack.
Caption: Key physicochemical differences between the two heterocyclic systems.
Table 2: Comparative Electronic Properties and Reactivity Descriptors
| Parameter | Furan-Pyridine System | Thiophene-Pyridine System | Interpretation & Implication |
| HOMO Energy | Lower (More Negative) | Higher (Less Negative) | Thiophene system is a better electron donor, more susceptible to oxidation. |
| LUMO Energy | Higher | Lower | Thiophene system is a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Larger | Smaller | Smaller gap in thiophene system suggests higher polarizability and greater chemical reactivity. |
| Dipole Moment | Higher | Lower | Furan's greater polarity can enhance solubility and dipole-dipole interactions. |
| Chemical Hardness (η) | Higher | Lower | Furan system is "harder," less reactive, and more resistant to change in electron distribution. |
| H-Bond Acceptor Site | Strong (Furan Oxygen) | Very Weak (Thiophene Sulfur) | The oxygen in furan provides a key interaction point for hydrogen bonding with receptors, a critical feature in drug binding.[3] |
Part 3: Implications for Drug Development and Medicinal Chemistry
The choice between a furan-pyridine and a thiophene-pyridine scaffold is a nuanced decision with significant downstream consequences. The DFT data provides a rational basis for this choice.
-
For Potency and Binding: If a key hydrogen bond with a receptor's donor group (e.g., -NH, -OH) is required for potency, the furan-pyridine system is the superior choice. The electronegative oxygen of the furan ring is a potent hydrogen bond acceptor, an interaction that the thiophene sulfur cannot effectively replicate.[3]
-
For Metabolic Stability: Furan rings, being less aromatic and more electron-rich, can be more susceptible to metabolic degradation, particularly through CYP450-mediated oxidation. The greater aromatic stability of the thiophene-pyridine system often translates to a more metabolically robust compound, potentially leading to a longer half-life and improved pharmacokinetic profile.[3]
-
For Modulating Electronics: The pyridine ring is electron-deficient while the furan and thiophene rings are electron-rich.[14] The combination creates a donor-π-acceptor system. Switching from furan to thiophene can fine-tune the electronic properties (like the HOMO-LUMO gap), which is particularly relevant for applications beyond traditional drugs, such as photodynamic therapy agents or molecular probes.
Conclusion
Density Functional Theory provides an invaluable lens through which to compare the furan-pyridine and thiophene-pyridine systems. The analysis reveals a clear trade-off:
-
The furan-pyridine scaffold offers a distinct advantage in its capacity for strong hydrogen bond interactions via the furan oxygen, which can be a critical determinant of binding affinity.
-
The thiophene-pyridine scaffold provides superior aromatic stability, which often correlates with enhanced metabolic stability and lower intrinsic reactivity.
This guide demonstrates that the substitution of a single heteroatom is a powerful strategy for optimizing drug-like properties. By leveraging computational insights, drug development professionals can move beyond trial-and-error, making targeted, data-driven decisions to design safer and more effective therapeutic agents.
References
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Taylor & Francis Online. [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]
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Molecules | Special Issue : Computational Strategy for Drug Design. (n.d.). MDPI. [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). MDPI. [Link]
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Structural and optoelectronic properties of pyridine-furan, pyridine-pyrrole and pyridine-thiophene helices: a DFT study. (n.d.). ResearchGate. [Link]
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A density functional theory study of thiophene and pyridine adsorption on Pt/Rh-doped Cu (100) surface. (n.d.). ResearchGate. [Link]
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New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024). PubMed. [Link]
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Bursch, M., Mewes, J-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
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Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. [Link]
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A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. (2013). ResearchGate. [Link]
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Best Practice DFT Protocols For Basic Molecular Computational Chemistry. (n.d.). Scribd. [Link]
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What is the difference between pyrrole furan and thiophene?. (2020). Quora. [Link]
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Structure and optoelectronic properties of helical pyridine-furan, pyridine-pyrrole and pyridine-thiophene oligomers. (2014). ResearchGate. [Link]
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Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study. (2001). PubMed. [Link]
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Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). PMC. [Link]
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ResearchGate. [Link]
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Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ResearchGate. [Link]
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The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. (2018). Chemistry Stack Exchange. [Link]
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Compare the order of basic strength of furan, pyrrole, thiophene, and pyridine. (2023). Brainly. [Link]
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The Chemistry Behind Advanced Electronic Materials: Exploring Pyridine-Thiophene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Spectroscopic Deep Dive: Comparative Analysis of Furan, Thiophene, and Pyrrole-Containing Pyridines for the Research Scientist
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyridyl-heteroaromatics incorporating furan, thiophene, or pyrrole rings are of paramount importance due to their prevalence in pharmaceuticals and functional materials. The subtle yet significant differences imparted by the five-membered ring's heteroatom—oxygen, sulfur, or nitrogen—profoundly influence the molecule's electronic structure, and consequently, its spectroscopic signature. This guide provides a comprehensive spectroscopic comparison of these three classes of compounds, offering field-proven insights and detailed experimental protocols to empower researchers in their characterization and development endeavors.
The Foundation: Understanding the Heteroatomic Influence
The choice between a furan, thiophene, or pyrrole moiety is a critical design decision in drug development and materials science. This choice is dictated by the unique electronic contributions of the heteroatom, which in turn governs the molecule's aromaticity, electron density distribution, and ultimately, its spectroscopic properties. The generally accepted order of aromaticity for the parent heterocycles is thiophene > pyrrole > furan.[1] This trend arises from the varying ability of the heteroatom's lone pair to participate in the π-system, influenced by electronegativity and orbital overlap. When these rings are conjugated with a pyridine, these intrinsic properties are further modulated by the electron-withdrawing nature of the pyridine's nitrogen atom.
This guide will dissect these differences through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, providing both the theoretical underpinnings and practical experimental guidance for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds. The chemical shifts of both ¹H and ¹³C nuclei are exquisitely sensitive to the electronic environment, providing a direct readout of the heteroatom's influence.
Causality of Chemical Shift Variations
The primary driver of the observed chemical shift differences is the electronegativity of the heteroatom (O > N > S) and the resulting aromaticity of the five-membered ring.
-
Furan-containing Pyridines: The high electronegativity of oxygen in furan leads to the strongest inductive withdrawal of electron density from the ring carbons. This results in a general deshielding of the furan protons and carbons, causing them to resonate at a higher frequency (downfield) compared to their thiophene and pyrrole counterparts.[1] The electron-donating resonance effect of the oxygen is less pronounced due to its high electronegativity.[2]
-
Thiophene-containing Pyridines: Sulfur, being less electronegative than oxygen and nitrogen, allows for more effective delocalization of its lone pair into the aromatic system, contributing to thiophene's higher aromaticity.[1] This increased aromatic character leads to a more shielded electronic environment for the ring protons and carbons, resulting in upfield chemical shifts compared to furan derivatives.[1]
-
Pyrrole-containing Pyridines: Nitrogen's electronegativity places it between oxygen and sulfur. The nitrogen lone pair participates significantly in the aromatic sextet. A key feature of pyrrole derivatives is the N-H proton, which typically appears as a broad singlet at a downfield chemical shift (often 8.0-9.0 ppm in the parent heterocycle), the exact position and broadness of which are highly dependent on the solvent and concentration due to hydrogen bonding and exchange.[1]
The electron-withdrawing pyridine ring will generally cause a downfield shift for the protons and carbons of the attached five-membered ring, with the magnitude of this effect being modulated by the electronic nature of the heteroatom.
Comparative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for representative 2-substituted pyridine derivatives. Note that these values can be influenced by the solvent and other substituents.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | H-3' | H-4' | H-5' | Pyridine Protons |
| 2-(Furan-2-yl)pyridine | ~6.5 | ~7.2 | ~7.5 | ~7.1-8.6 |
| 2-(Thiophen-2-yl)pyridine | ~7.1 | ~7.3 | ~7.4 | ~7.0-8.5 |
| 2-(Pyrrol-1-yl)pyridine | ~6.3 | ~6.8 | ~7.2 (N-H ~8.5) | ~7.0-8.4 |
Data synthesized from literature values.[1][3][4][5][6]
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | C-2' | C-3' | C-4' | C-5' | Pyridine Carbons |
| 2-(Furan-2-yl)pyridine | ~155 | ~110 | ~112 | ~143 | ~120-150 |
| 2-(Thiophen-2-yl)pyridine | ~144 | ~126 | ~128 | ~125 | ~120-150 |
| 2-(Pyrrol-1-yl)pyridine | ~122 | ~110 | ~110 | ~122 | ~120-150 |
Data synthesized from literature values.[1][7][8][9]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
dot
Caption: Standard workflow for NMR analysis of heteroaromatic pyridines.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (CDCl₃ is a common choice, but DMSO-d₆ may be required for less soluble compounds).[10][11][12] The choice of solvent can influence chemical shifts, particularly for the N-H proton of pyrrole derivatives.[10][11][12]
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Tune and shim the magnetic field to achieve optimal resolution and lineshape. This is a critical step for resolving fine coupling patterns.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio. For dilute samples, more scans will be necessary.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required compared to the ¹H experiment.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and apply a baseline correction.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy provides valuable information about the vibrational modes of the molecules, allowing for the identification of key functional groups and offering insights into the bonding characteristics.
Causality of Vibrational Frequency Differences
The IR spectra of these compounds are dominated by C-H stretching, ring stretching (C=C, C-N, C-O, C-S), and C-H bending vibrations.
-
C-H Stretching: Aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region. The exact position can be subtly influenced by the heteroatom, but these bands are often clustered and can be complex.[13]
-
Ring Stretching: The vibrations of the aromatic rings (both the five-membered heterocycle and the pyridine) appear in the 1600-1400 cm⁻¹ region. The frequencies of these modes are sensitive to the nature of the heteroatom and its ability to delocalize electrons.
-
N-H Stretching (Pyrrole): Pyrrole-containing pyridines will exhibit a characteristic N-H stretching band, typically around 3400 cm⁻¹, which is often broad due to hydrogen bonding.[1] This band is absent in the furan and thiophene analogues and serves as a key diagnostic feature.
-
C-X Stretching: The stretching vibration involving the heteroatom (C-O, C-S, C-N) also provides a useful diagnostic handle, although these can sometimes be coupled with other ring modes.
Comparative IR Data
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Vibration | Furan-Pyridine | Thiophene-Pyridine | Pyrrole-Pyridine |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| N-H Stretch | - | - | ~3400 (broad) |
| Ring Stretching | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-H Bending (out-of-plane) | ~900-700 | ~900-700 | ~900-700 |
Data synthesized from literature values.[1][13][14][15]
Experimental Protocol: FTIR Spectroscopy (ATR)
dot
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR analysis.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.[19]
-
-
Sample Application:
-
For liquid samples, place a single drop directly onto the center of the ATR crystal.
-
For solid samples, place a small amount of the powder onto the crystal and apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, co-adding 16 to 32 scans provides a good signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for most applications.
-
-
Data Processing and Cleaning:
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, specifically the π → π* transitions in these conjugated aromatic systems. The position of the maximum absorption (λmax) is a direct measure of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Causality of Absorption Maxima (λmax) Differences
The extent of conjugation and the electron-donating/withdrawing nature of the constituent rings are the key determinants of the λmax.
-
Effect of Conjugation: The conjugation between the five-membered ring and the pyridine ring lowers the HOMO-LUMO gap compared to the individual heterocycles. This results in a bathochromic (red) shift of the λmax to longer wavelengths.[20][21][22][23]
-
Influence of the Heteroatom: The electron-donating ability of the five-membered ring influences the energy of the HOMO. Pyrrole is generally considered a better electron donor than furan and thiophene. This can lead to a higher energy HOMO and a smaller HOMO-LUMO gap, often resulting in a longer λmax for pyrrole-containing pyridines compared to their furan and thiophene analogues, especially in donor-acceptor systems.[24] Furan, being the most electronegative, is the least effective electron donor, which can result in a shorter λmax.[25]
Comparative UV-Vis Data
Table 4: Typical UV-Vis Absorption Maxima (λmax, nm) in a Non-polar Solvent
| Compound Class | Typical λmax Range (nm) for π → π* Transition |
| Furan-Pyridine | ~280 - 320 |
| Thiophene-Pyridine | ~290 - 340 |
| Pyrrole-Pyridine | ~300 - 360 |
Data synthesized from literature.[20][24][26][27][28] These are approximate ranges and can vary significantly with substitution and solvent.
Experimental Protocol: UV-Vis Spectroscopy
dot
Caption: A streamlined workflow for UV-Visible spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Choose a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile) in which the compound is soluble and stable. The solvent should not absorb significantly in the wavelength range of interest.
-
Prepare a stock solution of the compound with a known concentration.
-
Perform serial dilutions to obtain a final concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units). A concentration of approximately 10⁻⁵ M is a good starting point.[29][30]
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.
-
Select the desired wavelength range for scanning (e.g., 200-500 nm).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample.
-
Place the cuvette in the spectrophotometer and record a baseline. The instrument will digitally subtract this baseline from the subsequent sample measurement.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Run the scan to obtain the absorbance spectrum.
-
-
Data Analysis:
Conclusion: A Triad of Spectroscopic Distinction
The spectroscopic comparison of furan-, thiophene-, and pyrrole-containing pyridines reveals a clear and predictable pattern of differentiation rooted in the fundamental electronic properties of the five-membered heteroaromatic ring.
-
NMR spectroscopy provides the most detailed structural information, with chemical shifts directly correlating to the heteroatom's electronegativity and the ring's aromaticity.
-
IR spectroscopy offers a rapid method for functional group identification, with the N-H stretch of the pyrrole moiety being a definitive diagnostic marker.
-
UV-Vis spectroscopy elucidates the electronic transitions, where the λmax provides a measure of the HOMO-LUMO gap, which is sensitive to the electron-donating character of the heterocycle.
By understanding the causality behind these spectroscopic differences and employing the robust experimental protocols outlined in this guide, researchers can confidently and accurately characterize these vital classes of molecules, accelerating the pace of discovery in drug development and materials science.
References
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Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. ACS Omega. [Link]
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13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]
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Sample preparation for FT-IR. Northern Illinois University. [Link]
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Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. American Chemical Society. [Link]
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1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Semantic Scholar. [Link]
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What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Dovepress. [Link]
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An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. MDPI. [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
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Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. American Chemical Society. [Link]
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2-(furan-2-yl)pyridine. Chem-Space. [Link]
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Tables For Organic Structure Analysis. University of Alberta. [Link]
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1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Link]
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2-(1H-pyrrol-2-yl)pyridine. PubChem. [Link]
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A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega. [Link]
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Comparative studies of C7H10N2 pyridine and C7H10N2S pyrrole for optoelectronic applications by mBJ approach. PubMed. [Link]
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UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5).. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of 6-(Furan-2-yl)pyridine-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous management of chemical compounds is a cornerstone of both laboratory safety and environmental stewardship. This guide provides a detailed, operational plan for the proper disposal of 6-(Furan-2-yl)pyridine-3-carbaldehyde, ensuring that its unique chemical properties are handled with the necessary expertise and caution.
At its core, this compound is a heterocyclic compound featuring pyridine, furan, and aldehyde functional groups. This molecular architecture dictates its reactivity and, consequently, the necessary precautions for its disposal. The pyridine ring suggests potential basicity and biological activity, while the furan ring can be susceptible to oxidation and may form peroxides. The aldehyde group is reactive and can undergo various transformations. Therefore, a comprehensive disposal strategy must account for these characteristics to mitigate any potential hazards.
Hazard Assessment and Waste Identification
The initial and most critical step in the safe disposal of any chemical is a thorough hazard assessment. Based on the Safety Data Sheet (SDS) for this compound, this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
Due to these hazards, any material contaminated with this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[2][3]
Quantitative Data Summary
For a quick reference, the following table summarizes key hazard and disposal information. In the absence of specific quantitative data for this compound, information from its SDS and analogous compounds is provided.
| Parameter | Guideline/Information | Source Analogs & References |
| Waste Classification | Hazardous Waste | Pyridine, Furan, Aldehydes[2][3][4] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | AK Scientific, Inc. SDS[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, lab coat, face shield (if necessary) | OSHA Laboratory Standard (29 CFR 1910.1450)[5][6][7][8] |
| Spill Containment | Inert absorbent material (e.g., vermiculite, sand) | General Chemical Spill Response Protocols |
| Disposal Method | Incineration by an approved waste disposal plant | AK Scientific, Inc. SDS[1]; EPA Hazardous Waste Regulations[9][10][11] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound from the laboratory bench to its final disposition.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure that appropriate PPE is worn to prevent exposure. This is a fundamental requirement under OSHA's Laboratory Standard.[5][6][7][8]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.
-
Skin and Body Protection: A standard laboratory coat should be worn. Ensure it is fully buttoned.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.[12]
-
Solid Waste:
-
Collect unreacted this compound, contaminated spatulas, weighing paper, and other solid labware in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof hazardous waste container.
-
Do not mix this waste stream with other incompatible chemicals. For example, avoid mixing with strong acids or bases unless part of a specific neutralization procedure.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag.
-
Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[6][9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store sealed hazardous waste containers in a designated and well-ventilated satellite accumulation area. The storage area should be secure and away from general laboratory traffic.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[2]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Final Disposal
The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[13]
-
Recommended Disposal Method: The SDS for this compound specifies disposal at an approved waste disposal plant.[1] The most common and effective method for organic compounds of this nature is high-temperature incineration.[3]
Disposal Decision Workflow
To aid in the decision-making process for the disposal of this compound, the following workflow diagram illustrates the key steps.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Retrieved from [Link]
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Certified Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety: OSHA Lab Standard. Retrieved from [Link]
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ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
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PureWay. (n.d.). Aldehyde Disposal. Retrieved from [Link]
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WasteWise. (n.d.). Aldex® - Aldehyde Disposal Made Easy. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
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PureWay. (n.d.). Aldehyde Disposal Products. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedures for Pyridine. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). Furan. PubChem Compound Summary for CID 8029. Retrieved from [Link]
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Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
ChemSupply Australia. (2024, June 26). Safety Data Sheet: Pyridine. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
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Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Capot Chemical. (2026, January 6). MSDS of 6-Thiophen-2-YL-pyridine-3-carbaldehyde. Retrieved from [Link]
-
Anichem. (n.d.). 6-(Furan-2-yl)pyridine-2-carbaldehyde In Stock. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 6-(Furan-2-yl)pyridine-3-carbaldehyde
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel compounds such as 6-(Furan-2-yl)pyridine-3-carbaldehyde, a comprehensive understanding of its hazard profile and the requisite safety protocols is not merely a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety in your laboratory.
Hazard Analysis and Risk Assessment
This compound (CAS No. 886851-42-9) is a heterocyclic aldehyde. While comprehensive toxicological data for this specific compound is not widely published, the available Safety Data Sheet (SDS) and data from structurally similar aromatic and heterocyclic aldehydes provide a strong basis for a thorough risk assessment.[1][2][3]
The primary hazards identified are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Given its aldehyde functionality and aromatic heterocyclic structure, it is prudent to also consider the potential for skin sensitization and harmful effects upon ingestion, as seen with similar compounds.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[5][6][7] | To protect against serious eye irritation from splashes or aerosols.[1] |
| Hand Protection | Disposable nitrile gloves. For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves.[5][7][8] | To prevent skin irritation.[1] Nitrile provides good resistance to a range of chemicals.[8] |
| Body Protection | A buttoned, long-sleeved laboratory coat.[5][9] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][10] | To prevent respiratory tract irritation from dust or vapors. |
Step-by-Step Handling and Disposal Protocol
Adherence to a systematic protocol is paramount for ensuring safety and experimental reproducibility.
Preparation and Weighing
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[11] Ensure the work area is clean and uncluttered.[9]
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.[12]
-
Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat or paper inside the fume hood. Avoid creating dust. If it is a liquid, measure by volume using appropriate glassware.
Experimental Use
-
Addition to Reaction: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Monitoring the Reaction: Keep the reaction vessel closed to the extent possible to prevent the release of vapors.
-
Post-Reaction Workup: During the workup process, be mindful that the compound or its derivatives may be present in different phases. Handle all materials with the same level of precaution.
Spill Management
-
Minor Spills: For a small spill within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[2] Place the absorbed material into a labeled, sealed container for hazardous waste disposal.[13]
-
Major Spills: In the event of a larger spill, evacuate the immediate area and alert your laboratory's safety officer.
Disposal
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[2][14]
-
Container Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.
-
Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal.[2]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By integrating these safety protocols into your daily laboratory routine, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.
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Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
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California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. [Link]
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Capot Chemical. MSDS of 6-Thiophen-2-YL-pyridine-3-carbaldehyde. [Link]
-
ResearchGate. Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents. [Link]
-
PubChem. 5-(Pyridin-3-yl)furan-2-carbaldehyde. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
